molecular formula C22H22F6N2O2 B11929159 SR1555 hydrochloride

SR1555 hydrochloride

Katalognummer: B11929159
Molekulargewicht: 460.4 g/mol
InChI-Schlüssel: LTFVNEZXOPUABB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

SR1555 hydrochloride is a useful research compound. Its molecular formula is C22H22F6N2O2 and its molecular weight is 460.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H22F6N2O2

Molekulargewicht

460.4 g/mol

IUPAC-Name

1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H22F6N2O2/c1-15(31)30-12-10-29(11-13-30)14-16-2-4-17(5-3-16)18-6-8-19(9-7-18)20(32,21(23,24)25)22(26,27)28/h2-9,32H,10-14H2,1H3

InChI-Schlüssel

LTFVNEZXOPUABB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O

Herkunft des Produkts

United States

Foundational & Exploratory

SR1555 Hydrochloride: A Deep Dive into its Mechanism of Action as a RORγ Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR1555 hydrochloride is a potent and selective synthetic ligand that functions as an inverse agonist of the Retinoic Acid Receptor-related Orphan Nuclear Receptor gamma (RORγ).[1][2][3][4][5][6] By binding to this key transcription factor, this compound effectively modulates the differentiation and function of critical immune cell populations, positioning it as a significant tool for research in autoimmune diseases and other inflammatory conditions. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Core Mechanism of Action: Inverse Agonism of RORγ

The primary molecular target of this compound is the nuclear receptor RORγ.[1][2][3][4][5][6] RORγ, particularly its isoform RORγt, is a master regulator of T helper 17 (Th17) cell differentiation.[2] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist like SR1555 binds to the receptor and reduces its constitutive activity. This means that SR1555 can inhibit the basal transcriptional activity of RORγ even in the absence of an endogenous agonist.

This inhibitory action on RORγ leads to a cascade of downstream effects, most notably the suppression of the pro-inflammatory Th17 cell lineage and a concurrent promotion of the anti-inflammatory T regulatory (Treg) cell lineage.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the in vitro activity of SR1555.

ParameterValueCell Type/Assay ConditionReference
IC50 for RORγ 1 µMNot specified[1][3][5][6]
Inhibition of Il17a gene expression >70%EL4 cells (at 10 µM)[1]
Increase in Foxp3+ T cells ~2-foldSplenocyte culture (at 10 µM)[1]

Impact on T-Cell Differentiation and Function

The immunomodulatory effects of this compound are centered on its ability to shift the balance between Th17 and Treg cells.

  • Inhibition of Th17 Cell Differentiation and Function: By acting as an inverse agonist of RORγt, this compound inhibits the expression of key genes required for Th17 cell differentiation and the production of their signature cytokine, Interleukin-17 (IL-17).[1] IL-17 is a potent pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases. SR1555 has been shown to significantly reduce the expression of the Il17a gene.[1]

  • Promotion of T Regulatory (Treg) Cell Frequency: Concurrently with its suppression of Th17 cells, this compound promotes the development of Treg cells.[1][3] This is evidenced by an increase in the expression of Foxp3, the master transcription factor for Treg cells.[1] Treg cells play a crucial role in maintaining immune tolerance and suppressing excessive inflammatory responses.

The dual action of SR1555—suppressing a pro-inflammatory T-cell lineage while promoting an anti-inflammatory one—makes it a compelling compound for the study of autoimmune disease therapeutics.

Signaling Pathway Diagram

SR1555_Mechanism_of_Action cluster_T_Cell Naive CD4+ T Cell cluster_Th17 Th17 Lineage cluster_Treg Treg Lineage SR1555 This compound RORgt RORγt SR1555->RORgt Inverse Agonism Foxp3 Foxp3 Expression SR1555->Foxp3 Promotes Th17_Diff Th17 Differentiation RORgt->Th17_Diff Promotes IL17 IL-17 (Pro-inflammatory) Th17_Diff->IL17 Production of Treg_Diff Treg Differentiation Foxp3->Treg_Diff Promotes Immune_Suppression Immune Suppression Treg_Diff->Immune_Suppression Leads to

Caption: Mechanism of SR1555 on T-Cell Differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

RORγ Inverse Agonist Activity Assay (Luciferase Reporter Assay)

This assay is designed to quantify the ability of SR1555 to inhibit the transcriptional activity of RORγ.

Materials:

  • HEK293T cells

  • Expression plasmid for a GAL4-RORγ ligand-binding domain (LBD) fusion protein

  • Luciferase reporter plasmid with a GAL4 upstream activation sequence (UAS)

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-luciferase reporter assay system

  • This compound

Protocol:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect HEK293T cells with the GAL4-RORγ LBD expression plasmid and the GAL4 UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log concentration of SR1555 and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Th17 and Treg Differentiation Assay

This protocol allows for the assessment of SR1555's effect on the differentiation of naive CD4+ T cells into Th17 and Treg lineages.

Materials:

  • Naive CD4+ T cells isolated from mouse spleen or human peripheral blood

  • Anti-CD3 and anti-CD28 antibodies

  • For Th17 differentiation: IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4

  • For Treg differentiation: TGF-β and IL-2

  • This compound

  • Cell culture plates and media (e.g., RPMI-1640)

Protocol:

  • T-Cell Isolation: Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Plate Coating: Coat 96-well plates with anti-CD3 and anti-CD28 antibodies.

  • Cell Seeding: Seed the naive CD4+ T cells in the antibody-coated plates.

  • Differentiation Cocktails:

    • Th17 Conditions: Add a cocktail of IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4 to the appropriate wells.

    • Treg Conditions: Add a cocktail of TGF-β and IL-2 to the appropriate wells.

  • SR1555 Treatment: Add this compound at various concentrations (e.g., 1 µM, 10 µM) or vehicle control to the wells.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis: Analyze the differentiated cells using flow cytometry for intracellular staining of IL-17A (for Th17 cells) and Foxp3 (for Treg cells).

Experimental Workflow Diagram

Experimental_Workflow cluster_Isolation Cell Isolation cluster_Differentiation In Vitro Differentiation cluster_Analysis Analysis start Mouse Spleen or Human PBMCs isolate Isolate Naive CD4+ T Cells (MACS/FACS) start->isolate diff Culture with anti-CD3/CD28 isolate->diff SR1555_add Add SR1555 or Vehicle diff->SR1555_add th17_cocktail + Th17 Cytokine Cocktail (IL-6, TGF-β, IL-23, etc.) flow_cyto Flow Cytometry th17_cocktail->flow_cyto treg_cocktail + Treg Cytokine Cocktail (TGF-β, IL-2) treg_cocktail->flow_cyto SR1555_add->th17_cocktail SR1555_add->treg_cocktail il17_stain Intracellular Staining for IL-17A flow_cyto->il17_stain foxp3_stain Intracellular Staining for Foxp3 flow_cyto->foxp3_stain

Caption: Workflow for T-Cell Differentiation Assay.

Gene Expression Analysis (RT-qPCR)

This method is used to measure the mRNA levels of key genes such as Il17a, Rorc (encoding RORγt), and Foxp3.

Materials:

  • Differentiated T cells from the in vitro assay

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (Il17a, Rorc, Foxp3) and a housekeeping gene (e.g., Actb)

  • qPCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from the T cells treated with SR1555 or vehicle using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a qPCR master mix, cDNA, and specific primers for the target and housekeeping genes.

  • Data Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protein Expression Analysis (ELISA)

This protocol is for quantifying the amount of secreted IL-17 protein in the cell culture supernatants.

Materials:

  • Supernatants from the T-cell differentiation assay

  • IL-17 ELISA kit

  • Microplate reader

Protocol:

  • Sample Collection: Collect the cell culture supernatants after the differentiation period.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatants and standards to an antibody-coated plate, followed by incubation, washing, addition of a detection antibody, and a substrate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of IL-17 in the samples.

Selectivity Profile

An important aspect of a targeted therapeutic is its selectivity. This compound has been shown to be selective for RORγ. It does not exhibit activity at other nuclear receptors such as RORα, the Liver X Receptor (LXR), or the Farnesoid X Receptor (FXR).[5][6] This selectivity is crucial as it minimizes the potential for off-target effects.

Therapeutic Implications

The ability of this compound to suppress Th17-mediated inflammation and promote Treg-induced immune tolerance makes it a valuable research tool and a potential therapeutic candidate for a range of autoimmune and inflammatory disorders, including:

  • Rheumatoid Arthritis

  • Psoriasis

  • Multiple Sclerosis

  • Inflammatory Bowel Disease

Additionally, some studies suggest a potential role for RORγ inverse agonists in the treatment of obesity, although this is an emerging area of research.[7]

Conclusion

This compound is a selective RORγ inverse agonist that effectively modulates the immune system by inhibiting the pro-inflammatory Th17 cell lineage and promoting the anti-inflammatory Treg cell lineage. Its well-defined mechanism of action and quantifiable effects on key molecular and cellular markers make it a cornerstone compound for research into RORγ biology and the development of novel therapies for autoimmune diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of SR1555 and other RORγ modulators.

References

SR1555 Hydrochloride: A Potent RORγ Inverse Agonist for Modulating Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoic acid receptor-related orphan receptor gamma (RORγ) has emerged as a critical regulator of immune responses, particularly in the differentiation and function of T helper 17 (Th17) cells. These cells are key players in the pathogenesis of various autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. SR1555 hydrochloride is a potent and selective synthetic inverse agonist of RORγ. By binding to the ligand-binding domain of RORγ, SR1555 effectively suppresses the pro-inflammatory activities of Th17 cells while simultaneously promoting the development of anti-inflammatory T regulatory (Treg) cells. This dual mechanism of action makes SR1555 a compelling therapeutic candidate for a range of autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the RORγ inverse agonist activity of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

This compound functions as an inverse agonist of RORγ, a nuclear receptor that acts as a master transcription factor for Th17 cell differentiation. In its active state, RORγ binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-21, and IL-22.[1]

SR1555 binds to the ligand-binding pocket of RORγ, inducing a conformational change that prevents the recruitment of co-activators and facilitates the binding of co-repressors to the receptor complex. This leads to the transcriptional repression of RORγ target genes, thereby inhibiting Th17 cell differentiation and their effector functions. A unique characteristic of SR1555 is its ability to not only suppress Th17 cells but also to promote the expansion of Treg cells, which are crucial for maintaining immune tolerance.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the RORγ inverse agonist activity of this compound.

Table 1: In Vitro Activity of this compound

AssayCell TypeParameterValueReference
RORγ Inverse Agonist Activity-IC501 µM[1][2]
IL-17A Gene ExpressionEL4 cellsInhibition>70% at 10 µM[1]
Th17 DifferentiationMouse SplenocytesInhibition of IL-17 productionDose-dependent[1]
Treg InductionMouse SplenocytesIncrease in Foxp3+ cellsNearly 2-fold increase[1]

Table 2: In Vivo Activity of this compound

Animal ModelTreatmentKey FindingReference
Diet-Induced Obese Mice5 or 10 mg/kg twice daily (i.p.)Significant reduction in fat mass and body weight, improved insulin sensitivity

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

RORg_Signaling_Pathway cluster_upstream Upstream Signaling cluster_RORg RORγ Regulation cluster_downstream_Th17 Th17 Effector Function cluster_downstream_Treg Treg Development IL-6 IL-6 STAT3 STAT3 IL-6->STAT3 TGF-β TGF-β TGF-β->STAT3 RORγt RORγt STAT3->RORγt Upregulates expression IL-17A IL-17A RORγt->IL-17A IL-17F IL-17F RORγt->IL-17F IL-23R IL-23R RORγt->IL-23R SR1555 SR1555 SR1555->RORγt Inverse Agonist Foxp3 Foxp3 SR1555->Foxp3 Promotes Inflammation Inflammation IL-17A->Inflammation IL-17F->Inflammation Immune Suppression Immune Suppression Foxp3->Immune Suppression

Caption: RORγ Signaling Pathway and SR1555 Inhibition.

Th17_Differentiation_Workflow Isolate Naive CD4+ T cells Isolate Naive CD4+ T cells Culture with anti-CD3/CD28, IL-6, TGF-β Culture with anti-CD3/CD28, IL-6, TGF-β Isolate Naive CD4+ T cells->Culture with anti-CD3/CD28, IL-6, TGF-β Add SR1555 or Vehicle Add SR1555 or Vehicle Culture with anti-CD3/CD28, IL-6, TGF-β->Add SR1555 or Vehicle Incubate for 3-5 days Incubate for 3-5 days Add SR1555 or Vehicle->Incubate for 3-5 days Restimulate with PMA/Ionomycin Restimulate with PMA/Ionomycin Incubate for 3-5 days->Restimulate with PMA/Ionomycin Intracellular cytokine staining for IL-17 Intracellular cytokine staining for IL-17 Restimulate with PMA/Ionomycin->Intracellular cytokine staining for IL-17 Flow Cytometry Analysis Flow Cytometry Analysis Intracellular cytokine staining for IL-17->Flow Cytometry Analysis

Caption: Th17 Differentiation Assay Workflow.

Luciferase_Reporter_Assay_Workflow Co-transfect cells with RORγ expression vector and RORE-luciferase reporter Co-transfect cells with RORγ expression vector and RORE-luciferase reporter Treat with SR1555 or Vehicle Treat with SR1555 or Vehicle Co-transfect cells with RORγ expression vector and RORE-luciferase reporter->Treat with SR1555 or Vehicle Incubate for 24-48 hours Incubate for 24-48 hours Treat with SR1555 or Vehicle->Incubate for 24-48 hours Lyse cells Lyse cells Incubate for 24-48 hours->Lyse cells Add Luciferase Substrate Add Luciferase Substrate Lyse cells->Add Luciferase Substrate Measure Luminescence Measure Luminescence Add Luciferase Substrate->Measure Luminescence

Caption: Luciferase Reporter Assay Workflow.

Experimental Protocols

RORγ Luciferase Reporter Assay

This assay is used to quantify the inverse agonist activity of SR1555 on RORγ-mediated transcription.

  • Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

  • Plasmids:

    • An expression vector for full-length human RORγ or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing multiple copies of a ROR Response Element (RORE) upstream of a firefly luciferase gene.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Protocol:

    • Seed HEK293T cells in 96-well plates.

    • Co-transfect the cells with the RORγ expression vector, the RORE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

    • After 24 hours, treat the cells with a dose-response of this compound or vehicle control (e.g., DMSO).

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is calculated from the dose-response curve.

In Vitro Th17 Differentiation Assay

This assay assesses the effect of SR1555 on the differentiation of naive CD4+ T cells into Th17 cells.

  • Cell Source: Splenocytes or purified naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from mice (e.g., C57BL/6).

  • Th17 Polarizing Conditions:

    • Anti-CD3 and anti-CD28 antibodies for T cell receptor stimulation.

    • Recombinant murine IL-6 and TGF-β.

    • Anti-IFN-γ and anti-IL-4 antibodies to block differentiation into other T helper subsets.

  • Protocol:

    • Isolate splenocytes or naive CD4+ T cells.

    • Culture the cells under Th17 polarizing conditions in the presence of a dose-response of this compound or vehicle control.

    • After 3-5 days, restimulate the cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

    • Perform intracellular cytokine staining for IL-17A.

    • Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

In Vitro Treg Induction Assay

This assay evaluates the ability of SR1555 to promote the generation of induced Treg cells.

  • Cell Source: Purified naive CD4+ T cells from mice.

  • Treg Polarizing Conditions:

    • Anti-CD3 and anti-CD28 antibodies.

    • Recombinant human TGF-β.

    • Recombinant murine IL-2.

  • Protocol:

    • Culture naive CD4+ T cells under Treg polarizing conditions with this compound or vehicle control.

    • After 3-5 days, harvest the cells.

    • Perform intracellular staining for the transcription factor Foxp3, a key marker for Treg cells.

    • Analyze the percentage of Foxp3-expressing CD4+ T cells by flow cytometry.

Quantitative Real-Time PCR (qPCR)

This method is used to measure the effect of SR1555 on the expression of RORγ target genes.

  • Cell Source: EL4 cells or primary T cells differentiated under Th17 conditions.

  • Protocol:

    • Treat cells with this compound or vehicle for a specified time (e.g., 24 hours).

    • Isolate total RNA from the cells.

    • Synthesize cDNA by reverse transcription.

    • Perform qPCR using primers specific for target genes (e.g., Il17a, Il17f, Rorc, Foxp3) and a housekeeping gene for normalization (e.g., Actb or Gapdh).

    • Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound is a valuable research tool for investigating the role of RORγ in immune regulation and autoimmune diseases. Its ability to potently and selectively inhibit RORγ-mediated Th17 differentiation while promoting Treg development highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biological activities and therapeutic applications of SR1555 and other RORγ inverse agonists.

References

SR1555 Hydrochloride: A Potent Modulator of Th17 Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells, are critical mediators of inflammation and play a significant role in the pathogenesis of numerous autoimmune diseases. The differentiation and function of these cells are orchestrated by the master transcriptional regulator, Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). SR1555 hydrochloride has emerged as a specific and potent inverse agonist of RORγt, offering a targeted approach to modulate the Th17 inflammatory axis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on Th17 cell differentiation, and detailed experimental protocols for its investigation.

Introduction to Th17 Cells and RORγt

Th17 cells are characterized by their production of a signature panel of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1] These cytokines are instrumental in host defense against extracellular pathogens but are also key drivers of tissue inflammation and damage in autoimmune conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process initiated by a specific cytokine milieu, most notably Transforming Growth Factor-beta (TGF-β) and IL-6. This signaling cascade culminates in the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) and the subsequent expression of RORγt. RORγt, a member of the nuclear receptor superfamily, is the master transcription factor that dictates the Th17 cell fate by directly binding to the promoter regions of genes encoding for IL-17 and other key Th17-associated molecules.

This compound: A Specific RORγt Inverse Agonist

This compound is the hydrochloride salt form of SR1555, a small molecule identified as a specific inverse agonist of RORγt.[2] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of RORγt, which exhibits a degree of constitutive activity, SR1555 actively represses the transcriptional output of the receptor.

Mechanism of Action: SR1555 binds to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of co-repressors and inhibits the binding of co-activators necessary for gene transcription. This leads to the suppression of RORγt-mediated gene expression, thereby inhibiting the differentiation of Th17 cells and the production of their signature pro-inflammatory cytokines.[2]

Quantitative Effects of this compound on Th17 Differentiation

This compound demonstrates a dose-dependent inhibition of Th17 cell differentiation and function. The following tables summarize the quantitative data on its effects on key Th17-related markers.

Table 1: Effect of this compound on RORγt Activity and Expression

ParameterValueCell Line/SystemReference
IC50 (RORγt Inverse Agonism) 1 μMNot specified[2]
RORγ Expression Decreased (dose-dependent)3T3L1 cells[2]

Table 2: Dose-Dependent Inhibition of Th17 Cytokine Gene Expression by this compound

Target GeneConcentration of SR1555% Inhibition (relative to vehicle control)Cell TypeReference
Il17a 10 μM>70%EL4 cells[2]
IL-17 Protein 10 μMSignificant InhibitionDifferentiating Th17 cells[2]

Note: More detailed dose-response data for IL-17F and IL-22 are not currently available in the public domain for SR1555 specifically. However, studies on other RORγt inverse agonists show a similar concentration-dependent inhibition of these cytokines.

Table 3: Effect of this compound on Th17/Treg Balance

Target Gene/Cell TypeConcentration of SR1555EffectCell TypeReference
Foxp3 Gene Expression 10 μMIncreasedSplenocyte culture[2]
Foxp3+ T cells (Tregs) 10 μM~2-fold increase in expressionSplenocyte culture[2]

Signaling Pathways and Experimental Workflows

Th17 Differentiation Signaling Pathway and the Point of Intervention by SR1555

The differentiation of naïve CD4+ T cells into Th17 cells is a tightly regulated process. The diagram below illustrates the key signaling events and highlights the inhibitory action of SR1555.

Th17_Differentiation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-b TGF-b TGF-bR TGF-bR TGF-b->TGF-bR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R SMAD2/3 SMAD2/3 TGF-bR->SMAD2/3 Activates JAK JAK IL-6R->JAK Activates RORgt_gene RORγt Gene SMAD2/3->RORgt_gene Co-activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->RORgt_gene Induces Transcription RORgt RORγt RORgt_gene->RORgt Translation IL-17_gene IL-17 Gene RORgt->IL-17_gene Activates Transcription IL-17 IL-17 (Protein) IL-17_gene->IL-17 Translation & Secretion SR1555 SR1555 SR1555->RORgt Inhibits

Th17 differentiation pathway and SR1555 inhibition.
Experimental Workflow for In Vitro Th17 Differentiation Assay

This workflow outlines the key steps to assess the efficacy of SR1555 in an in vitro Th17 differentiation model.

Th17_Differentiation_Workflow cluster_workflow In Vitro Th17 Differentiation Workflow cluster_analysis Analysis Methods Isolate 1. Isolate Naïve CD4+ T cells (from PBMCs or Spleen) Culture 2. Culture with anti-CD3/CD28 + Th17 polarizing cytokines (TGF-β, IL-6, IL-1β, IL-23) Isolate->Culture Treat 3. Treat with this compound (various concentrations) or Vehicle Culture->Treat Incubate 4. Incubate for 3-5 days Treat->Incubate Restimulate 5. Restimulate with PMA/Ionomycin + Protein Transport Inhibitor (e.g., Brefeldin A) Incubate->Restimulate Analyze 6. Analyze Th17 Population Restimulate->Analyze Flow Flow Cytometry (Intracellular IL-17A, RORγt) Analyze->Flow ELISA ELISA/CBA (Secreted IL-17A, IL-17F, IL-22) Analyze->ELISA qPCR qPCR (Il17a, Rorc, Foxp3 mRNA) Analyze->qPCR

Workflow for in vitro Th17 differentiation assay.

Detailed Experimental Protocols

In Vitro Th17 Cell Differentiation

This protocol is adapted for the evaluation of RORγt inverse agonists.

1. Isolation of Naïve CD4+ T Cells:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. For murine studies, prepare a single-cell suspension from spleens.

  • Enrich for naïve CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit, targeting CD4+CD45RA+CCR7+ cells (human) or CD4+CD62L+CD44- cells (mouse). Purity should be >95% as assessed by flow cytometry.

2. T Cell Culture and Differentiation:

  • Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C or for 2 hours at 37°C. Wash wells with sterile PBS before use.

  • Resuspend naïve CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM 2-mercaptoethanol.

  • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.

  • Prepare the Th17 polarizing cytokine cocktail. Final concentrations may vary, but a typical cocktail includes:

    • Human: TGF-β (1-5 ng/mL), IL-6 (20-50 ng/mL), IL-1β (10-20 ng/mL), IL-23 (10-20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

    • Mouse: TGF-β (1-5 ng/mL), IL-6 (20-50 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

  • Add this compound at desired final concentrations (e.g., serial dilutions from 10 µM) or vehicle control (e.g., DMSO) to appropriate wells.

  • Add the cell suspension containing anti-CD28 and cytokines to the anti-CD3 coated plate.

  • Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

3. Analysis of Th17 Differentiation:

  • For intracellular cytokine staining, restimulate cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Harvest cells and perform flow cytometry, ELISA, or qPCR as described in the respective protocols below.

Flow Cytometry Analysis of Th17 and Treg Cells

1. Surface Staining:

  • Harvest and wash cells with FACS buffer (PBS with 2% FBS).

  • Stain for surface markers such as CD4 and CD25 for 30 minutes at 4°C in the dark.

  • Wash cells twice with FACS buffer.

2. Fixation and Permeabilization:

  • Resuspend cells in a fixation/permeabilization buffer (e.g., commercially available Foxp3/Transcription Factor Staining Buffer Set) according to the manufacturer's instructions. Incubate for 30-60 minutes at 4°C.

3. Intracellular Staining:

  • Wash cells with permeabilization buffer.

  • Stain for intracellular targets:

    • For Th17: Anti-IL-17A and Anti-RORγt antibodies.

    • For Treg: Anti-Foxp3 antibody.

  • Incubate for 30-60 minutes at 4°C in the dark.

  • Wash cells twice with permeabilization buffer.

4. Data Acquisition and Analysis:

  • Resuspend cells in FACS buffer and acquire data on a flow cytometer.

  • Gate on live, single, CD4+ lymphocytes to analyze the percentage of IL-17A+, RORγt+, and Foxp3+ cells.

RORγt Luciferase Reporter Assay

This assay measures the transcriptional activity of RORγt in a cellular context.

1. Cell Culture and Transfection:

  • Use a suitable cell line (e.g., HEK293T) that does not endogenously express high levels of RORγt.

  • Co-transfect cells with:

    • An expression vector for RORγt.

    • A luciferase reporter plasmid containing RORγt response elements (ROREs) upstream of the luciferase gene (e.g., from the IL-17 promoter).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

2. Compound Treatment:

  • After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle control.

3. Luciferase Activity Measurement:

  • After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the percentage of inhibition of RORγt transcriptional activity by SR1555 relative to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol allows for the investigation of the direct binding of RORγt to the promoter regions of its target genes.

1. Cross-linking and Chromatin Preparation:

  • Treat differentiated Th17 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

2. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G agarose/magnetic beads.

  • Incubate the chromatin overnight at 4°C with an anti-RORγt antibody or a control IgG.

  • Precipitate the antibody-protein-DNA complexes using protein A/G beads.

3. Washing and Elution:

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elute the chromatin complexes from the beads.

4. Reverse Cross-linking and DNA Purification:

  • Reverse the cross-links by heating at 65°C overnight in the presence of high salt.

  • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

5. Analysis by qPCR:

  • Perform quantitative PCR (qPCR) using primers specific for the RORγt binding sites within the promoter of target genes (e.g., IL17A).

  • Quantify the amount of precipitated DNA relative to the input chromatin.

Conclusion

This compound represents a valuable research tool and a potential therapeutic candidate for the treatment of Th17-mediated autoimmune diseases. Its specific mechanism of action as a RORγt inverse agonist allows for the targeted inhibition of the Th17 inflammatory pathway. The experimental protocols provided in this guide offer a robust framework for investigating the effects of SR1555 and other RORγt modulators on Th17 cell biology. Further research into the dose-dependent effects of SR1555 on a broader range of Th17-associated cytokines and signaling molecules will be crucial for a complete understanding of its therapeutic potential.

References

SR1555 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

SR1555 hydrochloride is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ). Its discovery has been a significant milestone in the pursuit of therapeutic agents for autoimmune diseases and metabolic disorders. By modulating the activity of RORγ, SR1555 effectively suppresses the differentiation of pro-inflammatory T helper 17 (TH17) cells while simultaneously promoting the development of anti-inflammatory T regulatory (Treg) cells. This dual activity presents a promising strategy for restoring immune homeostasis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The discovery of this compound was born out of the recognition of RORγ as a master regulator of TH17 cell differentiation.[1] TH17 cells are a subset of T helper cells that, through the production of cytokines like Interleukin-17 (IL-17), play a critical role in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, identifying small molecule modulators of RORγ became a key therapeutic objective.

SR1555 was identified as a selective RORγ inverse agonist that not only inhibits the development and function of TH17 cells but also uniquely enhances the frequency of Treg cells.[1] This latter characteristic distinguishes it from many other RORγ modulators and offers a potential advantage in the treatment of autoimmune conditions by not only dampening the inflammatory response but also actively promoting immune tolerance.

Chemical Properties

PropertyValue
Chemical Name 1-(4-((4'-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride
Molecular Formula C₂₂H₂₃ClF₆N₂O₂
Molecular Weight 496.88 g/mol
CAS Number 2309312-90-9 (HCl salt)
Appearance White to off-white solid
Purity ≥98%
Solubility Soluble in DMSO

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a representative synthetic scheme.

Synthesis Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation A 1-bromo-4-(bromomethyl)benzene D tert-butyl 4-((4'- (1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-yl)methyl)piperazine-1-carboxylate A->D Suzuki Coupling B 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenylboronic acid B->D C tert-butyl piperazine-1-carboxylate C->D Alkylation E 1-((4'-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-yl)methyl)piperazine D->E Deprotection F 1-(4-((4'-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-yl)methyl)piperazin-1-yl)ethanone (SR1555 free base) E->F Acetylation G This compound F->G Salt Formation (HCl) Signaling_Pathway cluster_0 SR1555 Action cluster_1 Cellular Target cluster_2 Transcriptional Regulation cluster_3 Cellular Outcome SR1555 SR1555 RORg RORγ SR1555->RORg Binds to LBD Coactivators Coactivators RORg->Coactivators Dissociation Corepressors Corepressors RORg->Corepressors Recruitment Foxp3_Gene Foxp3 Gene RORg->Foxp3_Gene Upregulation (indirect) IL17_Gene IL-17 Gene Coactivators->IL17_Gene Activation Corepressors->IL17_Gene Repression TH17 TH17 Differentiation IL17_Gene->TH17 Promotes Treg Treg Differentiation Foxp3_Gene->Treg Promotes Flow_Gating Start Total Cells Live Live Cells (Live/Dead Stain) Start->Live Singlets Singlets (FSC-A vs FSC-H) Live->Singlets Lymphocytes Lymphocytes (FSC-A vs SSC-A) Singlets->Lymphocytes CD4 CD4+ T Cells Lymphocytes->CD4 TH17 TH17 (IL-17A+) CD4->TH17 Treg Treg (Foxp3+) CD4->Treg

References

SR1555 Hydrochloride: A Technical Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SR1555 hydrochloride, a selective inverse agonist of the Retinoic acid receptor-related orphan nuclear receptor gamma-t (RORγt). It is designed to serve as a comprehensive resource for researchers investigating novel therapeutic strategies for autoimmune diseases. This document details the molecule's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and explores its application in preclinical research.

Introduction: Targeting RORγt in Autoimmunity

Autoimmune diseases arise from a dysregulated immune response where the body mistakenly attacks its own tissues.[1][2][3] A key player in the pathology of many of these diseases is the T helper 17 (Th17) cell, a subset of CD4+ T cells.[4][5] Th17 cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[6][7] The differentiation and function of these cells are critically dependent on the transcription factor RORγt.[6][8][9][10]

RORγt is considered a master regulator of Th17 cell development and is a promising therapeutic target for a range of autoimmune conditions, including psoriasis, rheumatoid arthritis (RA), multiple sclerosis (MS), and inflammatory bowel disease (IBD).[6][8] By inhibiting RORγt, it is possible to suppress the Th17 inflammatory pathway.[6][11] this compound is a small molecule tool compound developed for this purpose, acting as a selective RORγt inverse agonist.[12][13][14][15]

Mechanism of Action of this compound

This compound functions as a RORγ inverse agonist.[12][14][15] Unlike a neutral antagonist that simply blocks an agonist from binding, an inverse agonist reduces the constitutive activity of its target receptor. RORγt exhibits high basal activity, and SR1555 works by repressing this activity, leading to a decrease in the transcription of RORγt target genes, such as Il17a.[14][16]

The primary consequences of SR1555's interaction with RORγt are twofold:

  • Inhibition of Th17 Cell Differentiation and Function : By suppressing RORγt activity, SR1555 inhibits the development of pro-inflammatory Th17 cells and blocks their production of IL-17.[12][14][15]

  • Promotion of T regulatory (Treg) Cells : SR1555 has been shown to increase the frequency of anti-inflammatory T regulatory (Treg) cells, as evidenced by an increase in the expression of the Treg-specific transcription factor, Foxp3.[12][14] This dual activity—suppressing a pro-inflammatory cell type while promoting an anti-inflammatory one—makes it a valuable tool for autoimmune research.

SR1555_Mechanism_of_Action cluster_T_Cell Naive CD4+ T Cell cluster_Th17 Th17 Pro-inflammatory Pathway cluster_Treg Treg Anti-inflammatory Pathway Naive_T_Cell Naive CD4+ T Cell TGFb_IL6 TGF-β, IL-6, IL-23 TGFb_IL2 TGF-β, IL-2 STAT3 STAT3 TGFb_IL6->STAT3 activate RORgt RORγt Transcription Factor STAT3->RORgt induce IL17_Production IL-17, IL-22 Production RORgt->IL17_Production promotes Inflammation Inflammation Autoimmunity IL17_Production->Inflammation STAT5 STAT5 TGFb_IL2->STAT5 activate Foxp3 Foxp3 Transcription Factor STAT5->Foxp3 induce Immune_Suppression Immune Suppression Tolerance Foxp3->Immune_Suppression SR1555 SR1555 HCl SR1555->RORgt inhibits (Inverse Agonist) SR1555->Foxp3 promotes

Caption: SR1555 HCl inhibits RORγt, blocking the Th17 pathway and promoting the Treg pathway.

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative metrics reported for this compound.

ParameterValueAssay TypeTargetSource
IC50 1 µMRORγ Ligand DisplacementRetinoic acid receptor-related orphan nuclear receptor γ (RORγ)[12][14][17]
IC50 1.5 µMRORγ Inverse Agonist ActivityRetinoic acid receptor-related orphan nuclear receptor γ (RORγ)[18][19]
Effect on Gene Expression >70% inhibitionqPCRIl17a gene in EL4 cells[14]
Effect on Treg Frequency ~2-fold increaseFlow CytometryFoxp3+ T cells in splenocyte culture[14]

Experimental Protocols

Evaluating the activity of RORγt modulators like SR1555 involves a series of specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

A. RORγt Ligand Binding Assay (Competition)

  • Objective: To determine the affinity of SR1555 for the RORγt ligand-binding domain (LBD) by measuring its ability to displace a known radiolabeled ligand.

  • Methodology:

    • Reagents: Recombinant human RORγt LBD, a tritiated RORγt ligand (e.g., [3H]25-hydroxycholesterol or a synthetic ligand), this compound, scintillation fluid.

    • Procedure:

      • A constant concentration of recombinant RORγt LBD and the radiolabeled ligand are incubated together in a suitable buffer.

      • Increasing concentrations of SR1555 (or a vehicle control) are added to the mixture in a multi-well plate format.

      • The mixture is incubated to allow binding to reach equilibrium.

      • Bound and free radioligand are separated (e.g., via filtration).

      • The amount of bound radioligand is quantified using a scintillation counter.

    • Data Analysis: The concentration of SR1555 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by fitting the data to a dose-response curve.

B. Th17 Cell Differentiation Assay

  • Objective: To assess the effect of SR1555 on the differentiation of naive CD4+ T cells into IL-17-producing Th17 cells.

  • Methodology:

    • Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

    • Culture Conditions: Culture the naive T cells on plates coated with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.

    • Th17 Polarization: Add a "Th17-polarizing cocktail" to the culture medium, typically consisting of TGF-β, IL-6, anti-IFN-γ, and anti-IL-4 antibodies.

    • Compound Treatment: Treat the cells with various concentrations of this compound or a DMSO vehicle control at the start of the culture.

    • Incubation: Culture the cells for 3-5 days.

    • Restimulation and Analysis:

      • Before analysis, restimulate the cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).[20][21]

      • Analyze IL-17A production via two methods:

        • ELISA: Measure the concentration of IL-17A in the culture supernatant.

        • Intracellular Flow Cytometry: Stain the cells for surface CD4 and intracellular IL-17A and IFN-γ to determine the percentage of Th17 cells (CD4+IL-17A+).

    • Data Analysis: Compare the percentage of Th17 cells or the concentration of IL-17A in SR1555-treated cultures to the vehicle control.

Th17_Differentiation_Workflow cluster_workflow Th17 Differentiation and Analysis Workflow Isolate 1. Isolate Naive CD4+ T Cells (Mouse Spleen/LNs) Culture 2. Culture with Anti-CD3/CD28 Isolate->Culture Polarize 3. Add Th17 Polarizing Cocktail (TGF-β, IL-6, etc.) Culture->Polarize Treat 4. Treat with SR1555 HCl or Vehicle (DMSO) Polarize->Treat Incubate 5. Incubate for 3-5 Days Treat->Incubate Restimulate 6. Restimulate with PMA/Ionomycin + Protein Transport Inhibitor Incubate->Restimulate Analyze 7. Analyze IL-17A Production Restimulate->Analyze ELISA ELISA (Supernatant) Analyze->ELISA Method 1 Flow Flow Cytometry (Intracellular Staining) Analyze->Flow Method 2

References

Therapeutic Potential of SR1555 Hydrochloride in Obesity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity and its associated metabolic disorders represent a significant global health challenge with a pressing need for novel therapeutic interventions. SR1555 hydrochloride, a small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ), has emerged as a promising candidate for the treatment of obesity. Preclinical studies have demonstrated that pharmacological repression of RORγ by SR1555 leads to a reduction in adiposity, improved insulin sensitivity, and enhanced energy expenditure. This technical guide provides an in-depth overview of the therapeutic potential of this compound in obesity, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to support further research and development of SR1555 as a potential anti-obesity therapeutic.

Introduction

The escalating prevalence of obesity and its comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease, underscores the urgent need for effective pharmacological treatments. The nuclear receptor RORγ, traditionally known for its role in immune cell differentiation, has been identified as a potential regulator of metabolic processes.[1] this compound is a potent and selective inverse agonist of RORγ.[1] This guide summarizes the current understanding of SR1555's anti-obesity effects, providing a comprehensive resource for researchers in the field of metabolic disease and drug discovery.

Mechanism of Action

This compound exerts its anti-obesity effects primarily through the inverse agonism of RORγ. By binding to RORγ, SR1555 represses its transcriptional activity, leading to a cascade of metabolic changes in adipose tissue. The proposed mechanism involves three key pathways: inhibition of adipogenesis, modulation of lipid metabolism, and promotion of thermogenesis.

Signaling Pathway

The proposed signaling pathway for the anti-obesity effects of this compound is depicted below. SR1555 acts as an inverse agonist, repressing the transcriptional activity of RORγ. This leads to downstream effects on genes involved in adipogenesis, lipid metabolism, and thermogenesis, ultimately resulting in reduced adiposity and improved metabolic health.

SR1555_Pathway cluster_effects Metabolic Outcomes SR1555 This compound RORg RORγ SR1555->RORg Inverse Agonism Adipogenesis Adipogenesis RORg->Adipogenesis Repression Lipid_Metabolism Lipid Metabolism RORg->Lipid_Metabolism Modulation Thermogenesis Thermogenesis RORg->Thermogenesis Upregulation Fat_Mass Reduced Fat Mass Adipogenesis->Fat_Mass Lipid_Metabolism->Fat_Mass Insulin_Sensitivity Improved Insulin Sensitivity Lipid_Metabolism->Insulin_Sensitivity Energy_Expenditure Increased Energy Expenditure Thermogenesis->Energy_Expenditure Fat_Mass->Insulin_Sensitivity Energy_Expenditure->Fat_Mass

Figure 1: Proposed signaling pathway of this compound in adipose tissue.

Preclinical Efficacy: In Vitro and In Vivo Studies

The therapeutic potential of this compound in obesity has been evaluated in both in vitro and in vivo preclinical models. These studies have provided crucial data on its effects on adipocyte differentiation, body composition, and metabolic parameters.

In Vitro Effects on Adipogenesis

SR1555 has been shown to modulate the differentiation of preadipocytes into mature adipocytes.

Table 1: In Vitro Effects of SR1555 on Adipogenesis and Gene Expression

Cell LineTreatmentEffect on RORγ ExpressionEffect on FGF21 ExpressionEffect on AdipoQ ExpressionReference
3T3-L1 preadipocytesSR1555DecreasedIncreasedIncreased[1]
In Vivo Effects in Diet-Induced Obese Mice

Chronic administration of SR1555 to diet-induced obese (DIO) mice resulted in significant improvements in metabolic parameters.

Table 2: In Vivo Effects of SR1555 in Diet-Induced Obese Mice

ParameterVehicle ControlSR1555 (5 mg/kg)SR1555 (10 mg/kg)Reference
Body Weight Change (after 20 days)Maintained-15%-23%[1]
Food IntakeNo significant change in lean miceModest reduction in DIO miceModest reduction in DIO mice[1]
Fat Mass-Significantly reducedSignificantly reduced[1]
Insulin Sensitivity-ImprovedImproved[1]
Effects on Thermogenesis and Lipid Metabolism

SR1555 treatment has been shown to induce the expression of thermogenic genes in adipose tissue and modulate lipid metabolism.

Table 3: Effects of SR1555 on Thermogenic and Lipolytic Markers

Tissue/Cell TypeParameterEffect of SR1555Reference
Brown Adipose Tissue (in vivo)UCP1, PRDM16, FGF21 gene expressionIncreased[1]
Brown Adipocytes and Beige Cells (in vitro)UCP1 gene and protein levelsIncreased[1]
Cultured CellsHormone-Sensitive Lipase (HSL) activationInhibited[1]
Cultured CellsFatty Acid OxidationIncreased[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

In Vitro Adipocyte Differentiation

This protocol describes the differentiation of 3T3-L1 preadipocytes and treatment with SR1555.

Adipogenesis_Protocol start Plate 3T3-L1 Preadipocytes confluence Grow to Confluence (2 days post-confluence) start->confluence induction Induce Differentiation (MDI medium + SR1555/Vehicle) confluence->induction maintenance1 Insulin Medium (2 days) induction->maintenance1 maintenance2 Culture in DMEM/FBS (until day 8) maintenance1->maintenance2 analysis Analyze Gene Expression and Lipid Accumulation maintenance2->analysis

Figure 2: Experimental workflow for in vitro adipocyte differentiation.

  • Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Differentiation Induction: Two days post-confluence, differentiation is induced using a standard MDI cocktail (0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1 µg/ml insulin) in DMEM with 10% FBS. SR1555 or vehicle control is added at this stage.

  • Maintenance: After two days, the medium is replaced with DMEM containing 10% FBS and 1 µg/ml insulin for another two days. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every two days, until mature adipocytes are formed (typically day 8).

  • Analysis: Differentiated adipocytes are harvested for gene expression analysis (e.g., qRT-PCR for RORγ, FGF21, AdipoQ) and assessment of lipid accumulation (e.g., Oil Red O staining).

In Vivo Diet-Induced Obesity Model

This protocol details the induction of obesity in mice and subsequent treatment with SR1555.

DIO_Protocol start Acclimatize Male C57Bl/6 Mice diet High-Fat Diet (e.g., 60% kcal from fat) for 8-12 weeks start->diet grouping Randomize Obese Mice into Treatment Groups diet->grouping treatment Administer SR1555 (i.p., twice daily) or Vehicle for 20 days grouping->treatment monitoring Monitor Body Weight and Food Intake Daily treatment->monitoring analysis Terminal Analysis: Body Composition (DEXA), Glucose Tolerance Test, Tissue Collection for Gene Expression treatment->analysis

Figure 3: Experimental workflow for the in vivo diet-induced obesity model.

  • Animal Model: Male C57BL/6J mice are typically used.

  • Diet: Obesity is induced by feeding a high-fat diet (e.g., 45-60% of calories from fat) for a period of 8-12 weeks.

  • Treatment: Once obesity is established, mice are randomized into treatment groups. This compound is administered, for example, via intraperitoneal (i.p.) injection twice daily at doses of 5 or 10 mg/kg.[1] A vehicle control group receives the formulation excipient.

  • Monitoring: Body weight and food intake are monitored daily throughout the treatment period.

  • Metabolic Phenotyping: At the end of the study, various metabolic parameters are assessed. This can include:

    • Body Composition: Determined by techniques such as Dual-Energy X-ray Absorptiometry (DEXA) to measure fat and lean mass.

    • Glucose and Insulin Tolerance Tests: To evaluate glucose homeostasis and insulin sensitivity.

    • Tissue Analysis: Adipose tissue and other relevant organs are collected for gene expression analysis (qRT-PCR), histology, and measurement of lipid content.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for its development as a therapeutic agent.

Table 4: Pharmacokinetic Parameters of SR1555 in Male C57Bl/6 Mice

Route of AdministrationDosePlasma Concentration (4 hours post-administration)Reference
Intraperitoneal (i.p.)5 mg/kg> 4 µM[1]
Intraperitoneal (i.p.)10 mg/kg> 8 µM[1]
Oral Gavage20 mg/kg> 16 µM[1]
  • Formulation: For oral administration, SR1555 was formulated in 15% Cremophore EL in water.[1]

  • Analysis: Plasma concentrations were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for the treatment of obesity through its unique mechanism of action as a RORγ inverse agonist. Preclinical data strongly support its ability to reduce adiposity, improve insulin sensitivity, and increase energy expenditure. The detailed experimental protocols provided in this guide offer a framework for further investigation into the anti-obesity effects of SR1555 and other RORγ modulators.

Future research should focus on:

  • Elucidating the direct molecular targets of RORγ that mediate the observed metabolic effects.

  • Conducting long-term efficacy and safety studies in relevant animal models.

  • Optimizing the pharmacokinetic properties of SR1555 for clinical development.

  • Investigating the potential for combination therapies with other anti-obesity agents.

The continued exploration of RORγ as a therapeutic target for metabolic diseases holds great promise for the development of novel and effective treatments for obesity and its associated complications.

References

SR1555 Hydrochloride: A Potent Modulator of the IL-17 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of T helper 17 (Th17) cells, the primary producers of IL-17, is critically dependent on the nuclear receptor RORγt (Retinoic acid receptor-related Orphan Receptor gamma t). SR1555 hydrochloride has emerged as a potent and selective inverse agonist of RORγt, offering a targeted approach to modulate the IL-17 signaling pathway. This technical guide provides a comprehensive overview of the role of this compound in the IL-17 signaling cascade, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the IL-17 Signaling Pathway and the Role of RORγt

The IL-17 family of cytokines, particularly IL-17A, are key drivers of inflammation in a host of autoimmune disorders, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] The production of IL-17 is a hallmark of Th17 cells, a distinct lineage of CD4+ T helper cells.[3] The differentiation of naive CD4+ T cells into Th17 cells is orchestrated by a specific cytokine milieu, most notably Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[3] This cytokine signaling converges on the activation of the master transcriptional regulator, RORγt.[3][4] RORγt is both necessary and sufficient for driving the genetic program that leads to Th17 cell differentiation and the subsequent production of IL-17.[3][4] Consequently, RORγt has become a prime therapeutic target for the development of novel anti-inflammatory drugs.[5][6]

This compound: A Selective RORγt Inverse Agonist

This compound is a small molecule that functions as a selective inverse agonist of RORγt.[6][7] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the context of RORγt, SR1555 actively represses the transcriptional activity of the receptor, thereby inhibiting the expression of RORγt target genes, including Il17a and Il17f.[7] This targeted action on the master regulator of Th17 cells makes SR1555 a powerful tool for studying IL-17-mediated inflammation and a promising candidate for therapeutic development.[1][8]

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound on the IL-17 pathway have been quantified in various in vitro studies. The following table summarizes the key quantitative data available.

ParameterValueCell Line/SystemDescriptionReference(s)
IC50 1 µMNot specifiedConcentration of SR1555 required to inhibit 50% of RORγ activity.[6][7]
Gene Expression Inhibition >70%EL4 cellsInhibition of Il17a gene expression after 24 hours of treatment with 10 µM SR1555.[7]
Protein Expression Inhibition SignificantDifferentiated Th17 cellsInhibition of IL-17 protein expression after 24 hours of treatment with 10 µM SR1555.[7]
Effect on Foxp3 Expression ~2-fold increaseSplenocyte cultureIncrease in the expression of Foxp3+ T cells, indicating a shift towards regulatory T cells.[7]

Experimental Protocols

In Vitro Th17 Cell Differentiation Assay

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells in the presence of this compound to assess its inhibitory activity.

Materials:

  • Naive CD4+ T cells (isolated from human peripheral blood or mouse spleen)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 and anti-CD28 antibodies

  • Recombinant human/mouse TGF-β1

  • Recombinant human/mouse IL-6

  • This compound

  • 96-well cell culture plates

  • ELISA kit for IL-17A

  • Flow cytometer and relevant antibodies (anti-CD4, anti-IL-17A)

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plate twice with sterile PBS before use.

  • Cell Preparation: Isolate naive CD4+ T cells using a commercially available isolation kit. Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations.

  • Cell Culture:

    • Add 50 µL of the cell suspension (5 x 10^4 cells) to each well of the coated 96-well plate.

    • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

    • Add 100 µL of the Th17 differentiation cocktail containing anti-CD28 antibody (e.g., 1-2 µg/mL), TGF-β1 (e.g., 1-5 ng/mL), and IL-6 (e.g., 20-50 ng/mL) in complete RPMI-1640 medium.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis:

    • ELISA: Collect the cell culture supernatants and measure the concentration of secreted IL-17A using a commercial ELISA kit according to the manufacturer's instructions.

    • Flow Cytometry: For intracellular cytokine staining, restimulate the cells for 4-6 hours with a cell stimulation cocktail (containing PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). Subsequently, stain the cells for surface markers (e.g., CD4) and intracellular IL-17A using fluorescently labeled antibodies. Analyze the percentage of IL-17A-producing CD4+ T cells using a flow cytometer.

Gene Expression Analysis by RT-qPCR

This protocol outlines the procedure to quantify the effect of this compound on the expression of RORγt and IL-17A mRNA.

Materials:

  • Cells treated with this compound as described in the Th17 differentiation assay

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for RORC (human)/Rorc (mouse), IL17A (human)/Il17a (mouse), and a housekeeping gene (e.g., GAPDH/Gapdh)

Procedure:

  • RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using a suitable master mix and specific primers for the target genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

IL-17 Signaling Pathway and the Role of this compound

IL17_Signaling_Pathway IL17 IL-17 IL17R IL-17 Receptor (IL-17RA/RC) IL17->IL17R Act1 Act1 IL17R->Act1 TRAF6 TRAF6 Act1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Pro_inflammatory_genes Pro-inflammatory Genes NFkB->Pro_inflammatory_genes MAPK->Pro_inflammatory_genes RORgt RORγt IL17_gene IL-17 Gene (Il17a, Il17f) RORgt->IL17_gene IL17_gene->IL17 Translation & Secretion Naive_T_cell Naive CD4+ T cell Naive_T_cell->RORgt Th17_cell Th17 cell Naive_T_cell->Th17_cell TGFb_IL6 TGF-β, IL-6 TGFb_IL6->Naive_T_cell SR1555 SR1555 Hydrochloride SR1555->RORgt Inhibits

Caption: IL-17 signaling pathway and the inhibitory action of this compound on RORγt.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_analysis Analysis start Start isolate_cells Isolate Naive CD4+ T cells start->isolate_cells prepare_compound Prepare SR1555 HCl serial dilutions start->prepare_compound culture_cells Culture cells with anti-CD3/CD28, TGF-β, IL-6, and SR1555 isolate_cells->culture_cells prepare_compound->culture_cells incubate Incubate for 3-5 days culture_cells->incubate harvest Harvest cells and supernatant incubate->harvest elisa ELISA for IL-17A in supernatant harvest->elisa flow_cytometry Flow Cytometry for intracellular IL-17A harvest->flow_cytometry rt_qpcr RT-qPCR for RORC and IL17A mRNA harvest->rt_qpcr end End elisa->end flow_cytometry->end rt_qpcr->end

References

SR1555 Hydrochloride and Nuclear Receptor Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of SR1555 hydrochloride, a selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). It details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Core Concepts: this compound and the RORγ Nuclear Receptor

SR1555 is a small molecule compound that selectively targets the nuclear receptor RORγ.[1][2] Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes.[3][4] RORγ, and its T-cell specific isoform RORγt, are pivotal in the differentiation and function of T helper 17 (Th17) cells.[2][5][6] These cells are critical components of the immune system but are also implicated in the pathology of numerous autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, and psoriasis, due to their production of pro-inflammatory cytokines like Interleukin-17A (IL-17A).[1][5][7]

Unlike a neutral antagonist which simply blocks an agonist from binding, SR1555 acts as an inverse agonist .[1][2][8] RORγ exhibits high constitutive activity, meaning it promotes gene transcription even without a natural activating ligand.[9] An inverse agonist binds to the receptor and reduces this basal level of activity.[10] SR1555's unique pharmacological profile includes not only the suppression of Th17 cell development but also the promotion of anti-inflammatory T regulatory (Treg) cells, making it a compound of significant interest for therapeutic development.[1][2][11]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's activity on its primary target.

ParameterValueTargetAssay TypeNotesReference
IC₅₀ 1 µMRORγNot SpecifiedThis value indicates the concentration at which SR1555 inhibits 50% of RORγ's activity.[1][2][8][11][12]
Selectivity SelectiveRORγNot SpecifiedSR1555 does not demonstrate binding activity towards other nuclear receptors such as RORα, LXR, or FXR.[2][12]

Mechanism of Action: Modulating T-Cell Differentiation

SR1555 exerts its effects by directly binding to the ligand-binding domain (LBD) of RORγt.[5] This interaction induces a conformational change in the receptor that leads to the displacement of co-activator proteins, which are necessary for initiating gene transcription.[5] This repression of RORγt's transcriptional activity has two major consequences on T-cell lineage commitment:

  • Inhibition of Th17 Cell Differentiation: By repressing RORγt, SR1555 blocks the key transcription factor required for naive CD4+ T cells to differentiate into pro-inflammatory Th17 cells. This leads to a significant reduction in the expression and secretion of IL-17A and other signature Th17 cytokines.[1][2][5][11] In cellular assays, 10 µM of SR1555 was shown to inhibit Il17a gene expression by over 70% in EL4 cells.[11]

  • Promotion of T Regulatory (Treg) Cell Frequency: Uniquely, SR1555 has been shown to increase the population of Foxp3+ Treg cells.[1][11] These cells play a crucial role in maintaining immune tolerance and suppressing autoimmune responses. SR1555 treatment can increase the expression of the Treg master transcription factor Foxp3 while simultaneously suppressing Rorc (the gene encoding RORγt).[11]

This dual functionality represents a significant advantage for potential autoimmune disease therapies, as it simultaneously dampens the pro-inflammatory response and enhances the anti-inflammatory, regulatory arm of the immune system.[13]

Signaling Pathway Diagrams

The following diagrams illustrate the RORγt-mediated signaling pathway and the mechanism of SR1555's intervention.

RORgt_Pathway cluster_0 Naive CD4+ T-Cell cluster_1 Th17 Differentiation cluster_2 Pro-inflammatory Response NaiveT Naive CD4+ T-Cell RORgt RORγt Expression NaiveT->RORgt TGF-β, IL-6 IL17_Gene IL17A Gene Transcription RORgt->IL17_Gene Binds Promoter Th17_Cell Th17 Cell IL17_Gene->Th17_Cell Differentiation IL17_Protein IL-17A Secretion Th17_Cell->IL17_Protein Inflammation Autoimmune Inflammation IL17_Protein->Inflammation

Caption: RORγt-mediated differentiation of Th17 cells.

SR1555_Intervention cluster_0 Pharmacological Intervention cluster_1 RORγt Activity cluster_2 Cellular Outcome SR1555 SR1555 RORgt RORγt Receptor SR1555->RORgt Binds (Inverse Agonist) Coactivators Co-activator Recruitment SR1555->Coactivators Blocks RORgt->Coactivators Basal Activity Th17_Suppression Th17 Differentiation Suppressed RORgt->Th17_Suppression Repression Transcription IL17A Gene Transcription Coactivators->Transcription

Caption: this compound mechanism of action.

Key Experimental Protocols

The characterization of SR1555 and other RORγ modulators relies on a suite of standardized in vitro and cell-based assays.

A. RORγ Reporter Gene Assay
  • Principle: This cell-based assay quantifies the functional activity of a test compound on the RORγ receptor. It is the primary method for identifying agonists, antagonists, or inverse agonists.[9]

  • Methodology:

    • Cell Line: A host cell line (e.g., HEK293T) is engineered to express two key components: a) a fusion protein of the RORγ ligand-binding domain (LBD) with a GAL4 DNA-binding domain (DBD), and b) a reporter gene (e.g., luciferase) under the control of a GAL4 Upstream Activating Sequence (UAS) promoter.[14]

    • Compound Treatment: The engineered cells are incubated with varying concentrations of the test compound (e.g., SR1555).

    • Measurement: Because RORγ is constitutively active, it will drive luciferase expression basally. An inverse agonist like SR1555 will cause a dose-dependent decrease in the luciferase signal compared to the vehicle control.

    • Data Analysis: The luminescence is measured using a plate reader. The data is used to generate a dose-response curve and calculate an IC₅₀ value.[15]

Reporter_Assay_Workflow start Start step1 Transfect HEK293T cells with: 1. Gal4-RORγ-LBD plasmid 2. UAS-Luciferase plasmid start->step1 step2 Plate transfected cells and allow to adhere step1->step2 step3 Treat cells with varying concentrations of SR1555 step2->step3 step4 Incubate for 20-24 hours step3->step4 step5 Lyse cells and add Luciferase substrate step4->step5 step6 Measure luminescence on a plate reader step5->step6 step7 Analyze data: Generate dose-response curve and calculate IC₅₀ step6->step7 end End step7->end

Caption: Workflow for a RORγ luciferase reporter assay.

B. Co-activator Recruitment Assay (e.g., TR-FRET)
  • Principle: This biochemical assay measures the ability of a ligand to promote or disrupt the interaction between the RORγ LBD and a co-activator peptide. It provides direct evidence of a compound's effect on this critical protein-protein interaction.

  • Methodology:

    • Reagents: The assay uses a purified, recombinant RORγ LBD (often His-tagged) and a fluorescently labeled peptide derived from a co-activator like SRC1.[14][16] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format.

    • Assay Setup: The RORγ LBD is labeled with a donor fluorophore (e.g., via an anti-His antibody) and the co-activator peptide with an acceptor fluorophore. In the basal state, the two interact, bringing the fluorophores into proximity and generating a FRET signal.

    • Compound Addition: When an inverse agonist like SR1555 binds to the LBD, it causes a conformational change that displaces the co-activator peptide.[5]

    • Measurement: The displacement separates the donor and acceptor, leading to a decrease in the FRET signal. This change is measured on a compatible plate reader.[16]

C. In Vitro T-Cell Differentiation Assay
  • Principle: This assay directly tests the effect of a compound on the differentiation of primary T-cells, providing a more physiologically relevant assessment of its immunological activity.

  • Methodology:

    • Cell Isolation: Naive CD4+ T cells are isolated from a source, such as mouse splenocytes.[2]

    • Polarizing Conditions: The cells are cultured under specific cytokine cocktails to drive differentiation towards a particular lineage.

      • Th17 Conditions: Cells are treated with TGF-β and IL-6.[17]

      • Treg Conditions: Cells are treated with TGF-β.[2]

    • Compound Treatment: The cultures are simultaneously treated with the test compound (SR1555) or a vehicle control.

    • Analysis: After several days, the cell populations are analyzed. This can be done by:

      • Flow Cytometry: Staining for intracellular IL-17A to quantify Th17 cells or for the transcription factor Foxp3 to quantify Treg cells.

      • ELISA/ELISpot: Measuring the concentration of secreted IL-17A in the culture supernatant.[18]

      • qPCR: Measuring the relative mRNA expression of key genes like Rorc, Il17a, and Foxp3.[11][19]

Therapeutic Implications and Future Directions

The ability of SR1555 to act as a RORγ inverse agonist, thereby suppressing the pathogenic Th17 pathway while promoting the protective Treg pathway, positions it as a highly valuable tool for immunology research.[1][13] This dual mechanism makes RORγ an attractive therapeutic target for a range of Th17-mediated autoimmune and inflammatory diseases.[5][20]

Furthermore, research has expanded the role of RORγ beyond immunology into metabolism. Studies have shown that SR1555 can affect adipogenesis and improve metabolic parameters in obese diabetic mice, suggesting potential applications in treating obesity and metabolic syndrome.[13][19]

Future research will likely focus on developing RORγ modulators with improved potency, selectivity, and pharmacokinetic profiles for clinical translation. Understanding the precise structural basis for the dual Th17/Treg activity will be crucial for designing next-generation therapeutics that can effectively and safely restore immune balance.

References

SR1555 Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans or animals.

Introduction

SR1555 hydrochloride is a potent and selective small molecule inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ).[1] RORγ is a nuclear receptor that plays a critical role as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[2][3][4] Th17 cells are implicated in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORγ activity, SR1555 suppresses the development and function of Th17 cells, leading to a reduction in IL-17 expression. This mechanism of action makes this compound a valuable research tool for investigating the therapeutic potential of targeting the RORγ pathway in autoimmune disorders such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[2][4][5]

Chemical Structure and Properties

This compound is the hydrochloride salt of SR1555. The chemical structure and key properties are detailed below.

Chemical Structure:

  • IUPAC Name: 1-(4-((4'-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-yl)methyl)piperazin-1-yl)ethanone, monohydrochloride[1]

  • Chemical Formula: C₂₂H₂₃ClF₆N₂O₂[1]

  • Molecular Weight: 496.88 g/mol [1]

  • CAS Number: 2309312-90-9 (HCl salt)[1], 1386439-51-5 (free base)[1]

Physicochemical Properties:

A summary of the available physicochemical data for this compound is presented in the table below.

PropertyValueReference
AppearanceWhite to beige powder/crystalline solid[6]
Purity≥98% (HPLC)[6]
SolubilityDMSO: 15 mg/mL (clear)
Storage Temperature2-8°C (short term), -20°C (long term)[6]

Mechanism of Action and Signaling Pathway

SR1555 acts as an inverse agonist of RORγ. In the context of Th17 cell differentiation, signaling through cytokines such as IL-6 and TGF-β activates the transcription factor STAT3. Activated STAT3, in conjunction with other factors, induces the expression of RORγt, the key lineage-defining transcription factor for Th17 cells. RORγt then binds to the promoter regions of genes encoding for pro-inflammatory cytokines, most notably IL-17A and IL-17F, driving their transcription.

SR1555 binds to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of co-repressors and inhibits the recruitment of co-activators. This inverse agonism effectively silences the transcriptional activity of RORγt, thereby blocking the expression of IL-17 and other target genes, and ultimately suppressing Th17 cell differentiation and function.

ROR_gamma_Signaling_Pathway This compound Mechanism of Action cluster_nucleus Nucleus Cytokines IL-6, TGF-β STAT3 STAT3 Cytokines->STAT3 Activation RORgt_mRNA RORγt mRNA STAT3->RORgt_mRNA Transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Translation IL17_Gene IL-17 Gene RORgt_Protein->IL17_Gene Activation Th17_Differentiation Th17 Differentiation & Pro-inflammatory Response RORgt_Protein->Th17_Differentiation IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Transcription IL17_Protein IL-17 Protein IL17_mRNA->IL17_Protein Translation IL17_Protein->Th17_Differentiation SR1555 SR1555 HCl SR1555->RORgt_Protein Inhibition

Caption: RORγ signaling pathway and the inhibitory action of SR1555.

Experimental Protocols

General Synthesis of a Biphenyl Piperazine Derivative (Illustrative)

While a specific protocol for this compound is not publicly available, the following illustrates a general approach for the synthesis of similar biphenyl piperazine compounds. This is a representative synthesis and would require optimization for SR1555.

Step 1: Synthesis of the Biphenyl Intermediate

A Suzuki coupling reaction between a suitable boronic acid derivative and a bromobiphenyl derivative can be employed to construct the core biphenyl structure.

Step 2: Introduction of the Piperazine Moiety

The biphenyl intermediate is then functionalized, for example, by bromination of a methyl group, to allow for the subsequent nucleophilic substitution with a protected piperazine.

Step 3: Acetylation and Deprotection

The piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride. If a protecting group was used on the other piperazine nitrogen, it is removed at this stage.

Step 4: Formation of the Hydrochloride Salt

The final free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

In Vitro RORγ Inverse Agonist Activity Assay (LanthaScreen™ TR-FRET)

This protocol is adapted from the commercially available LanthaScreen™ TR-FRET RORγ Coactivator Assay.

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of a test compound to displace a fluorescently labeled coactivator peptide from the RORγ ligand-binding domain (LBD).

Materials:

  • RORγ-LBD-GST fusion protein

  • Fluorescein-labeled coactivator peptide

  • Terbium-labeled anti-GST antibody

  • Assay buffer

  • This compound

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Dilute the 100X compound solutions to 2X in the assay buffer.

  • Add the 2X compound dilutions to the 384-well plate.

  • Add the RORγ-LBD-GST to the wells.

  • Prepare a mixture of the fluorescein-coactivator peptide and the terbium anti-GST antibody and add it to the wells.

  • Incubate the plate at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm after excitation at 340 nm.

  • Calculate the emission ratio (520/495) and plot the results against the compound concentration to determine the IC₅₀ value.

In Vitro Th17 Cell Differentiation Assay

Principle: This assay assesses the ability of this compound to inhibit the differentiation of naive CD4+ T cells into Th17 cells.

Materials:

  • Isolated naive CD4+ T cells

  • T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23)

  • Anti-IFN-γ and anti-IL-4 antibodies

  • This compound

  • Cell culture medium and plates

Procedure:

  • Culture naive CD4+ T cells with T cell activation reagents in the presence of the Th17 polarizing cytokine cocktail and neutralizing antibodies for other T helper lineages.

  • Treat the cells with various concentrations of this compound.

  • Culture the cells for 3-5 days.

  • Analyze the cell culture supernatant for IL-17A production by ELISA or perform intracellular staining for IL-17A and RORγt and analyze by flow cytometry.

Experimental Workflows

The preclinical evaluation of a RORγ inverse agonist like SR1555 typically follows a structured workflow from initial screening to in vivo efficacy testing.

ROR_gamma_Inverse_Agonist_Workflow Preclinical Workflow for RORγ Inverse Agonist HTS High-Throughput Screening (e.g., TR-FRET Assay) Hit_Confirmation Hit Confirmation & Potency (IC50 Determination) HTS->Hit_Confirmation In_Vitro_Cellular In Vitro Cellular Assays (Th17 Differentiation, IL-17 Secretion) Hit_Confirmation->In_Vitro_Cellular Selectivity Selectivity Profiling (Against other Nuclear Receptors) In_Vitro_Cellular->Selectivity ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Selectivity->ADME_Tox PK_Studies Pharmacokinetic Studies (in rodents) ADME_Tox->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Psoriasis, Arthritis models) PK_Studies->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Iterative Improvement Lead_Optimization->HTS

Caption: A typical preclinical discovery and development workflow.

Conclusion

This compound is a valuable chemical probe for studying the role of RORγ in health and disease. Its ability to selectively inhibit RORγ and suppress Th17 cell-mediated inflammation provides a powerful tool for researchers in the fields of immunology and drug discovery. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of targeting the RORγ-Th17 axis.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experimentation with SR1555 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of SR1555 hydrochloride, a selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). SR1555 has demonstrated potential therapeutic effects in models of autoimmune disease and obesity by modulating the differentiation and function of T helper 17 (Th17) cells and promoting the activity of regulatory T (Treg) cells.

Mechanism of Action

SR1555 is a specific inverse agonist for the nuclear receptor RORγ, with a reported IC50 of 1 μM. By binding to RORγt, SR1555 inhibits the transcription of pro-inflammatory cytokines, notably Interleukin-17 (IL-17), which is a key mediator in several autoimmune diseases.[1][2] SR1555 has been shown to suppress the development and function of Th17 cells while simultaneously increasing the frequency of Treg cells, which play a crucial role in maintaining immune tolerance.[1][2] This dual action makes SR1555 a compelling candidate for the treatment of autoimmune disorders. Furthermore, RORγ has been identified as a regulator of metabolic genes, and SR1555 has been observed to reduce adiposity and improve metabolic parameters in obese and diabetic mice.

Signaling Pathway

The mechanism of action of SR1555 primarily involves the inhibition of the RORγt signaling pathway, which is critical for the differentiation of Th17 cells.

SR1555_Signaling_Pathway cluster_0 Immune Cell Differentiation cluster_1 Molecular Regulation Naive T Cell Naive T Cell Treg Cell Treg Cell Naive T Cell->Treg Cell Differentiation Signal RORγt RORγt Naive T Cell->RORγt Differentiation Signal Th17 Cell Th17 Cell IL-17 IL-17 Th17 Cell->IL-17 Produces Foxp3 Foxp3 Treg Cell->Foxp3 RORγt->Th17 Cell Promotes SR1555 SR1555 SR1555->RORγt Inhibits

Caption: SR1555 inhibits RORγt, suppressing Th17 cell differentiation and IL-17 production, while promoting Treg cell development.

In Vivo Experimental Protocols

The following protocols are representative methodologies for evaluating the efficacy of this compound in preclinical animal models of autoimmune disease and obesity.

Protocol 1: Evaluation of SR1555 in a Mouse Model of Autoimmune Disease (Experimental Autoimmune Encephalomyelitis - EAE)

This protocol outlines the use of SR1555 in an EAE mouse model, a common model for multiple sclerosis.

Experimental Workflow:

Caption: Workflow for evaluating SR1555 in an EAE mouse model.

Methodology:

  • Animal Model: Female C57BL/6 mice, 8-10 weeks old.

  • EAE Induction:

    • Prepare an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • On day 0, immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.

    • Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

  • This compound Administration:

    • Preparation: Dissolve this compound in a vehicle suitable for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline). Prepare fresh daily.

    • Dosage: Based on similar RORγt inverse agonist studies, a starting dose of 10-30 mg/kg can be used.

    • Route of Administration: Intraperitoneal (IP) injection or oral gavage.

    • Dosing Schedule:

      • Prophylactic: Begin treatment on day 0 or day 1 post-immunization and continue daily until the end of the experiment.

      • Therapeutic: Begin treatment upon the onset of clinical signs (e.g., score of 1) and continue daily.

  • Clinical Assessment:

    • Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund

  • Endpoint Analysis:

    • At the peak of disease or a pre-determined endpoint, euthanize mice and collect spleens, lymph nodes, and spinal cords.

    • Immunological Analysis: Isolate mononuclear cells from the spleen and central nervous system. Use flow cytometry to analyze the populations of Th17 (CD4+IL-17A+) and Treg (CD4+Foxp3+) cells.

    • Histology: Perfuse mice with saline followed by 4% paraformaldehyde. Collect spinal cords, process for paraffin embedding, and stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.

ParameterVehicle ControlSR1555 Treatment (10-30 mg/kg)
Peak Clinical Score High (e.g., 3-4)Significantly reduced
Th17 Cell Frequency (%) Elevated in spleen and CNSSignificantly reduced
Treg Cell Frequency (%) May be alteredPotentially increased or stabilized
CNS Inflammation Severe inflammatory cell infiltrationReduced inflammatory cell infiltration
Demyelination Extensive demyelinationReduced demyelination
Protocol 2: Evaluation of SR1555 in a Mouse Model of Diet-Induced Obesity (DIO)

This protocol details the investigation of SR1555's metabolic effects in a DIO mouse model.

Experimental Workflow:

Caption: Workflow for assessing SR1555 in a diet-induced obesity model.

Methodology:

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet-Induced Obesity:

    • Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

  • This compound Administration:

    • Preparation: As described in Protocol 1.

    • Dosage: A starting dose of 10-50 mg/kg can be explored, based on tolerability and efficacy in pilot studies.

    • Route of Administration: Oral gavage is often preferred for metabolic studies to mimic clinical administration.

    • Dosing Schedule: Administer daily for 4-8 weeks.

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitor and record body weight and food intake weekly.

    • Glucose Tolerance Test (GTT):

      • Fast mice for 6 hours.

      • Administer a glucose bolus (2 g/kg) via oral gavage or IP injection.

      • Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Insulin Tolerance Test (ITT):

      • Fast mice for 4-6 hours.

      • Administer human insulin (0.75-1.0 U/kg) via IP injection.

      • Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize mice after a 6-hour fast.

    • Blood Collection: Collect blood via cardiac puncture for analysis of plasma insulin, lipids (triglycerides, cholesterol), and inflammatory cytokines.

    • Tissue Collection: Harvest liver, epididymal white adipose tissue (eWAT), and brown adipose tissue (BAT). Weigh tissues and snap-freeze in liquid nitrogen or fix in formalin for subsequent analysis.

    • Gene Expression Analysis: Extract RNA from liver and adipose tissue to analyze the expression of genes involved in metabolism, thermogenesis, and inflammation via RT-qPCR.

ParameterHigh-Fat Diet + VehicleHigh-Fat Diet + SR1555 (10-50 mg/kg)
Body Weight Gain Significant increaseReduced weight gain
Adiposity (eWAT weight) IncreasedReduced
Glucose Tolerance ImpairedImproved
Insulin Sensitivity ImpairedImproved
Plasma Insulin HyperinsulinemiaReduced
Plasma Lipids ElevatedPotentially reduced
Liver Steatosis PresentReduced

Concluding Remarks

The provided protocols offer a foundational framework for the in vivo investigation of this compound. Researchers should optimize these protocols based on their specific experimental goals, institutional guidelines, and preliminary findings. Careful consideration of animal welfare, appropriate control groups, and robust statistical analysis are paramount for obtaining reliable and reproducible data. The multifaceted effects of SR1555 on both the immune and metabolic systems position it as a promising therapeutic candidate for a range of disorders.

References

Application Notes and Protocols for SR1555 Hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SR1555 hydrochloride, a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). This document outlines its mechanism of action, provides detailed protocols for key cell culture assays, and presents quantitative data to facilitate experimental design and data interpretation.

Introduction

This compound is a valuable chemical tool for studying the biology of T helper 17 (Th17) cells and regulatory T (Treg) cells.[1][2][3] Th17 cells are a subset of T helper cells implicated in the pathogenesis of various autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease, primarily through the secretion of pro-inflammatory cytokines like Interleukin-17 (IL-17).[4][5] RORγt is the master transcription factor that drives the differentiation and function of Th17 cells.[4] this compound acts as an inverse agonist of RORγt, suppressing its transcriptional activity.[6][7] This leads to the inhibition of Th17 cell development and function, while simultaneously promoting the expansion of anti-inflammatory Treg cells.[1][6][7]

Mechanism of Action

This compound selectively binds to the ligand-binding domain of RORγ, functioning as an inverse agonist.[8] This binding event represses the constitutive activity of the receptor, leading to a cascade of downstream effects. The primary consequences of RORγt inhibition by this compound are the suppression of Th17 cell differentiation and the reduction of IL-17A and other pro-inflammatory cytokine production.[4][6] Concurrently, this compound has been shown to increase the expression of Foxp3, a key transcription factor for Treg cell development, thereby promoting an anti-inflammatory phenotype.[6]

Signaling Pathway Diagram

SR1555_Signaling_Pathway This compound Signaling Pathway cluster_cell T Helper Cell SR1555 SR1555 HCl RORgt RORγt SR1555->RORgt Inhibits Foxp3_Gene Foxp3 Gene SR1555->Foxp3_Gene Upregulates IL17_Gene IL-17 Gene RORgt->IL17_Gene Activates Th17_Diff Th17 Differentiation RORgt->Th17_Diff Promotes Pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-17A) IL17_Gene->Pro_inflammatory Treg_Diff Treg Differentiation Foxp3_Gene->Treg_Diff Promotes Anti_inflammatory Anti-inflammatory Phenotype Treg_Diff->Anti_inflammatory

Caption: this compound inhibits RORγt, suppressing Th17 differentiation and IL-17 production while promoting Treg differentiation.

Data Presentation

The following tables summarize the key quantitative data for this compound based on available literature.

ParameterValueCell TypeReference
IC₅₀ 1 µMRORγ[6][7][8][9]
Inhibition of Il17a gene expression >70%EL4 cells (at 10 µM for 24h)[6]
Effect on Foxp3 expression ~2-fold increaseSplenocyte culture[6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Based on solubility information, SR1555 is soluble in DMSO at 15 mg/mL.[3] To prepare a 10 mM stock solution, dissolve 4.97 mg of this compound (Molecular Weight: 496.88 g/mol [1]) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[1] For use in cell culture, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vitro Th17 Differentiation Assay

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of this compound.

Materials:

  • Naive CD4+ T cells (isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

  • Th17 polarizing cytokines: Recombinant human/mouse IL-6, TGF-β, IL-23, IL-1β

  • Anti-IFN-γ and Anti-IL-4 neutralizing antibodies

  • This compound stock solution

  • Cell culture plates (96-well or 24-well)

Protocol:

  • Coat cell culture plates with anti-CD3 antibody overnight at 4°C.

  • Wash the plates with sterile PBS to remove unbound antibody.

  • Seed naive CD4+ T cells at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Add soluble anti-CD28 antibody to the cell suspension.

  • Add the Th17 polarizing cytokine cocktail and neutralizing antibodies to the culture medium.

  • Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the designated wells. Include a vehicle control (DMSO) group.

  • Incubate the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

  • After incubation, cells can be harvested for downstream analysis, such as flow cytometry for IL-17A expression or analysis of the supernatant for secreted cytokines by ELISA.

Experimental Workflow Diagram

Th17_Differentiation_Workflow Th17 Differentiation Assay Workflow cluster_analysis Downstream Analysis start Isolate Naive CD4+ T cells plate_prep Coat plate with Anti-CD3 start->plate_prep cell_seed Seed T cells with Anti-CD28 plate_prep->cell_seed treatment Add Th17 polarizing cytokines + SR1555 HCl or Vehicle cell_seed->treatment incubation Incubate for 3-5 days treatment->incubation analysis Analyze for Th17 markers (IL-17A expression) incubation->analysis flow Flow Cytometry analysis->flow Intracellular Staining elisa ELISA analysis->elisa Supernatant Analysis

Caption: Workflow for assessing the effect of this compound on in vitro Th17 cell differentiation.

Cytokine Secretion Analysis (ELISA)

This protocol outlines the measurement of IL-17A in the supernatant of cell cultures treated with this compound.

Materials:

  • Cell culture supernatant from the Th17 differentiation assay

  • IL-17A ELISA kit (commercially available)

  • Microplate reader

Protocol:

  • Collect the cell culture supernatant from the Th17 differentiation assay after centrifugation to pellet the cells.

  • Perform the ELISA for IL-17A according to the manufacturer's instructions.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-17A in each sample by comparing the absorbance to the standard curve.

Intracellular Staining for Flow Cytometry

This protocol details the detection of intracellular IL-17A and the transcription factor Foxp3 by flow cytometry to assess Th17 and Treg populations.

Materials:

  • Harvested cells from the Th17 differentiation assay

  • Cell stimulation cocktail (e.g., PMA, Ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)

  • Surface staining antibodies (e.g., anti-CD4)

  • Fixation/Permeabilization buffer

  • Intracellular staining antibodies (e.g., anti-IL-17A, anti-Foxp3)

  • Flow cytometer

Protocol:

  • Restimulate the differentiated T cells with a cell stimulation cocktail for 4-6 hours to enhance intracellular cytokine expression.

  • Wash the cells and stain for surface markers (e.g., CD4) by incubating with fluorescently labeled antibodies.

  • Wash the cells to remove unbound antibodies.

  • Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.

  • Incubate the permeabilized cells with fluorescently labeled anti-IL-17A and anti-Foxp3 antibodies.

  • Wash the cells to remove unbound intracellular antibodies.

  • Resuspend the cells in an appropriate buffer and acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage of CD4+IL-17A+ (Th17) cells and CD4+Foxp3+ (Treg) cells in the different treatment groups.

Logical Relationship Diagram

Logical_Relationship Logical Relationship of SR1555 HCl Effects SR1555 SR1555 HCl Treatment RORgt_Inhibition RORγt Inverse Agonism SR1555->RORgt_Inhibition Th17_Suppression Suppression of Th17 Differentiation RORgt_Inhibition->Th17_Suppression Treg_Induction Induction of Treg Differentiation RORgt_Inhibition->Treg_Induction IL17_Reduction Decreased IL-17 Production Th17_Suppression->IL17_Reduction Autoimmune_Amelioration Potential Amelioration of Autoimmune Disease Models IL17_Reduction->Autoimmune_Amelioration Foxp3_Increase Increased Foxp3 Expression Treg_Induction->Foxp3_Increase Foxp3_Increase->Autoimmune_Amelioration

Caption: this compound treatment leads to RORγt inhibition, resulting in decreased Th17 and increased Treg activity.

Troubleshooting and Considerations

  • Cell Viability: It is important to assess the cytotoxicity of this compound on the target cells. A cell viability assay (e.g., MTT or Trypan Blue exclusion) should be performed in parallel with the functional assays. SR1555 has been reported to not induce cell death during Th17 cell differentiation.[6]

  • Solubility: Ensure that this compound is fully dissolved in DMSO before adding it to the cell culture medium. Precipitation can lead to inaccurate dosing and inconsistent results.

  • Vehicle Control: Always include a vehicle control (DMSO at the same final concentration as the this compound-treated wells) to account for any effects of the solvent on the cells.

  • Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound for the desired effect in your specific cell system.

By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the roles of RORγt, Th17 cells, and Treg cells in health and disease.

References

Application Notes and Protocols for SR1555 Hydrochloride in Mouse Models of Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively studied animal model for human inflammatory demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). The pathogenesis of EAE involves an autoimmune response directed against myelin antigens, leading to inflammation, demyelination, and axonal damage. A key player in the inflammatory cascade is the T helper 17 (Th17) cell subset, which is critically dependent on the transcription factor Retinoic acid-related orphan receptor gamma t (RORγt).

SR1555 hydrochloride is a potent and selective inverse agonist of RORγt. By binding to RORγt, SR1555 inhibits its transcriptional activity, thereby suppressing the differentiation and function of pro-inflammatory Th17 cells and reducing the production of their signature cytokine, IL-17. This mechanism of action makes this compound a promising therapeutic candidate for autoimmune diseases like MS.

These application notes provide a detailed overview of the proposed use of this compound in mouse models of EAE, including recommended dosage, experimental protocols, and the underlying signaling pathway.

Mechanism of Action: RORγt Signaling Pathway

This compound exerts its therapeutic effect by modulating the RORγt signaling pathway, which is central to the differentiation of Th17 cells.

RORgt_Signaling_Pathway TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell RORgt RORγt Naive_T_Cell->RORgt Differentiation STAT3 STAT3 Naive_T_Cell->STAT3 Th17_Cell Th17 Cell RORgt->Th17_Cell Promotes STAT3->RORgt Activation IL17 IL-17 Th17_Cell->IL17 Produces Inflammation Neuroinflammation IL17->Inflammation SR1555 This compound SR1555->RORgt Inhibits

Caption: this compound inhibits RORγt, a key transcription factor for Th17 cell differentiation.

Dosage and Administration for RORγt Inverse Agonists in EAE Mouse Models

Table 1: Exemplary Dosage of a RORγt Inverse Agonist in a Mouse EAE Model

CompoundDosageRoute of AdministrationTreatment ScheduleMouse Strain
RORγt Inverse Agonist (Generic)10 - 50 mg/kgOral gavage or Intraperitoneal (i.p.)Daily, starting at the time of immunization or at the onset of clinical signsC57BL/6

Note: The above table provides a general guideline based on typical dosages for small molecule inhibitors in mouse models. The optimal dosage for this compound must be determined empirically.

Experimental Protocols

I. Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (5 mg/mL)

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles (27G)

Procedure:

  • Preparation of MOG35-55/CFA Emulsion:

    • On the day of immunization (Day 0), prepare an emulsion by mixing MOG35-55 peptide (200 µg per mouse) with an equal volume of CFA.

    • Emulsify by repeatedly drawing the mixture into and out of a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization:

    • Anesthetize the mice.

    • Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank of each mouse (total volume of 200 µL per mouse).

  • Pertussis Toxin Administration:

    • Administer 200 ng of pertussis toxin in 100 µL of sterile PBS intraperitoneally (i.p.) on Day 0 and again on Day 2 post-immunization.

II. Treatment with this compound

Materials:

  • This compound

  • Vehicle for dissolution (e.g., DMSO, corn oil, or a solution of 0.5% carboxymethylcellulose)

  • Gavage needles or syringes for i.p. injection

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.

    • Ensure the solution is homogenous before each administration.

  • Administration:

    • Begin treatment as per the experimental design (e.g., prophylactically from Day 0 or therapeutically from the onset of clinical signs).

    • Administer the this compound solution daily via oral gavage or i.p. injection.

    • A control group receiving only the vehicle should be included in the study.

III. Clinical Assessment of EAE

Monitor the mice daily for clinical signs of EAE and record the scores using a standard 0-5 scale.

Table 2: EAE Clinical Scoring Scale

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or wobbly gait
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund or dead

Experimental Workflow

The following diagram illustrates the typical workflow for an EAE study involving treatment with this compound.

EAE_Workflow cluster_treatment Treatment Initiation Day0 Day 0: Immunization (MOG35-55/CFA) & PTX injection Day2 Day 2: PTX injection Day0->Day2 Treatment_Start Start SR1555 HCl Treatment (Prophylactic) Day0->Treatment_Start Onset Onset of Clinical Signs (approx. Day 10-14) Day2->Onset Monitoring Daily Clinical Scoring & Weight Measurement Treatment_Start->Monitoring Treatment_Therapeutic Start SR1555 HCl Treatment (Therapeutic) Onset->Treatment_Therapeutic Treatment_Therapeutic->Monitoring Endpoint Endpoint Analysis (e.g., Day 28) Monitoring->Endpoint Histology Histopathology (Spinal Cord) Endpoint->Histology Immuno Immunological Analysis (e.g., Flow Cytometry) Endpoint->Immuno

SR1555 hydrochloride solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

Product Name: SR1555 hydrochloride

Mechanism of Action: this compound is a selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). By binding to RORγ, it inhibits the differentiation and function of T helper 17 (Th17) cells and promotes the development of regulatory T (Treg) cells.

Solubility Data

This compound exhibits good solubility in dimethyl sulfoxide (DMSO). However, its aqueous solubility is limited, which is a critical consideration for its use in cell culture media. It is standard practice to prepare a concentrated stock solution in DMSO, which is then diluted to the final working concentration in the aqueous cell culture medium. Care must be taken to ensure that the final concentration of DMSO in the cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and other off-target effects.

Table 1: Solubility of this compound in DMSO

SolventConcentrationObservationReference
DMSO15 mg/mLClear solution[1]
DMSO5 mg/mLClear solution (with warming)[1]
DMSO3 mg/mLClear solution
DMSO2 mg/mLClear solution[1]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is approximately 496.88 g/mol .

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.97 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term use. Stored properly, the DMSO stock solution is stable for several months.

In Vitro Treatment of Cells with this compound

This protocol provides a general procedure for treating cultured cells with this compound. The final concentration and treatment duration should be optimized for the specific cell type and experimental design.

Materials:

  • Cultured cells in appropriate cell culture plates or flasks

  • Complete cell culture medium

  • 10 mM this compound stock solution in DMSO

  • Vehicle control (anhydrous DMSO)

Procedure:

  • Cell Seeding: Seed the cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to control for any effects of the solvent on the cells.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as gene expression analysis (e.g., qRT-PCR for IL17A, FOXP3), protein analysis (e.g., Western blotting, ELISA), or functional assays (e.g., flow cytometry for Th17/Treg cell populations).

Visualizations

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Treatment weigh Weigh SR1555 HCl dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot filter->aliquot store Store at -20°C aliquot->store prepare Prepare Working Solutions (Dilute stock in media) store->prepare seed Seed Cells seed->prepare treat Treat Cells prepare->treat incubate Incubate treat->incubate analyze Downstream Analysis incubate->analyze

Caption: Experimental workflow for using this compound in cell culture.

G cluster_pathway This compound Mechanism of Action SR1555 This compound RORg RORγ SR1555->RORg inhibits Th17 Th17 Cell Differentiation & Function RORg->Th17 promotes Treg Treg Cell Differentiation RORg->Treg inhibits IL17 IL-17 Production Th17->IL17 Foxp3 Foxp3 Expression Treg->Foxp3

Caption: Signaling pathway of this compound as a RORγ inverse agonist.

References

Application Notes and Protocols for In Vivo Administration of SR1555 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR1555 hydrochloride is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ). RORγ is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical drivers of inflammation in various autoimmune diseases. By inhibiting RORγ activity, SR1555 can suppress Th17 cell development and function, making it a promising therapeutic candidate for autoimmune disorders and potentially other conditions like obesity. These application notes provide detailed protocols for the in vivo administration of this compound in murine models, based on available preclinical research.

Data Presentation

Table 1: Summary of In Vivo Administration Protocols for SR1555
ParameterIntraperitoneal (IP) InjectionOral Gavage
Animal Model C57Bl/6 MiceC57Bl/6 Mice
Dosage 5 or 10 mg/kg[1]20 mg/kg[1]
Frequency Twice a day[1]Once a day[1]
Vehicle Not specified in the primary source, but a vehicle suitable for IP injection of hydrophobic compounds would be appropriate (e.g., DMSO, PEG400, or a mixture).15% Cremophore EL in water[1]
Study Context Obesity study in diet-induced obese mice[1]Obesity study in diet-induced obese mice[1]
Table 2: Pharmacokinetic Profile of SR1555 in Mice
Administration RouteDoseTime Post-AdministrationPlasma Concentration
Intraperitoneal (IP)5 mg/kg4 hours> 4 µM[1]
Intraperitoneal (IP)10 mg/kg4 hours> 8 µM[1]
Oral Gavage20 mg/kg4 hours> 16 µM[1]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound

This protocol describes the preparation and administration of this compound via intraperitoneal injection in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile DMSO, PEG400, or a combination thereof, diluted with sterile saline or PBS to a final concentration that is well-tolerated by the animals)

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of SR1555 Formulation:

    • Accurately weigh the required amount of this compound based on the desired dosage and the number of animals to be treated.

    • Prepare the vehicle solution. The choice of vehicle should be based on the solubility of SR1555 and its biocompatibility. A common practice for hydrophobic compounds is to dissolve them in a small amount of DMSO and then dilute with saline or PBS. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

    • Add the this compound to the vehicle and vortex or sonicate until fully dissolved. Prepare the formulation fresh before each use.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the SR1555 formulation to be administered.

    • Properly restrain the mouse to expose the abdominal area.

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.

    • Gently aspirate to ensure the needle is not in a blood vessel or organ.

    • Slowly inject the calculated volume of the SR1555 formulation.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Oral Gavage Administration of this compound

This protocol details the procedure for administering this compound to mice via oral gavage.

Materials:

  • This compound

  • Vehicle: 15% Cremophore EL in sterile water[1]

  • Sterile water

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • 1 mL syringes

  • Animal scale

  • Appropriate PPE

Procedure:

  • Preparation of SR1555 Formulation:

    • Prepare a 15% Cremophore EL solution in sterile water.

    • Calculate the required amount of this compound for the desired dosage (e.g., 20 mg/kg) and the number of animals.

    • Suspend or dissolve the this compound in the 15% Cremophore EL vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 20 mg/kg dose in a 20g mouse receiving 0.4 mL).[1] Ensure the formulation is homogenous.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the accurate volume for administration.

    • Securely restrain the mouse to prevent movement and ensure proper head and neck alignment.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach. Measure the needle length against the mouse beforehand to avoid gastric perforation.

    • Slowly administer the calculated volume of the SR1555 formulation.

    • Carefully withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as choking or difficulty breathing.

Mandatory Visualizations

SR1555_Mechanism_of_Action RORg RORγ Th17_Diff Th17 Cell Differentiation RORg->Th17_Diff Promotes SR1555 SR1555 Hydrochloride SR1555->RORg Inhibits Inflammation Pro-inflammatory Cytokine Production (e.g., IL-17) Th17_Diff->Inflammation Autoimmune_Response Autoimmune Response Inflammation->Autoimmune_Response

Caption: Simplified signaling pathway of SR1555 action.

Experimental_Workflow_IP cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation Prepare SR1555 Formulation Inject Intraperitoneal Injection Formulation->Inject Animal_Weighing Weigh Animal Animal_Weighing->Inject Restrain Restrain Animal Restrain->Inject Monitor Monitor Animal Inject->Monitor Data_Collection Data Collection Monitor->Data_Collection

Caption: Experimental workflow for intraperitoneal administration.

Experimental_Workflow_Oral cluster_prep_oral Preparation cluster_admin_oral Administration cluster_post_oral Post-Administration Formulation_Oral Prepare SR1555 Formulation Gavage Oral Gavage Formulation_Oral->Gavage Animal_Weighing_Oral Weigh Animal Animal_Weighing_Oral->Gavage Restrain_Oral Restrain Animal Restrain_Oral->Gavage Monitor_Oral Monitor Animal Gavage->Monitor_Oral Data_Collection_Oral Data Collection Monitor_Oral->Data_Collection_Oral

Caption: Experimental workflow for oral gavage administration.

References

Application Notes and Protocols for In Vitro IC50 Determination of SR1555 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR1555 hydrochloride is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1][2][3] RORγ is a nuclear receptor transcription factor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[4][5] By acting as an inverse agonist, this compound suppresses the constitutive activity of RORγ, leading to the inhibition of Th17 cell development and function, and a reduction in IL-17 expression.[1][2] Furthermore, SR1555 has been shown to promote the development of regulatory T cells (Tregs), which have an opposing, immunosuppressive function.[2][3] These properties make this compound a valuable tool for studying autoimmune and inflammatory diseases and a potential therapeutic candidate.

This document provides detailed protocols for determining the in vitro half-maximal inhibitory concentration (IC50) of this compound. The primary method described is a RORγ-dependent reporter gene assay, which provides a direct measure of the compound's effect on RORγ activity. Additionally, protocols for assessing the functional consequences of RORγ inhibition on Th17 and Treg differentiation are outlined.

Mechanism of Action: RORγ Signaling Pathway

RORγ, upon binding to its responsive elements (ROREs) on DNA, recruits coactivators to drive the transcription of target genes, including IL-17A, IL-17F, and IL-23R. This process is central to the differentiation and function of Th17 cells. As an inverse agonist, this compound binds to the ligand-binding domain of RORγ and promotes the recruitment of corepressors, thereby inhibiting the transcriptional activity of the receptor.

ROR_gamma_Signaling cluster_nucleus Nucleus cluster_cell Th17 Cell RORg RORγ RORE RORE RORg->RORE Binds to Corepressor Corepressors RORg->Corepressor Recruits Coactivator Coactivators RORE->Coactivator Recruits IL17_Gene IL-17 Gene Transcription Coactivator->IL17_Gene Activates Corepressor->IL17_Gene Inhibits Th17_diff Th17 Differentiation & IL-17 Production IL17_Gene->Th17_diff Leads to SR1555 SR1555 Hydrochloride SR1555->RORg Binds to

Caption: RORγ signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro IC50 value for this compound.

CompoundTargetAssay TypeReported IC50Reference
This compoundRORγInverse Agonist Activity~1 µM[1][2][3]

Experimental Protocols

Protocol 1: RORγ Reporter Gene Assay for IC50 Determination

This protocol describes a cell-based luciferase reporter assay to quantify the inverse agonist activity of this compound on RORγ.

Workflow Diagram:

Reporter_Assay_Workflow start Start seed_cells Seed reporter cells in 96-well plate start->seed_cells incubate1 Incubate for 4-6 hours seed_cells->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound incubate2 Incubate for 16-24 hours add_compound->incubate2 add_reagent Add Luciferase Detection Reagent incubate2->add_reagent measure Measure luminescence add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for RORγ reporter gene assay.

Materials:

  • Human RORγ reporter cell line (e.g., INDIGO Biosciences, Abeomics)[5][6]

  • Cell culture medium (as recommended by the cell line provider)

  • This compound

  • DMSO (for compound dilution)

  • White, clear-bottom 96-well assay plates

  • Luciferase detection reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

  • Luminometer

Procedure:

  • Cell Preparation:

    • Culture the RORγ reporter cells according to the supplier's instructions.

    • On the day of the assay, harvest the cells and resuspend them in the assay medium at the recommended density.

  • Cell Seeding:

    • Dispense the cell suspension into a white, clear-bottom 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the assay medium to achieve the desired final concentrations. A typical concentration range to test would be from 10 nM to 100 µM.

    • Carefully add the diluted compound solutions to the respective wells of the 96-well plate. Include wells with vehicle control (DMSO) and no-treatment control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Add the luciferase detection reagent to each well according to the manufacturer's protocol.

    • Incubate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the data to the vehicle control (set as 100% activity).

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to calculate the IC50 value.

Protocol 2: In Vitro Th17 Cell Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells. The readout is the expression of IL-17A, which can be measured by ELISA or flow cytometry.

Materials:

  • Isolated naive CD4+ T cells (from human PBMCs or mouse splenocytes)

  • T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23)

  • Neutralizing antibodies (anti-IFN-γ, anti-IL-4)

  • This compound

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • ELISA kit for IL-17A or antibodies for flow cytometry (anti-CD4, anti-IL-17A)

  • Cell stimulation cocktail (for intracellular cytokine staining, e.g., PMA, ionomycin, and a protein transport inhibitor)

Procedure:

  • T Cell Isolation:

    • Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Differentiation:

    • Coat a 96-well plate with anti-CD3 antibody.

    • Seed the naive CD4+ T cells in the pre-coated plate.

    • Add soluble anti-CD28 antibody, Th17 polarizing cytokines (TGF-β, IL-6, IL-23), and neutralizing antibodies (anti-IFN-γ, anti-IL-4) to the culture medium.[7]

    • Add this compound at various concentrations to the designated wells.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.

  • Measurement of IL-17A Production:

    • ELISA:

      • Collect the cell culture supernatants.

      • Measure the concentration of IL-17A using a specific ELISA kit according to the manufacturer's instructions.

    • Flow Cytometry (Intracellular Staining):

      • Restimulate the cells for 4-6 hours with a cell stimulation cocktail containing a protein transport inhibitor.

      • Stain the cells for surface markers (e.g., CD4).

      • Fix and permeabilize the cells.

      • Stain for intracellular IL-17A.

      • Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

  • Data Analysis:

    • For ELISA data, plot the IL-17A concentration against the this compound concentration and calculate the IC50.

    • For flow cytometry data, plot the percentage of IL-17A+ cells against the this compound concentration and calculate the IC50.

Protocol 3: In Vitro Regulatory T cell (Treg) Stimulation Assay

This protocol evaluates the ability of this compound to promote the differentiation of naive CD4+ T cells into Tregs. The primary readout is the expression of the transcription factor Foxp3, a key marker for Tregs.

Materials:

  • Isolated naive CD4+ T cells

  • T cell activation reagents (anti-CD3 and anti-CD28 antibodies)

  • Treg polarizing cytokine (TGF-β)

  • This compound

  • RPMI-1640 medium

  • Antibodies for flow cytometry (anti-CD4, anti-CD25, anti-Foxp3)

Procedure:

  • T Cell Isolation:

    • Isolate naive CD4+ T cells as described in Protocol 2.

  • Cell Culture and Differentiation:

    • Culture the naive CD4+ T cells with anti-CD3/anti-CD28 activation and TGF-β.

    • Add this compound at various concentrations.

    • Incubate the cells for 3-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain for surface markers (CD4 and CD25).

    • Fix and permeabilize the cells.

    • Stain for the intracellular transcription factor Foxp3.

    • Analyze the percentage of CD4+CD25+Foxp3+ cells by flow cytometry.

  • Data Analysis:

    • Plot the percentage of Treg cells against the this compound concentration to determine the compound's effect on Treg stimulation.

Conclusion

The protocols outlined in this document provide a comprehensive framework for determining the in vitro IC50 of this compound and characterizing its biological activity as a RORγ inverse agonist. The RORγ reporter gene assay offers a direct and robust method for quantifying the compound's potency, while the Th17 and Treg differentiation assays provide crucial insights into its functional effects on key immune cell populations. These methods are essential for researchers in immunology and drug discovery investigating the therapeutic potential of RORγ modulators.

References

Application Notes and Protocols for Studying RORγt Target Genes using SR1555 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt), a member of the nuclear receptor superfamily, is the master transcriptional regulator of T helper 17 (Th17) cells. Th17 cells are a subset of CD4+ T cells that play a critical role in host defense against extracellular pathogens. However, their dysregulation is strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. RORγt drives the expression of a suite of pro-inflammatory genes, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22.[1] Given its pivotal role in Th17 cell function, RORγt has emerged as a key therapeutic target for the development of novel anti-inflammatory drugs.

SR1555 hydrochloride is a potent and specific inverse agonist of RORγt. Inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby repressing its transcriptional activity.[1] This mechanism effectively blocks the differentiation of Th17 cells and the production of their signature cytokines. This document provides detailed application notes and protocols for utilizing this compound as a tool to identify and study RORγt target genes in human T cells.

Mechanism of Action of SR1555

SR1555, as a RORγt inverse agonist, functions by binding to the ligand-binding domain (LBD) of the RORγt protein. This binding event induces a conformational change in the receptor, stabilizing an inactive state. In its active state, RORγt recruits coactivator proteins to the regulatory regions of its target genes, initiating transcription. By stabilizing the inactive conformation, SR1555 prevents the recruitment of these coactivators, leading to the transcriptional repression of RORγt target genes.[1][2]

cluster_0 RORγt Activation (Vehicle Control) cluster_1 RORγt Inhibition by SR1555 Active RORγt Active RORγt Coactivators Coactivators Active RORγt->Coactivators Recruits Target Gene Promoter Target Gene Promoter Coactivators->Target Gene Promoter Binds to Transcription Transcription Target Gene Promoter->Transcription Initiates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Transcription->Pro-inflammatory Cytokines Leads to production of SR1555 SR1555 Inactive RORγt Inactive RORγt SR1555->Inactive RORγt Binds and stabilizes No Coactivator Recruitment No Coactivator Recruitment Inactive RORγt->No Coactivator Recruitment Target Gene Promoter_i Target Gene Promoter No Coactivator Recruitment->Target Gene Promoter_i Prevents binding to Transcriptional Repression Transcriptional Repression Target Gene Promoter_i->Transcriptional Repression Decreased Cytokines Decreased Pro-inflammatory Cytokines Transcriptional Repression->Decreased Cytokines Isolate Naive CD4+ T Cells Isolate Naive CD4+ T Cells In Vitro Th17 Differentiation In Vitro Th17 Differentiation Isolate Naive CD4+ T Cells->In Vitro Th17 Differentiation Step 1 Treatment with SR1555 or Vehicle Treatment with SR1555 or Vehicle In Vitro Th17 Differentiation->Treatment with SR1555 or Vehicle Step 2 RNA Extraction and RNA-Seq RNA Extraction and RNA-Seq Treatment with SR1555 or Vehicle->RNA Extraction and RNA-Seq Step 3a Chromatin Immunoprecipitation (ChIP-Seq) Chromatin Immunoprecipitation (ChIP-Seq) Treatment with SR1555 or Vehicle->Chromatin Immunoprecipitation (ChIP-Seq) Step 3b RT-qPCR Validation RT-qPCR Validation Treatment with SR1555 or Vehicle->RT-qPCR Validation Step 3c Identify Differentially Expressed Genes Identify Differentially Expressed Genes RNA Extraction and RNA-Seq->Identify Differentially Expressed Genes Identify RORγt Binding Sites Identify RORγt Binding Sites Chromatin Immunoprecipitation (ChIP-Seq)->Identify RORγt Binding Sites Confirm Changes in Target Gene Expression Confirm Changes in Target Gene Expression RT-qPCR Validation->Confirm Changes in Target Gene Expression

References

Application Notes and Protocols for Flow Cytometry Analysis of Th17/Treg Cells with SR1555 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in-vitro analysis of the effects of SR1555 hydrochloride on the differentiation of T helper 17 (Th17) and regulatory T (Treg) cells using flow cytometry. This compound is a known inverse agonist of the RAR-related orphan receptor gamma t (RORγt), a master transcription factor for Th17 cell differentiation. This protocol is intended for immunology, oncology, and drug development professionals investigating immunomodulatory compounds.

Data Presentation

Table 1: Expected Effects of this compound on Th17 and Treg Cell Populations

Cell PopulationKey Transcription FactorExpected Effect of this compoundRationale
Th17 Cells RORγtDecrease in percentageSR1555 is an inverse agonist of RORγt, which is essential for Th17 differentiation. Inhibition of RORγt is expected to suppress the development of Th17 cells.
Treg Cells Foxp3Potential increase or no significant change in percentageThe differentiation of Th17 and Treg cells is often reciprocal. Inhibition of the Th17 lineage may favor the differentiation of Treg cells from naive CD4+ T cells.[1] However, the primary effect of SR1555 is on RORγt, and any effect on Tregs would be indirect.
Th17/Treg Ratio RORγt / Foxp3DecreaseA decrease in the Th17 population alongside a potential increase or stable Treg population will result in a lower Th17/Treg ratio, indicating a shift towards an anti-inflammatory phenotype.[2]

Signaling Pathways

The differentiation of naive CD4+ T cells into either Th17 or Treg cells is a complex process governed by a balance of key cytokines and transcription factors. Transforming growth factor-beta (TGF-β) is a crucial cytokine for both lineages.[1] In the presence of pro-inflammatory cytokines like Interleukin-6 (IL-6), naive T cells upregulate RORγt and differentiate into Th17 cells.[1][3][4] Conversely, in the absence of pro-inflammatory signals and in the presence of Interleukin-2 (IL-2), TGF-β signaling leads to the expression of the transcription factor Foxp3, driving differentiation into Treg cells.[3] RORγt and Foxp3 have a reciprocal relationship, with each transcription factor capable of inhibiting the expression and function of the other.[5][6]

This compound, as an inverse agonist of RORγt, is expected to disrupt the Th17 differentiation pathway, thereby potentially shifting the balance towards the Treg lineage.

Th17_Treg_Differentiation cluster_0 Naive CD4+ T Cell cluster_1 Th17 Differentiation cluster_2 Treg Differentiation NaiveT Naive CD4+ T Cell TGFb_IL6 TGF-β + IL-6 NaiveT->TGFb_IL6 TGFb_IL2 TGF-β + IL-2 NaiveT->TGFb_IL2 STAT3 STAT3 TGFb_IL6->STAT3 RORgt RORγt STAT3->RORgt Th17 Th17 Cell (IL-17, IL-22) RORgt->Th17 Foxp3 Foxp3 RORgt->Foxp3 SR1555 SR1555 HCl SR1555->RORgt STAT5 STAT5 TGFb_IL2->STAT5 STAT5->Foxp3 Foxp3->RORgt Treg Treg Cell (IL-10, TGF-β) Foxp3->Treg

Figure 1: Th17/Treg Differentiation Signaling Pathways

Experimental Protocols

I. Isolation and Culture of Naive CD4+ T Cells

This protocol describes the isolation of naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) and their subsequent culture under Th17 and Treg polarizing conditions with and without this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naive CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • Human CD3/CD28 T Cell Activator

  • Recombinant Human IL-6

  • Recombinant Human TGF-β1

  • Recombinant Human IL-2

  • Anti-Human IL-4 antibody

  • Anti-Human IFN-γ antibody

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Isolate naive CD4+ T cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • Resuspend the isolated naive CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine) at a concentration of 1 x 10^6 cells/mL.

  • Coat a 24-well plate with anti-CD3 antibody.

  • Seed the naive CD4+ T cells into the pre-coated wells.

  • Add soluble anti-CD28 antibody to each well.

  • For Th17 polarizing conditions , add the following cytokines:

    • IL-6 (10 ng/mL)

    • TGF-β1 (5-10 ng/mL)

    • Anti-IL-4 (10 µg/mL)

    • Anti-IFN-γ (10 µg/mL)

  • For Treg polarizing conditions , add the following cytokines:

    • TGF-β1 (5-10 ng/mL)

    • IL-2 (10 ng/mL)

  • To test the effect of this compound, create the following experimental groups for both Th17 and Treg polarizing conditions:

    • Vehicle control (DMSO)

    • This compound (e.g., 1 µM, 5 µM, 10 µM - optimal concentration should be determined empirically)

  • Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.

Experimental_Workflow PBMC_Isolation PBMC Isolation NaiveT_Isolation Naive CD4+ T Cell Isolation (MACS) PBMC_Isolation->NaiveT_Isolation Cell_Culture Cell Culture and Differentiation NaiveT_Isolation->Cell_Culture Th17_Polarization Th17 Polarizing Conditions (IL-6, TGF-β) Cell_Culture->Th17_Polarization Treg_Polarization Treg Polarizing Conditions (TGF-β, IL-2) Cell_Culture->Treg_Polarization SR1555_Treatment SR1555 HCl Treatment (Vehicle, Low, Med, High) Th17_Polarization->SR1555_Treatment Treg_Polarization->SR1555_Treatment Restimulation Restimulation (PMA/Ionomycin + Brefeldin A) SR1555_Treatment->Restimulation Staining Surface & Intracellular Staining Restimulation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry

Figure 2: Experimental Workflow for SR1555 HCl Treatment
II. Cell Staining for Flow Cytometry

This protocol outlines the steps for staining the cultured T cells for surface and intracellular markers to identify Th17 and Treg populations.

Materials:

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A (Golgi transport inhibitor)

  • FACS Buffer (PBS + 2% FBS)

  • Fixable Viability Dye

  • Anti-Human CD4 Antibody (e.g., PerCP-Cy5.5)

  • Fixation/Permeabilization Buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)

  • Anti-Human IL-17A Antibody (e.g., PE)

  • Anti-Human Foxp3 Antibody (e.g., AF647)

  • Anti-Human RORγt Antibody (e.g., PE-Cy7)

Procedure:

  • Four to five hours before harvesting, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A (1 µg/mL) to promote intracellular cytokine accumulation.[7][8]

  • Harvest the cells and wash them with FACS buffer.

  • Surface Staining:

    • Resuspend the cells in FACS buffer containing the fixable viability dye and incubate for 20 minutes at 4°C, protected from light.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in FACS buffer containing the anti-CD4 antibody and incubate for 30 minutes at 4°C, protected from light.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining:

    • Fix and permeabilize the cells using a transcription factor staining buffer set according to the manufacturer's protocol.[9][10][11][12] This is a critical step for staining nuclear proteins like Foxp3 and RORγt.

    • Wash the cells with permeabilization buffer.

    • Resuspend the cells in permeabilization buffer containing the antibodies for intracellular markers: anti-IL-17A, anti-Foxp3, and anti-RORγt.

    • Incubate for 30-45 minutes at room temperature, protected from light.

    • Wash the cells twice with permeabilization buffer.

  • Resuspend the final cell pellet in FACS buffer for flow cytometry analysis.

III. Flow Cytometry Analysis and Gating Strategy

Instrumentation:

  • A flow cytometer capable of detecting at least four fluorescent colors.

Gating Strategy:

  • Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).

  • Gate on live cells using the viability dye.

  • From the live, single-cell population, gate on CD4+ cells.

  • Analyze the CD4+ population for the expression of IL-17A, Foxp3, and RORγt.

    • Th17 cells can be identified as CD4+IL-17A+ and/or CD4+RORγt+.

    • Treg cells can be identified as CD4+Foxp3+.

Gating_Strategy Start All Events Single_Cells Single Cells (FSC-A vs FSC-H) Start->Single_Cells Live_Cells Live Cells (Viability Dye-) Single_Cells->Live_Cells CD4_Positive CD4+ Cells Live_Cells->CD4_Positive Th17_Treg_Analysis Th17 vs Treg Analysis CD4_Positive->Th17_Treg_Analysis Th17_Gate Th17 Gate (IL-17A+ RORγt+) Th17_Treg_Analysis->Th17_Gate Treg_Gate Treg Gate (Foxp3+) Th17_Treg_Analysis->Treg_Gate

Figure 3: Flow Cytometry Gating Strategy

By following these protocols, researchers can effectively evaluate the impact of this compound on the differentiation and balance of Th17 and Treg cells, providing valuable insights into its potential as an immunomodulatory therapeutic agent.

References

Application Notes and Protocols for SR1555 Hydrochloride Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR1555 hydrochloride is a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). As a modulator of Th17 cell differentiation and function, it is a valuable tool for research in autoimmune diseases and other inflammatory conditions. Ensuring the chemical stability and integrity of this compound is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for assessing the stability of this compound and recommend optimal storage conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₂H₂₃ClF₆N₂O₂[1]
Molecular Weight 496.88 g/mol [1]
CAS Number 2309312-90-9 (HCl salt)[1][2]
Appearance White to beige crystalline solid or powder[3]
Purity ≥98% (HPLC)[2][3]
Solubility Soluble in DMSO (e.g., 15 mg/mL)[3]
Storage (Short-term) 2-8°C[3]
Storage (Long-term) -20°C[1][2]

Recommended Storage Conditions

To maintain the integrity and activity of this compound, the following storage conditions are recommended:

  • Solid Form: For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.

  • In Solution: Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or colder. The stability of the compound in aqueous solutions for extended periods may be limited and should be experimentally determined.

Stability Testing Protocols

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[3][4][5] These studies are designed to evaluate the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact this compound from its potential degradation products.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for small molecules.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically between 220-280 nm).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating HPLC method.[6]

Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare SR1555 HCl Solution (e.g., 1 mg/mL in appropriate solvent) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) prep->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation Expose to thermal Thermal Stress (Solid & Solution, e.g., 80°C) prep->thermal Expose to photo Photostability (ICH Q1B guidelines) prep->photo Expose to neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc characterize Characterize Degradants (LC-MS, NMR) hplc->characterize G cluster_pathway Th17 Differentiation Pathway cluster_inhibition Mechanism of SR1555 HCl TGFb_IL6 TGF-β, IL-6, IL-23 RORg RORγt (Transcription Factor) TGFb_IL6->RORg Induces Expression IL17 IL-17A, IL-17F, IL-22 (Pro-inflammatory Cytokines) RORg->IL17 Promotes Transcription Inflammation Inflammation & Autoimmunity IL17->Inflammation SR1555 SR1555 HCl SR1555->RORg Inhibits Activity (Inverse Agonist)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SR1555 Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR1555 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the hydrochloride salt form of SR1555, a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Nuclear Receptor γt (RORγt). RORγt is a key transcription factor that governs the differentiation of pro-inflammatory T helper 17 (Th17) cells. By binding to RORγt, SR1555 inhibits its transcriptional activity, leading to a reduction in the production of key Th17 cytokines, most notably Interleukin-17A (IL-17A).

Q2: What are the main applications of this compound in in vitro research?

This compound is primarily used in immunology and drug discovery research to:

  • Inhibit the differentiation of naïve CD4+ T cells into Th17 cells.

  • Reduce the production of IL-17A and other Th17-associated cytokines.

  • Investigate the role of the RORγt signaling pathway in autoimmune and inflammatory disease models.

  • Promote the development of anti-inflammatory T regulatory (Treg) cells.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.

Q4: What is a typical working concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell type and assay conditions. A common starting point is a concentration of 10 µM, which has been shown to effectively inhibit IL-17A gene expression. The IC50 for RORγt inhibition is approximately 1 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of SR1555 in Cell Culture Media 1. Solvent Shock: Rapid dilution of a high-concentration DMSO stock into aqueous media. 2. Concentration Exceeds Solubility: The final concentration of SR1555 is above its solubility limit in the media. 3. Low Temperature: Media was not pre-warmed before adding the compound.1. Use a Serial Dilution Method: First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution to the media, not the other way around, while gently vortexing. 2. Optimize Final Concentration: Perform a solubility test to determine the maximum soluble concentration in your specific media. If precipitation persists, lower the working concentration. 3. Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C.
High Cell Death or Cytotoxicity 1. High Final DMSO Concentration: The final concentration of DMSO in the culture is toxic to the cells. 2. SR1555-Induced Cytotoxicity: At high concentrations, SR1555 itself may be cytotoxic. 3. Sub-optimal Cell Health: Cells were not healthy prior to the start of the experiment.1. Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 0.5%, and ideally below 0.1%. Remember to include a vehicle control (media with the same final DMSO concentration) in your experiments. 2. Perform a Cytotoxicity Assay: Determine the toxicity profile of SR1555 on your specific cell type using an assay such as MTT or a live/dead cell stain. This will help you define a non-toxic working concentration range. 3. Ensure Healthy Cell Cultures: Always start your experiments with cells that are in the logarithmic growth phase and have high viability.
Inconsistent or No Inhibition of Th17 Differentiation 1. Sub-optimal Compound Concentration: The concentration of SR1555 is too low to effectively inhibit RORγt. 2. Incorrect Timing of Addition: The compound was added too late in the differentiation process. 3. Degraded Compound: The SR1555 stock solution has lost its activity.1. Perform a Dose-Response Curve: Test a range of SR1555 concentrations (e.g., 0.1 µM to 20 µM) to find the optimal inhibitory concentration. 2. Add Compound at the Start: SR1555 should be added at the beginning of the Th17 differentiation protocol along with the polarizing cytokines. 3. Use Freshly Prepared Aliquots: Avoid using stock solutions that have been stored for an extended period or have undergone multiple freeze-thaw cycles.
Unexpected Off-Target Effects Non-specific Binding: At higher concentrations, SR1555 may interact with other cellular targets.While SR1555 is reported to be selective for RORγ, it is good practice to use the lowest effective concentration to minimize potential off-target effects. If off-target effects are suspected, consider using a structurally different RORγt inverse agonist as a control.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: Potency and Efficacy of this compound

ParameterValueCell Type/Assay ConditionReference
IC50 (RORγt Inhibition) ~1 µMCell-free coactivator recruitment assay
Effective Concentration (IL-17A Inhibition) 10 µMEL4 cells (murine T-cell lymphoma)[1]
Effective Concentration (Foxp3 Upregulation) 10 µMMurine splenocytes[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended Starting ConcentrationRecommended Concentration Range
Th17 Differentiation Assay 10 µM1 µM - 20 µM
IL-17A ELISA/qPCR 10 µM1 µM - 20 µM
RORγt Reporter Assay 1 µM0.1 µM - 10 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.97 mg of this compound (MW: 496.88 g/mol ) in 1 mL of DMSO.

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: In Vitro Murine Th17 Cell Differentiation Assay

Materials:

  • Naïve CD4+ T cells isolated from mouse spleen or lymph nodes

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol)

  • Anti-mouse CD3e antibody (plate-bound)

  • Anti-mouse CD28 antibody (soluble)

  • Recombinant mouse IL-6

  • Recombinant human TGF-β1

  • Anti-mouse IL-4 antibody

  • Anti-mouse IFN-γ antibody

  • This compound stock solution (10 mM in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Coat a 96-well flat-bottom plate with anti-CD3e antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Wash the plate twice with sterile PBS to remove unbound antibody.

  • Seed naïve CD4+ T cells at a density of 1-2 x 10^5 cells per well in 200 µL of complete RPMI-1640 medium.

  • Add the following reagents to the wells to induce Th17 differentiation:

    • Anti-CD28 antibody (1-2 µg/mL)

    • IL-6 (20 ng/mL)

    • TGF-β1 (1-5 ng/mL)

    • Anti-IL-4 antibody (10 µg/mL)

    • Anti-IFN-γ antibody (10 µg/mL)

  • Prepare a serial dilution of this compound in complete RPMI-1640 medium. Add the desired final concentrations of SR1555 to the appropriate wells. Include a vehicle control with the same final concentration of DMSO.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • After incubation, harvest the cells and supernatant for downstream analysis (e.g., flow cytometry for intracellular IL-17A staining, or ELISA/qPCR for IL-17A quantification from the supernatant or cell lysate, respectively).

Visualizations

RORgt_Signaling_Pathway TGFb TGF-β RORgt RORγt TGFb->RORgt IL6 IL-6 / IL-21 STAT3 STAT3 IL6->STAT3 STAT3->RORgt Upregulates IL17A IL-17A IL-17F RORgt->IL17A Induces Transcription Th17_Diff Th17 Differentiation & Effector Function IL17A->Th17_Diff SR1555 SR1555 Hydrochloride SR1555->RORgt Inhibits

Caption: RORγt Signaling Pathway and the inhibitory action of SR1555.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Isolate_Cells 1. Isolate Naïve CD4+ T Cells Coat_Plate 3. Coat Plate with anti-CD3 Ab Isolate_Cells->Coat_Plate Prepare_Compound 2. Prepare SR1555 Stock & Dilutions Add_Compound 5. Add SR1555 or Vehicle Control Prepare_Compound->Add_Compound Seed_Cells 4. Seed Cells & Add Polarizing Cytokines Coat_Plate->Seed_Cells Seed_Cells->Add_Compound Incubate 6. Incubate for 3-5 Days Add_Compound->Incubate Harvest 7. Harvest Cells & Supernatant Incubate->Harvest Analyze 8. Analyze IL-17 (Flow, ELISA, qPCR) Harvest->Analyze

Caption: Workflow for a Th17 differentiation assay with SR1555.

References

Potential off-target effects of SR1555 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR1555 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). Its primary mechanism of action is the inhibition of RORγ transcriptional activity. This leads to the suppression of T helper 17 (T(H)17) cell differentiation and function, which are crucial in various autoimmune and inflammatory responses. Additionally, SR1555 has been shown to promote the development of T regulatory (Treg) cells, which play a role in immune suppression.

Q2: What are the main research applications for this compound?

This compound is primarily used in preclinical research to investigate the role of RORγ in various physiological and pathological processes. Key research areas include:

  • Autoimmune and inflammatory diseases

  • Metabolic disorders, such as obesity and insulin resistance

  • Certain types of cancer where RORγ is implicated

Off-Target Effects and Selectivity

Q3: Is this compound selective for RORγ? Has it been profiled against other nuclear receptors?

This compound has been reported to be a selective RORγ inverse agonist. Specifically, it has been shown to be devoid of activity at the Liver X Receptor (LXR), Farnesoid X Receptor (FXR), and Retinoic acid receptor-related Orphan Receptor alpha (RORα)[1].

Selectivity Data for this compound

TargetActivity
RORγInverse Agonist
LXRNo activity reported
FXRNo activity reported
RORαNo activity reported

Q4: Has a broad off-target screening panel (e.g., CEREP panel) been conducted for this compound?

Currently, there is no publicly available data from a comprehensive off-target screening panel for this compound against a wide range of receptors, ion channels, and enzymes.

Troubleshooting Unexpected Results

Q5: I am observing an unexpected phenotype in my in vivo/in vitro experiment that doesn't seem to be related to RORγ inhibition. What should I do?

While SR1555 is reported to be selective for RORγ, the absence of a publicly available broad off-target screening profile means that off-target effects cannot be completely ruled out. Here are some troubleshooting steps:

  • Confirm On-Target Activity: First, ensure that you are observing the expected effects of RORγ inhibition in your experimental system. This can be done by measuring the expression of known RORγ target genes (e.g., IL-17A).

  • Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than what is required for RORγ inhibition, it may suggest an off-target effect.

  • Use a Structurally Different RORγ Inverse Agonist: If possible, use a structurally unrelated RORγ inverse agonist as a control. If the unexpected phenotype is not observed with the control compound, it is more likely to be an off-target effect of SR1555.

  • Consider In Silico Profiling: Computational tools can predict potential off-target interactions based on the chemical structure of SR1555.

  • Experimental Off-Target Screening: For critical findings, consider running a commercially available off-target screening panel to identify potential unintended targets of SR1555.

Experimental Workflow for Investigating Unexpected Phenotypes

Caption: Workflow for investigating potential off-target effects of SR1555.

Toxicology and Safety

Q6: Is there any available preclinical toxicology data for this compound?

There is limited publicly available preclinical toxicology data for this compound. One study in diet-induced obese mice noted that SR1555 treatment did not alter food intake in lean mice, suggesting a lack of systemic toxicity at the doses tested[2]. However, comprehensive toxicology studies, such as acute, sub-chronic, and chronic toxicity, as well as genotoxicity and carcinogenicity assessments, have not been publicly reported.

Q7: What are the best practices for assessing the safety of this compound in my own experiments?

Given the limited publicly available safety data, it is crucial to perform your own safety assessments. Here are some recommendations:

  • In Vitro Cytotoxicity: Determine the cytotoxic concentration of SR1555 in your cell lines of interest using assays such as MTT or LDH release.

  • In Vivo Tolerability Studies: Before commencing efficacy studies, conduct a dose-range finding tolerability study in your animal model. Monitor for clinical signs of toxicity, body weight changes, and changes in food and water intake.

  • Histopathology: At the end of in vivo studies, consider performing histopathological analysis of major organs to identify any potential tissue damage.

General Preclinical Safety Assessment Workflow

Preclinical_Safety_Assessment A In Vitro Cytotoxicity Assays (e.g., MTT, LDH) B In Vivo Dose-Range Finding Tolerability Study A->B Determine non-cytotoxic concentrations C Monitor Clinical Signs, Body Weight, Food/Water Intake B->C E Establish Maximum Tolerated Dose (MTD) C->E D Histopathology of Major Organs at Study Termination D->E

Caption: A general workflow for the preclinical safety assessment of SR1555.

Pharmacokinetics

Q8: What is the known pharmacokinetic profile of this compound in preclinical models?

A study in diet-induced obese C57BL/6 mice provides some pharmacokinetic data for SR1555. Following a single administration, plasma concentrations were measured. While the full pharmacokinetic parameters were noted to be in a supplemental figure of the publication and are not fully detailed here, the study reported the following plasma concentrations at 4 hours post-administration[2]:

Plasma Concentration of SR1555 in DIO Mice (4 hours post-dose)

Dose and RoutePlasma Concentration
5 mg/kg i.p.> 4 µM
10 mg/kg i.p.> 8 µM
20 mg/kg p.o.> 16 µM

The pharmacokinetic analysis in this study was performed using a noncompartmental model[2].

Q9: What is the recommended vehicle for in vivo administration of this compound?

In the pharmacokinetic study mentioned above, SR1555 was formulated in 15% Cremophor EL in water for oral gavage[2]. For intraperitoneal injection, a formulation of 15% Cremophor was also used[2]. It is recommended to perform formulation and stability studies for your specific experimental conditions.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol is based on the methodology described in the study by Solt et al.[2].

Materials:

  • This compound

  • Vehicle (e.g., 15% Cremophor EL in water)

  • C57BL/6 mice

  • Oral gavage needles or injection needles for the desired route of administration

  • Blood collection supplies (e.g., lithium-heparin-coated capillary tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast animals overnight, if required by the study design.

  • Prepare the dosing formulation of this compound in the chosen vehicle.

  • Administer SR1555 to mice at the desired dose and route.

  • Collect blood samples at predetermined time points (e.g., 15, 30, 60, 120, 240, 360, 480, and 1440 minutes post-dose).

  • Process blood samples to separate plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Analyze plasma concentrations of SR1555 using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using noncompartmental analysis software.

RORγ Signaling Pathway

RORg_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Extracellular RORg RORγ RORE ROR Response Element (RORE) on DNA RORg->RORE Binds to Corepressors Corepressors RORg->Corepressors Recruits Coactivators Coactivators RORE->Coactivators Recruits TargetGenes Target Gene Transcription (e.g., IL-17A, IL-17F) Coactivators->TargetGenes Activates Corepressors->TargetGenes Represses SR1555 This compound SR1555->RORg Binds to & Inhibits

Caption: Simplified signaling pathway of RORγ and the inhibitory action of SR1555.

References

Technical Support Center: SR1555 Hydrochloride Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of SR1555 hydrochloride in primary cells. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1][2] As an inverse agonist, it binds to RORγ and represses its transcriptional activity. RORγ is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are involved in inflammatory responses.[3][4] By inhibiting RORγ, SR1555 can suppress the development of Th17 cells and stimulate the development of regulatory T cells.[1]

Q2: What are the expected cytotoxic effects of this compound on primary cells?

The primary mechanism of this compound is the modulation of immune cell differentiation and function rather than broad cytotoxicity. However, as an inverse agonist of RORγ, it may induce apoptosis in specific primary cell populations that are dependent on RORγ signaling for survival, such as double-positive (CD4+CD8+) thymocytes.[2][4] General cytotoxicity in other primary cell types is not its primary mode of action but should be empirically determined.

Q3: How should I dissolve this compound for my experiments?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentrations in your cell culture medium.

Q4: What is a typical concentration range to test for cytotoxicity?

Since specific cytotoxic concentrations for this compound in various primary cells are not widely published, a broad concentration range should be tested initially. A common starting point for a new compound is a logarithmic dilution series, for example, from 0.01 µM to 100 µM.

Q5: Which primary cell types are most relevant for studying the effects of this compound?

Given its mechanism of action, primary immune cells are the most relevant for studying the effects of this compound. These include:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Isolated CD4+ T cells for Th17 differentiation assays

  • Thymocytes

Troubleshooting Guide

This guide addresses common issues that may arise during the assessment of this compound cytotoxicity in primary cells.

Issue Possible Cause(s) Troubleshooting Steps
High variability in results between replicate wells. 1. Uneven cell seeding. 2. Incomplete dissolution or precipitation of this compound. 3. "Edge effect" in multi-well plates.[5]1. Ensure a single-cell suspension before seeding and mix gently but thoroughly. 2. Vortex the stock solution before diluting and ensure it is fully dissolved in the media before adding to cells. 3. Avoid using the outer wells of the plate for experiments; fill them with sterile PBS or media to maintain humidity.[5]
No cytotoxicity observed, even at high concentrations. 1. The chosen primary cell type is not sensitive to RORγ inhibition. 2. Insufficient incubation time. 3. The selected cytotoxicity assay is not appropriate for the mechanism of cell death.1. Confirm RORγ expression in your primary cells using techniques like qPCR or Western blot. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. 3. If apoptosis is the expected mechanism, use an apoptosis-specific assay (e.g., Annexin V/PI staining, caspase activity) rather than a metabolic assay like MTT.
High background signal or high cytotoxicity in vehicle control wells. 1. High concentration of DMSO is toxic to the primary cells. 2. Contamination of cell culture reagents. 3. Unhealthy primary cells.[5]1. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control.[5] 2. Use fresh, sterile reagents and practice good aseptic technique.[5] 3. Use primary cells with a low passage number and ensure they are healthy and viable before starting the experiment.
Inconsistent results between experiments. 1. Variability in primary cell donors. 2. Inconsistent cell culture conditions.1. If possible, use cells from the same donor for a set of comparable experiments. 2. Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO at the same final concentration) and an untreated control.

  • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.[6]

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate.

  • Treat cells with serial dilutions of this compound and include appropriate controls (untreated, vehicle, and a maximum LDH release control).

  • Incubate the plate for the desired duration.

  • Carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Primary cells

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Culture primary cells and treat them with this compound at various concentrations for the desired time.

  • Harvest the cells, including any floating cells in the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature.

  • Analyze the stained cells using a flow cytometer.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Example of IC50 Values for this compound in Different Primary Cell Types

Primary Cell Type Assay Incubation Time (hours) IC50 (µM)
Human PBMCsMTT48Data to be determined
Human CD4+ T CellsLDH48Data to be determined
Mouse ThymocytesAnnexin V/PI24Data to be determined

Table 2: Example of Dose-Response Data for this compound in Human PBMCs (MTT Assay, 48h)

Concentration (µM) % Cell Viability (Mean ± SD)
0 (Untreated)100 ± 5.2
0.198.1 ± 4.8
192.5 ± 6.1
1075.3 ± 7.3
5048.9 ± 8.5
10022.4 ± 6.9

Visualizations

Signaling Pathway

RORgamma_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular SR1555 SR1555 hydrochloride RORgamma RORγ SR1555->RORgamma Binds and inhibits RORE ROR Response Element (DNA) RORgamma->RORE Binds to Coactivator Co-activator Coactivator->RORgamma Activates Corepressor Co-repressor Corepressor->RORgamma Represses Target_Genes Target Gene Transcription (e.g., IL-17) RORE->Target_Genes Regulates Th17_Differentiation Th17 Cell Differentiation Target_Genes->Th17_Differentiation Promotes

Caption: this compound inhibits RORγ, leading to reduced target gene transcription.

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assessment cluster_analysis Analysis Cell_Culture Culture Primary Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare SR1555 HCl Serial Dilutions Treatment Treat Cells with SR1555 HCl Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Cytotoxicity) Incubation->LDH Apoptosis Annexin V/PI (Apoptosis) Incubation->Apoptosis Data_Acquisition Measure Signal (Plate Reader/Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition Calculation Calculate % Viability/ Cytotoxicity/Apoptosis Data_Acquisition->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General workflow for assessing this compound cytotoxicity in primary cells.

References

How to minimize variability in SR1555 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments using SR1555 hydrochloride.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

SR1555 is a selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1][2] It functions by binding to RORγ and repressing its transcriptional activity. This leads to the suppression of T helper 17 (Th17) cell differentiation and function, which are implicated in the pathology of several autoimmune diseases.[1] SR1555 has also been shown to increase the frequency of regulatory T cells (Tregs).

2. How should I prepare and store this compound stock solutions?

To ensure consistency, proper preparation and storage of this compound are critical. It is soluble in DMSO.[1][2] For a stock solution, dissolve this compound in DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (months to years).[1][3] For short-term use (days to weeks), the stock solution can be stored at 4°C.[1][3] Before use, thaw the aliquot at room temperature and vortex gently to ensure a homogeneous solution.

3. What are the recommended final concentrations of this compound to use in cell-based assays?

The optimal concentration of this compound will depend on the specific cell type and assay. The reported IC50 value for SR1555 is 1.5 µM for RORγ.[3] A good starting point for most cell-based assays is to perform a dose-response curve ranging from 0.1 µM to 10 µM to determine the optimal concentration for your experimental setup.

4. How can I minimize variability in my cell-based assays with this compound?

Minimizing variability in cell-based assays requires careful attention to several factors:

  • Cell Culture Consistency: Use cells with a low passage number and ensure they are in the logarithmic growth phase. Maintain consistent cell seeding densities and culture conditions (temperature, CO2, humidity).

  • Compound Handling: As mentioned above, proper preparation and storage of this compound are crucial. When treating cells, ensure the final concentration of the DMSO solvent is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

  • Assay Plates: Use high-quality, clear-bottom black plates for fluorescence-based assays to minimize background and crosstalk.[4]

  • Environmental Control: For long-term experiments, use a microplate reader with environmental controls for temperature, CO2, and O2 to maintain a stable environment for the cells.[4]

  • Controls: Always include appropriate controls in your experiments, such as vehicle-only controls (DMSO), untreated controls, and positive and negative controls for the pathway of interest.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure thorough mixing of the cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter.
Inaccurate pipetting of this compoundCalibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
Edge effects on the assay plateAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Poor or no response to this compound Degraded compoundPrepare a fresh stock solution of this compound. Ensure proper storage conditions have been maintained.
Low RORγ expression in the cell lineVerify the expression of RORγ in your cell line using qPCR or Western blotting.
Suboptimal assay conditionsOptimize the incubation time and concentration of this compound.
Inconsistent results between experiments Variation in cell passage numberUse cells within a defined passage number range for all experiments.
Different lots of reagents (e.g., FBS, media)Test new lots of critical reagents before use in large-scale experiments.
Changes in incubator conditionsRegularly monitor and calibrate incubator temperature and CO2 levels.

Quantitative Data Summary

Parameter Value Reference
IC50 (RORγ) 1.5 µM[3]
Solubility in DMSO 15 mg/mL
Storage (Powder) 2 years at -20°C[3]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[3]
Molecular Weight 496.88 g/mol [1]

Experimental Protocols

Protocol 1: Th17 Differentiation Assay

This protocol describes the in vitro differentiation of naive CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of this compound.

  • Isolate naive CD4+ T cells from mouse spleens using a naive CD4+ T cell isolation kit.

  • Seed the isolated cells at a density of 1 x 10^6 cells/mL in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies.

  • Prepare Th17 polarizing conditions by adding IL-6 (20 ng/mL), TGF-β (1 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL) to the culture medium.

  • Prepare a serial dilution of this compound in DMSO and add it to the appropriate wells. Include a DMSO-only vehicle control.

  • Incubate the cells for 3-4 days at 37°C and 5% CO2.

  • Analyze Th17 differentiation by intracellular staining for IL-17A followed by flow cytometry.

Protocol 2: RORγ Reporter Gene Assay

This protocol is for assessing the inverse agonist activity of this compound using a RORγ reporter cell line.

  • Seed the RORγ reporter cell line (e.g., HEK293 cells stably expressing RORγ and a RORγ-responsive luciferase reporter construct) in a 96-well plate.

  • Allow the cells to attach overnight.

  • Prepare a serial dilution of this compound in the appropriate assay medium.

  • Add the diluted compound to the cells and incubate for 18-24 hours. Include a vehicle control (DMSO) and a positive control (a known RORγ agonist, if available).

  • Measure luciferase activity using a luciferase assay kit and a luminometer.

  • Calculate the IC50 value of this compound by plotting the dose-response curve.

Visualizations

SR1555_Signaling_Pathway cluster_cell Cell SR1555 SR1555 RORg RORγ SR1555->RORg Binds and inhibits RORg_target_genes RORγ Target Genes (e.g., IL-17) RORg->RORg_target_genes Activates transcription Th17_differentiation Th17 Differentiation RORg_target_genes->Th17_differentiation Promotes

Caption: this compound signaling pathway.

Experimental_Workflow Start Start Cell_Culture Consistent Cell Culture (Passage #, Density) Start->Cell_Culture Compound_Prep SR1555 Stock Preparation (Fresh Aliquots) Cell_Culture->Compound_Prep Assay_Setup Assay Setup (Controls, Plate Layout) Compound_Prep->Assay_Setup Treatment Cell Treatment (Accurate Dosing) Assay_Setup->Treatment Incubation Controlled Incubation (Temp, CO2) Treatment->Incubation Data_Acquisition Data Acquisition (Calibrated Instruments) Incubation->Data_Acquisition Data_Analysis Data Analysis (Statistical Methods) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for minimizing experimental variability.

Troubleshooting_Tree Problem Inconsistent Results Check_Cells Check Cell Health & Consistency Problem->Check_Cells Is it cell-related? Check_Compound Check SR1555 Stock & Dilutions Problem->Check_Compound Is it compound-related? Check_Assay Review Assay Protocol & Reagents Problem->Check_Assay Is it assay-related? Check_Equipment Verify Equipment Calibration Problem->Check_Equipment Is it equipment-related? Solution_Cells Use low passage cells, standardize seeding. Check_Cells->Solution_Cells Solution_Compound Prepare fresh stock, verify concentrations. Check_Compound->Solution_Compound Solution_Assay Test new reagent lots, optimize protocol. Check_Assay->Solution_Assay Solution_Equipment Recalibrate pipettes, and readers. Check_Equipment->Solution_Equipment

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: SR1555 Hydrochloride Delivery for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the delivery of SR1555 hydrochloride for improved bioavailability in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to in vivo delivery?

SR1555 is a selective inverse agonist of the Retinoic Acid-related Orphan Receptor gamma (RORγ). As a hydrochloride salt, it is a crystalline solid. For experimental purposes, its solubility is a key consideration. It is soluble in dimethyl sulfoxide (DMSO), which is a common solvent for in vitro studies but requires careful formulation for in vivo applications to avoid toxicity. Its poor aqueous solubility is a primary challenge for achieving high bioavailability.

Q2: What are the common challenges encountered when formulating this compound for in vivo experiments?

The primary challenge with this compound is its low aqueous solubility. This can lead to:

  • Precipitation: The compound may precipitate out of solution when introduced to an aqueous physiological environment, reducing the amount of drug available for absorption.

  • Low and Variable Bioavailability: Poor solubility often results in incomplete absorption from the gastrointestinal tract, leading to low and inconsistent plasma concentrations between experimental subjects.

  • Difficulty in Vehicle Selection: Finding a vehicle that can solubilize this compound at a desired concentration while being well-tolerated by the animal model can be challenging.

Q3: What are some general strategies to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its solubility and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.

  • Inclusion Complexes: Complexation with cyclodextrins can enhance the aqueous solubility of the drug.

  • Use of Co-solvents and Surfactants: These can be used to create solution or suspension formulations, but their use in vivo requires careful consideration of potential toxicity and effects on drug absorption.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Compound precipitates when preparing the dosing solution. The chosen vehicle has insufficient solubilizing capacity for the desired concentration of this compound.- Increase the proportion of the solubilizing agent (e.g., Cremophore EL, DMSO) in the vehicle, ensuring it remains within tolerated limits for the animal model. - Gently warm the solution while stirring. - Prepare a nanosuspension to improve dispersibility.
High variability in plasma concentrations between animals. Inconsistent dosing due to precipitation or poor suspension homogeneity. Poor and variable absorption from the GI tract.- Ensure the dosing formulation is a homogenous suspension or a clear solution before each administration. - Consider alternative delivery routes such as intraperitoneal (IP) injection for more consistent exposure, though this bypasses oral absorption. - Optimize the oral formulation using bioavailability-enhancing techniques like lipid-based systems.
Low systemic exposure (low AUC) after oral administration. Poor dissolution and absorption of this compound from the gastrointestinal tract. First-pass metabolism in the liver.- Employ a bioavailability-enhancing formulation such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion. - Co-administration with an inhibitor of relevant metabolic enzymes (if known and experimentally appropriate) could be explored, but this adds complexity to the study.
Signs of toxicity or adverse reactions in animals after dosing. The vehicle or a high concentration of a solubilizing agent (e.g., DMSO) may be causing toxicity.- Reduce the concentration of the potentially toxic excipient. - Select a more biocompatible vehicle. A list of commonly used and generally well-tolerated vehicles for preclinical studies should be consulted. - Conduct a vehicle tolerability study prior to the main experiment.

Experimental Protocols & Data

Oral Formulation and Pharmacokinetics in Mice

A published study provides a specific protocol for the oral administration of SR1555 to mice, which can serve as a valuable starting point for researchers.[1]

Experimental Protocol: Oral Gavage Administration in Mice

  • Formulation Preparation:

    • Prepare a vehicle of 15% Cremophore EL in water.

    • Suspend SR1555 in the vehicle to a final concentration of 1 mg/mL.

    • Ensure the formulation is a homogenous suspension before administration.

  • Dosing:

    • Administer the formulation to male C57Bl6 mice via oral gavage.

    • The dosage used in the reference study was 20 mg/kg.[1]

  • Pharmacokinetic Analysis:

    • Collect blood samples at various time points post-administration (e.g., 15, 30, 60, 120, 240, 360, 480, and 1440 minutes).[1]

    • Generate plasma from the collected blood samples.

    • Analyze plasma concentrations of SR1555 using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Quantitative Data: Pharmacokinetics of SR1555 in Mice

The following table summarizes the pharmacokinetic parameters of SR1555 in male C57Bl6 mice after a single 20 mg/kg oral dose.[1]

ParameterValueUnit
Dose (Oral Gavage) 20mg/kg
Cmax (Maximum Plasma Concentration) ~16 (estimated from graph)µM
Tmax (Time to Cmax) ~4hours
Plasma Concentration at 4 hours ~16µM

Note: The Cmax and Tmax values are estimated from the graphical data presented in the source publication. For precise values, referring to the original publication is recommended.

Visualizations

Experimental Workflow for Oral Bioavailability Study

G cluster_prep Formulation Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis A This compound C Homogenous Suspension (1 mg/mL) A->C B 15% Cremophore EL in Water B->C D Oral Gavage to Mice (20 mg/kg) C->D E Serial Blood Sampling D->E F Plasma Separation E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Data G->H

Caption: Workflow for assessing the oral bioavailability of this compound in mice.

Signaling Pathway of this compound

G cluster_cell T Helper 17 (Th17) Cell cluster_cytokines Cytokines cluster_transcription Transcription Factors cluster_genes Gene Expression IL6 IL-6 STAT3 STAT3 IL6->STAT3 TGFb TGF-β RORg RORγ TGFb->RORg IL23 IL-23 IL23->STAT3 STAT3->RORg IL17 IL-17 RORg->IL17 Promotes Transcription SR1555 This compound SR1555->RORg Inhibits (Inverse Agonist)

Caption: this compound acts as an inverse agonist of RORγ, inhibiting IL-17 production in Th17 cells.

References

Interpreting unexpected results with SR1555 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR1555 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this selective RORγ inverse agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1] Its primary mechanism involves binding to the ligand-binding domain of RORγ, which leads to the suppression of T helper 17 (Th17) cell differentiation and function, and the stimulation of T regulatory (Treg) cells.[1] RORγ is a key transcription factor in the development of Th17 cells, which are critical in the pathogenesis of several autoimmune diseases.[2]

Q2: What are the expected outcomes of this compound treatment in vitro?

In vitro, this compound is expected to:

  • Inhibit the differentiation of naïve CD4+ T cells into Th17 cells.

  • Reduce the production of IL-17A and IL-17F from Th17 cells.

  • Promote the differentiation and function of Treg cells.

  • In pre-adipocyte cell lines like 3T3-L1, it has been shown to repress the expression of RORγ and increase the expression of FGF21 and adiponectin (adipoQ).[1]

Q3: My cells are showing signs of toxicity after treatment with this compound. What could be the cause?

Several factors could contribute to cellular toxicity:

  • High Concentration: Like any small molecule, high concentrations of this compound can be toxic to cells. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and assay.

  • Solvent Toxicity: this compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically below 0.1%) and that you have an appropriate vehicle control in your experiment.

  • Off-Target Effects: While SR1555 is described as selective, off-target effects are a possibility with any small molecule and could contribute to cytotoxicity.

Q4: I am not observing the expected suppression of Th17 differentiation. What should I check?

  • Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock solution. Improper storage or handling can lead to degradation.

  • Cell Culture Conditions: Th17 differentiation is highly sensitive to culture conditions. Ensure the purity of your naïve T cells and the activity of your polarizing cytokines (e.g., TGF-β, IL-6, IL-23). The presence of anti-IFN-γ and anti-IL-4 antibodies is also critical to prevent differentiation into other T helper subsets.

  • Timing of Treatment: The timing of this compound addition to your culture can be critical. Adding the compound at the initiation of differentiation is typically most effective.

  • Readout Sensitivity: Ensure your readout method (e.g., intracellular cytokine staining, ELISA, qPCR for RORγt) is sensitive enough to detect changes in Th17 differentiation.

Troubleshooting Guide: Interpreting Unexpected Results

While this compound is a valuable research tool, unexpected results can arise. This guide addresses potential issues based on findings with the broader class of RORγ inverse agonists.

Unexpected Finding 1: Lack of Efficacy or Weaker Than Expected Response
Potential Cause Troubleshooting Steps
Compound Inactivity 1. Verify Stock Solution: Prepare a fresh stock solution of this compound. Confirm the accuracy of the concentration. 2. Check Storage Conditions: Ensure the compound has been stored correctly (typically at -20°C for powder and -80°C for DMSO stocks for long-term storage).[1]
Suboptimal Assay Conditions 1. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. The reported IC50 can vary between different assay systems. 2. Review Protocol: For Th17 differentiation, ensure the quality and concentration of polarizing cytokines and blocking antibodies are optimal.
Cell-Type Specific Effects The efficacy of RORγ inverse agonists can be cell-type and context-dependent. Consider that the response in your specific cell line or primary cell type may differ from published data.
Unexpected Finding 2: Contradictory Results - Agonist-like Effects

Some RORγ inverse agonists have been reported to exhibit agonist-like activities in specific contexts, such as inducing the cholesterol biosynthesis program in certain cancer cells.

Potential Cause Troubleshooting Steps
Context-Dependent Activity 1. Analyze Gene Expression: If you observe unexpected upregulation of certain genes, perform a broader gene expression analysis (e.g., qPCR array, RNA-seq) to identify affected pathways. 2. Consider the Cellular Context: The metabolic state and transcriptional landscape of your cells can influence the compound's activity.
Off-Target Effects 1. Target Engagement: If possible, perform target engagement assays to confirm that SR1555 is binding to RORγ in your system. 2. Phenotypic Screening: Utilize phenotypic assays to assess broader cellular changes beyond your primary endpoint.
Unexpected Finding 3: In Vivo Safety Signals

Clinical trials with other oral RORγ inverse agonists have reported safety concerns such as thymic lymphomas and elevated liver enzymes.[3] While not directly reported for this compound, these are important considerations for in vivo studies.

Potential In Vivo Issue Monitoring and Mitigation Strategies
Thymic Abnormalities For long-term in vivo studies, monitor for any signs of thymic abnormalities. Consider including histological analysis of the thymus in your study design.
Hepatotoxicity Monitor liver function by measuring serum levels of liver enzymes such as ALT and AST.[4][5][6][7][8]

Experimental Protocols

Protocol 1: In Vitro Th17 Differentiation from Murine Naïve CD4+ T Cells

This protocol is a general guideline and may require optimization for your specific experimental setup.

Materials:

  • Naïve CD4+ T cells (isolated from spleen and lymph nodes)

  • T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Recombinant murine TGF-β1 (e.g., 1-5 ng/mL)

  • Recombinant murine IL-6 (e.g., 20-50 ng/mL)

  • Recombinant murine IL-23 (e.g., 10-20 ng/mL)

  • Anti-IFN-γ antibody (e.g., 10 µg/mL)

  • Anti-IL-4 antibody (e.g., 10 µg/mL)

  • This compound (and vehicle control, e.g., DMSO)

  • Complete RPMI-1640 medium

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody.

  • Isolate naïve CD4+ T cells from mouse spleen and lymph nodes using a cell isolation kit.

  • Seed the naïve CD4+ T cells at a density of 1-2 x 10^5 cells/well.

  • Add the Th17 polarizing cocktail: TGF-β1, IL-6, IL-23, anti-IFN-γ, and anti-IL-4.

  • Add soluble anti-CD28 antibody.

  • Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control.

  • Incubate for 3-4 days at 37°C and 5% CO2.

  • For analysis of IL-17A/F production, restimulate cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of culture.

  • Analyze Th17 differentiation by intracellular staining for IL-17A and RORγt using flow cytometry, or by measuring secreted IL-17A in the supernatant by ELISA.

Protocol 2: In Vitro Treg Suppression Assay

This assay measures the ability of Treg cells (either naturally occurring or induced) to suppress the proliferation of responder T cells (Tconv).

Materials:

  • Regulatory T cells (Tregs; CD4+CD25+)

  • Responder conventional T cells (Tconv; CD4+CD25-)

  • T cell activation reagents (e.g., anti-CD3/CD28 beads or soluble antibodies with APCs)

  • Proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • This compound (to assess its effect on Treg function)

  • Complete RPMI-1640 medium

Procedure:

  • Isolate Treg and Tconv cells from peripheral blood or lymphoid organs.

  • Label Tconv cells with a proliferation dye according to the manufacturer's instructions.

  • Co-culture a fixed number of labeled Tconv cells with varying numbers of Treg cells at different Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4, 1:8).

  • To test the effect of SR1555 on Treg function, pre-treat Treg cells with the compound for a defined period before co-culture, or add it directly to the co-culture.

  • Activate the co-culture with anti-CD3/CD28 beads or antibodies.

  • Culture for 3-4 days at 37°C and 5% CO2.

  • Analyze Tconv proliferation by flow cytometry, measuring the dilution of the proliferation dye. Suppression is indicated by a decrease in the proliferation of Tconv cells in the presence of Tregs.

Protocol 3: Adipogenesis of 3T3-L1 Cells

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[3][9][10]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Bovine calf serum (for expansion) and Fetal bovine serum (for differentiation)

  • Differentiation cocktail (MDI): 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin

  • This compound

  • Oil Red O staining solution

Procedure:

  • Culture 3T3-L1 cells in expansion medium until they reach confluence.

  • Two days post-confluence (Day 0), induce differentiation by replacing the medium with differentiation medium containing the MDI cocktail. Include this compound or vehicle control at this step.

  • On Day 2, replace the medium with differentiation medium containing only insulin.

  • On Day 4, and every two days thereafter, replace the medium with fresh differentiation medium (without MDI or insulin).

  • Lipid droplet accumulation should be visible by Day 5-7.

  • On Day 8-10, assess adipocyte differentiation by staining for lipid droplets with Oil Red O. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.

Visualizations

Signaling_Pathway cluster_Th17 Th17 Differentiation cluster_Treg Treg Stimulation Naive_T_Cell Naïve CD4+ T Cell RORgt RORγt Naive_T_Cell->RORgt TGF-β, IL-6, IL-23 Th17_Cell Th17 Cell RORgt->Th17_Cell Transcription IL17 IL-17A/F Th17_Cell->IL17 Secretion Treg_Cell Treg Cell SR1555 This compound SR1555->RORgt Inverse Agonist SR1555->Treg_Cell Stimulates

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 Troubleshooting Unexpected Results Start Unexpected Result Observed Check_Compound Verify Compound Integrity & Concentration Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Consider_Off_Target Investigate Potential Off-Target Effects Check_Compound->Consider_Off_Target If compound is verified Check_Protocol->Consider_Off_Target If protocol is correct Consult_Literature Consult Literature for Similar Findings Consider_Off_Target->Consult_Literature Contact_Support Contact Technical Support Consult_Literature->Contact_Support

Caption: Troubleshooting workflow for unexpected results.

References

Avoiding SR1555 hydrochloride degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on avoiding the degradation of SR1555 hydrochloride in long-term experiments. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound solid powder?

A1: For long-term storage, this compound solid powder should be stored at -20°C for a duration of months to years. Some suppliers indicate stability for at least four years under these conditions.[1][2][3] For short-term storage of a few days to weeks, 0-4°C is acceptable.[1]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in organic solvents such as DMF and DMSO.[4][5] For example, a stock solution can be prepared in DMSO at a concentration of 15 mg/mL.[5] It is recommended to store stock solutions in tightly sealed vials, aliquoted to avoid repeated freeze-thaw cycles, at -80°C for up to six months or at 4°C for up to two weeks.[2]

Q3: What are the initial signs of this compound degradation?

A3: Visual signs of degradation in the solid form can include a change in color from white/beige to a discolored powder. In solution, the appearance of precipitates or a change in color may indicate degradation or poor solubility. For definitive assessment, analytical methods such as HPLC should be used to detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Q4: Is this compound sensitive to light?

Q5: Can I use aqueous buffers to prepare working solutions of this compound?

A5: While this compound is soluble in a DMF:PBS (pH 7.2) mixture, the long-term stability in aqueous solutions, especially at physiological temperatures (e.g., 37°C in cell culture), has not been extensively reported.[4] The piperazine moiety in the structure could be susceptible to hydrolysis, particularly under acidic or basic conditions. It is advisable to prepare fresh working solutions from a frozen stock for each experiment or to conduct a preliminary stability study in your specific experimental buffer.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity over time in a long-term cell culture experiment. Degradation of this compound in the culture medium at 37°C.1. Prepare fresh media with SR1555 from a frozen stock solution at each media change. 2. Perform a stability test of SR1555 in your specific cell culture medium at 37°C over the time course of your experiment. Analyze samples at different time points using HPLC to quantify the remaining SR1555. 3. Consider using a more stable formulation if significant degradation is observed.
Precipitate forms in the stock solution upon storage. Poor solubility or degradation leading to insoluble products.1. Ensure the stock solution concentration does not exceed the solubility limit in the chosen solvent. 2. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. 3. Before use, gently warm the aliquot to room temperature and vortex to ensure complete dissolution. If precipitate persists, the solution may be degraded and should be discarded.
Inconsistent experimental results between batches of this compound. Variation in compound purity or degradation of older batches.1. Always purchase from a reputable supplier and obtain a certificate of analysis (CoA) for each batch.[2][4] 2. Store the compound under the recommended conditions (-20°C for solid, -80°C for stock solutions). 3. If in doubt, verify the purity of the compound using HPLC before starting critical experiments.

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability of this compound

Form Storage Temperature Duration Stability Source
Crystalline Solid-20°CMonths to Years≥ 4 years[1][3]
Crystalline Solid0-4°CDays to WeeksShort-term[1]
In DMSO-80°CUp to 6 monthsStable[2]
In DMSO4°CUp to 2 weeksStable[2]

Table 2: Solubility of this compound

Solvent Concentration Source
DMF5 mg/mL[4]
DMF:PBS (pH 7.2) (1:1)Not specified[4]
DMSO15 mg/mL[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways, as recommended by ICH guidelines.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the drug solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep the solid powder in a hot air oven at 80°C for 48 hours. Also, heat the drug solution (in a suitable solvent) at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid powder and the drug solution to UV light (254 nm) and visible light (cool white fluorescent lamp) for a period sufficient to assess stability (e.g., 7 days).

3. Sample Analysis:

  • At appropriate time points, withdraw samples.

  • For acidic and basic solutions, neutralize them before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to quantify the remaining this compound and detect any degradation products.

  • Characterize the structure of significant degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent drug from its degradation products.

1. Instrumentation:

  • A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • A gradient elution is recommended to ensure separation of all components. A starting point could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

3. Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically the wavelength of maximum absorbance).

4. Validation:

  • The method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation prep_solid SR1555 Solid prep_solution SR1555 Stock Solution (1 mg/mL) prep_solid->prep_solution Dissolve in appropriate solvent acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_solution->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_solution->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep_solution->oxidation Expose to stress thermal Thermal (80°C, Solid & Solution) prep_solution->thermal Expose to stress photo Photolytic (UV/Vis Light) prep_solution->photo Expose to stress hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Structural Elucidation hplc->lcms If degradation observed quant Quantify Degradation hplc->quant pathway Identify Degradation Pathway lcms->pathway

Caption: Workflow for assessing this compound stability.

degradation_pathway cluster_moieties Key Structural Moieties cluster_degradation Potential Degradation Pathways SR1555 This compound (C₂₂H₂₂F₆N₂O₂•HCl) biphenyl Biphenyl Core (Generally Stable) piperazine Piperazine Ring hexafluoro Hexafluoro-2-hydroxypropyl Group (Generally Stable) oxidation_prod Oxidation Products (e.g., N-oxides, ring opening) piperazine->oxidation_prod Oxidative Stress (e.g., H₂O₂) hydrolysis_prod Hydrolysis Products (Potential amide bond cleavage) piperazine->hydrolysis_prod Hydrolytic Stress (Acid/Base)

Caption: Potential degradation sites of this compound.

References

SR1555 hydrochloride experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR1555 hydrochloride. This guide provides detailed information for researchers, scientists, and drug development professionals on the experimental use of this compound, a selective RORγ (Retinoic acid receptor-related orphan receptor gamma) inverse agonist. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful implementation of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inverse agonist of the nuclear receptor RORγ.[1] By binding to RORγ, it inhibits the transcription of target genes, most notably IL-17A. This leads to the suppression of T helper 17 (Th17) cell differentiation and function. Th17 cells are key drivers of inflammation in various autoimmune diseases. Additionally, SR1555 has been shown to promote the development of regulatory T cells (Tregs), which have an opposing, immunosuppressive function.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO. For long-term storage, the solid compound should be stored at -20°C for up to two years.[1] A stock solution in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.[1] To minimize degradation, it is advisable to prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles.

Q3: What are the primary in vitro applications for this compound?

A3: The primary in vitro applications for this compound are the inhibition of Th17 cell differentiation and the induction of regulatory T cells (Tregs). Its efficacy is typically measured by the reduction of IL-17A secretion from differentiating Th17 cells or by the increased expression of the Treg-specific transcription factor, FoxP3.

Q4: Does this compound have off-target effects?

A4: SR1555 is described as a selective RORγ inverse agonist and is noted to be devoid of activity at LXR, FXR, and RORα.[1] However, as with any small molecule inhibitor, off-target effects are possible, especially at high concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that provides maximal RORγ inhibition with minimal cytotoxicity or off-target activity.

Experimental Protocols

Protocol 1: Inhibition of Murine Th17 Differentiation

This protocol details the methodology for assessing the inhibitory effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.

Materials:

  • This compound

  • Naive CD4+ T cell isolation kit (murine)

  • Anti-CD3ε and Anti-CD28 antibodies

  • Recombinant murine IL-6

  • Recombinant human TGF-β1

  • Anti-IFN-γ and Anti-IL-4 neutralizing antibodies

  • RPMI-1640 medium with standard supplements

  • ELISA kit for murine IL-17A

Procedure:

  • Isolate naive CD4+ T cells from the spleen and lymph nodes of mice according to the manufacturer's protocol for the isolation kit.

  • Coat a 96-well plate with anti-CD3ε antibody (e.g., 1-5 µg/mL in PBS) and incubate for at least 2 hours at 37°C. Wash the wells with sterile PBS before adding cells.

  • Resuspend the isolated naive CD4+ T cells in complete RPMI-1640 medium.

  • Prepare a cytokine cocktail for Th17 differentiation containing:

    • Anti-CD28 antibody (1-2 µg/mL)

    • Recombinant murine IL-6 (20-50 ng/mL)

    • Recombinant human TGF-β1 (1-5 ng/mL)

    • Anti-IFN-γ (10 µg/mL)

    • Anti-IL-4 (10 µg/mL)

  • Prepare serial dilutions of this compound in the Th17 differentiation medium. A vehicle control (DMSO) must be included.

  • Add the naive CD4+ T cells to the anti-CD3ε coated plate at a density of 1-2 x 10^5 cells per well.

  • Add the Th17 differentiation medium containing the various concentrations of this compound or vehicle control to the corresponding wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days.

  • After the incubation period, collect the cell culture supernatants.

  • Measure the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's instructions.

Protocol 2: Induction of Murine Regulatory T cells (Tregs)

This protocol outlines the procedure to evaluate the potential of this compound to induce the differentiation of naive CD4+ T cells into Tregs.

Materials:

  • This compound

  • Naive CD4+ T cell isolation kit (murine)

  • Anti-CD3ε and Anti-CD28 antibodies

  • Recombinant human IL-2

  • Recombinant human TGF-β1

  • Flow cytometry staining buffers

  • Fluorochrome-conjugated antibodies against CD4, CD25, and FoxP3

Procedure:

  • Isolate naive CD4+ T cells as described in Protocol 1.

  • Activate the T cells using plate-bound anti-CD3ε (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).

  • Prepare a cytokine cocktail for Treg differentiation containing:

    • Recombinant human IL-2 (10 ng/mL)

    • Recombinant human TGF-β1 (5 ng/mL)

  • Prepare serial dilutions of this compound in the Treg differentiation medium, including a vehicle control (DMSO).

  • Culture the activated naive CD4+ T cells with the Treg differentiation medium and this compound or vehicle control for 3-5 days at 37°C and 5% CO2.

  • After incubation, harvest the cells and stain for surface markers (CD4, CD25) according to standard flow cytometry protocols.

  • Proceed with intracellular staining for the transcription factor FoxP3 using a FoxP3 staining buffer set.

  • Analyze the percentage of CD4+CD25+FoxP3+ cells by flow cytometry.

Data Presentation

The following tables provide a structured overview of the key quantitative parameters for this compound and suggested experimental controls.

Table 1: this compound Properties

PropertyValueReference
Mechanism of Action Selective RORγ Inverse Agonist[1]
IC50 (RORγ) ~1 µMN/A
Solubility DMSON/A
Long-term Storage -20°C (solid)[1]
Stock Solution Storage -80°C (up to 6 months)[1]

Table 2: Experimental Controls for In Vitro Assays

Control TypePurposeRecommended Implementation
Vehicle Control To account for the effects of the solvent.Add the same volume of DMSO used for the highest SR1555 concentration to a separate well.
Positive Control To confirm the assay is working as expected.Use a known RORγ inverse agonist (e.g., GSK2981278) in parallel with SR1555.
Negative Control (Th17) To establish a baseline for IL-17A secretion.Culture naive CD4+ T cells with anti-CD3/CD28 stimulation but without Th17 polarizing cytokines.
Negative Control (Treg) To establish a baseline for FoxP3 expression.Culture naive CD4+ T cells with anti-CD3/CD28 stimulation but without Treg polarizing cytokines.
Unstimulated Control To assess the basal state of the cells.Culture naive CD4+ T cells without any stimulation or polarizing cytokines.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low IL-17A production in Th17 differentiation control wells - Suboptimal cytokine concentrations.- Poor T cell activation.- Low cell viability.- Titrate IL-6 and TGF-β1 concentrations.- Ensure proper coating of anti-CD3ε antibody and optimal concentration of anti-CD28.- Check cell viability before and after the experiment.
High background FoxP3 expression in negative controls for Treg induction - Contamination of the initial cell population with natural Tregs.- Ensure high purity of the naive CD4+ T cell isolation.
High cell death observed with this compound treatment - this compound concentration is too high, leading to cytotoxicity.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce the incubation time.
Inconsistent results between experiments - Variability in reagent preparation.- Inconsistent cell numbers or culture conditions.- Prepare fresh cytokine and SR1555 dilutions for each experiment.- Standardize cell seeding density and ensure consistent incubator conditions.
This compound precipitates in the culture medium - The concentration of SR1555 exceeds its solubility in the aqueous medium.- Ensure the final DMSO concentration is kept low (typically <0.5%).- Vortex the final dilution thoroughly before adding to the cells.

Visualizations

RORγ Signaling Pathway in Th17 Differentiation

ROR_gamma_Th17_Pathway RORγ Signaling in Th17 Differentiation TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell STAT3 STAT3 Naive_T_Cell->STAT3 Activation RORgt RORγt STAT3->RORgt Induces Expression Th17_Cell Th17 Cell RORgt->Th17_Cell Drives Differentiation IL17A IL-17A Th17_Cell->IL17A Secretes Inflammation Inflammation IL17A->Inflammation Promotes SR1555 This compound SR1555->RORgt Inhibits

Caption: RORγt is a master regulator of Th17 cell differentiation.

Experimental Workflow for this compound Screening

SR1555_Workflow Experimental Workflow for SR1555 Start Start: Isolate Naive CD4+ T Cells Activate Activate T Cells (Anti-CD3/CD28) Start->Activate Prepare_Conditions Prepare Culture Conditions Activate->Prepare_Conditions Th17_Diff Th17 Differentiation (IL-6, TGF-β) Prepare_Conditions->Th17_Diff Th17 Treg_Diff Treg Differentiation (IL-2, TGF-β) Prepare_Conditions->Treg_Diff Treg Treat_SR1555 Treat with SR1555 (Dose-Response) Th17_Diff->Treat_SR1555 Treg_Diff->Treat_SR1555 Incubate Incubate (3-5 Days) Treat_SR1555->Incubate Analyze_Th17 Analyze IL-17A (ELISA) Incubate->Analyze_Th17 Analyze_Treg Analyze FoxP3 (Flow Cytometry) Incubate->Analyze_Treg End End: Evaluate SR1555 Efficacy Analyze_Th17->End Analyze_Treg->End

Caption: A logical workflow for testing this compound.

References

Validation & Comparative

A Comparative Guide to SR1555 Hydrochloride and Other RORγ Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Retinoid-related orphan receptor gamma t (RORγt), a nuclear receptor, is a critical transcription factor in the differentiation and function of T helper 17 (Th17) cells. These cells are key players in the inflammatory cascade responsible for numerous autoimmune diseases. By producing pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), Th17 cells contribute to the pathology of conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs.

Inverse agonists of RORγt are small molecules that bind to the receptor and promote an inactive conformation, thereby repressing its transcriptional activity. This leads to a reduction in Th17 cell differentiation and a subsequent decrease in IL-17 production. SR1555 hydrochloride is one such RORγt inverse agonist. This guide provides an objective comparison of this compound with other prominent RORγt inverse agonists, supported by experimental data to aid researchers in selecting the appropriate tools for their studies.

Quantitative Comparison of RORγ Inverse Agonists

The following table summarizes the in vitro potency of this compound and other well-characterized RORγ inverse agonists. It is important to note that the data presented is compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

CompoundTarget/AssayIC50 / KiReference
SR1555 RORγIC50: 1 µM[1][2]
VTP-43742 RORγt BindingKi: 3.5 nM[3]
IL-17A Secretion (mouse splenocytes)IC50: 57 nM[3]
IL-17A Secretion (human PBMCs)IC50: 18 nM[3]
GSK805 RORγ InhibitionpIC50: 8.4 (IC50: ~4 nM)[4]
Th17 Cell DifferentiationpIC50: >8.2[4]
SR2211 RORγ BindingKi: 105 nM[5][6]
RORγ Transcriptional ActivityIC50: ~320 nM[5][6]
TAK-828F RORγt BindingIC50: 1.9 nM[7]
RORγt Reporter Gene AssayIC50: 6.1 nM[7]
IL-17A Secretion (human PBMCs)IC50: 102 nM[8]
XY018 RORγ Constitutive ActivityEC50: 190 nM[9]

A direct comparison of the inhibitory effect on IL-17A mRNA expression in differentiating mouse Th17 cells revealed the following rank order of potency: TAK-828F > VTP-23 (a derivative of VTP-43742) > SR2211 > XY018.[10]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating these compounds, the following diagrams are provided.

RORg_Signaling_Pathway cluster_nucleus Nucleus cluster_agonist Agonist Action cluster_inverse_agonist Inverse Agonist Action RORg RORγt RORE ROR Response Element (on DNA) RORg->RORE Binds Corepressor Corepressor RORg->Corepressor Inhibition Inhibition IL17_Gene IL-17 Gene RORE->IL17_Gene Promotes Coactivator Coactivator Coactivator->RORg Recruited by active RORγt Corepressor->RORE Represses Transcription Transcription IL17_Gene->Transcription IL17_mRNA IL-17 mRNA Transcription->IL17_mRNA Agonist Endogenous Agonist Agonist->RORg Activates Inverse_Agonist SR1555 / Other Inverse Agonists Inverse_Agonist->RORg Inactivates IL17_Protein IL-17 Protein (Pro-inflammatory Cytokine) IL17_mRNA->IL17_Protein Translation

Figure 1. RORγt signaling pathway and mechanism of inverse agonist action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Compound_Prep Prepare serial dilutions of SR1555 & other inverse agonists Binding_Assay RORγt Ligand Binding Assay (e.g., TR-FRET) Compound_Prep->Binding_Assay Reporter_Assay RORγt Luciferase Reporter Assay in HEK293T cells Compound_Prep->Reporter_Assay Treatment Treat cells with inverse agonists Compound_Prep->Treatment Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Determine Ki Reporter_Assay->Data_Analysis Determine IC50 for transcriptional inhibition Tcell_Isolation Isolate Naive CD4+ T cells from PBMCs or spleen Th17_Differentiation Induce Th17 Differentiation (TGF-β, IL-6, IL-23) Tcell_Isolation->Th17_Differentiation Th17_Differentiation->Treatment IL17_Quantification Quantify IL-17 production (ELISA, Flow Cytometry) Treatment->IL17_Quantification IL17_Quantification->Data_Analysis Determine IC50 for IL-17 inhibition

Figure 2. Experimental workflow for evaluating RORγ inverse agonists.

Detailed Experimental Protocols

RORγt Luciferase Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.

  • Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

  • Plasmids:

    • An expression vector for the RORγt ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain (Gal4-RORγt-LBD).

    • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS-Luc).

    • A control plasmid, such as one expressing β-galactosidase, for normalization of transfection efficiency.

  • Procedure:

    • HEK293T cells are co-transfected with the Gal4-RORγt-LBD, UAS-Luc, and control plasmids.

    • After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds (e.g., SR1555) or vehicle control (DMSO).

    • Following treatment, the cells are lysed, and luciferase activity is measured using a luminometer.

    • β-galactosidase activity is also measured for normalization.

    • The IC50 value, representing the concentration at which the compound inhibits 50% of the RORγt transcriptional activity, is calculated from the dose-response curve.

Th17 Cell Differentiation and IL-17 Quantification

This cell-based assay assesses the functional effect of RORγt inverse agonists on primary immune cells.

  • Cell Source: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

  • Differentiation Cocktail: A combination of cytokines is used to drive the differentiation of naive T cells into Th17 cells. This typically includes:

    • Anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.

    • Transforming growth factor-beta (TGF-β).

    • Interleukin-6 (IL-6).

    • Interleukin-23 (IL-23) to stabilize the Th17 phenotype.

    • Anti-IFN-γ and anti-IL-4 antibodies to block differentiation into other T helper lineages.

  • Procedure:

    • Isolated naive CD4+ T cells are cultured in the presence of the Th17 differentiation cocktail.

    • Test compounds at various concentrations are added to the culture medium at the beginning of the differentiation process.

    • The cells are cultured for 3-5 days.

    • For IL-17 quantification:

      • ELISA: The cell culture supernatant is collected, and the concentration of secreted IL-17A is measured using a standard enzyme-linked immunosorbent assay (ELISA) kit.

      • Intracellular Flow Cytometry: Cells are re-stimulated for a short period in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). The cells are then fixed, permeabilized, and stained with a fluorescently labeled anti-IL-17A antibody. The percentage of IL-17A-producing cells is determined by flow cytometry.

    • IC50 values for the inhibition of IL-17 production are determined from the dose-response curves.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the direct binding of compounds to the RORγt LBD and their ability to disrupt the interaction with coactivator peptides.

  • Reagents:

    • Recombinant GST-tagged RORγt-LBD.

    • A terbium-labeled anti-GST antibody (donor fluorophore).

    • A fluorescein-labeled coactivator peptide (e.g., from SRC1/NCoA-1) (acceptor fluorophore).

  • Procedure:

    • The RORγt-LBD, terbium-labeled antibody, and fluorescein-labeled coactivator peptide are incubated together in a microplate well. In the absence of an inhibitor, the coactivator peptide binds to the RORγt-LBD, bringing the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal.

    • Test compounds are added to the wells.

    • If a compound binds to the RORγt-LBD and acts as an inverse agonist, it will prevent the recruitment of the coactivator peptide.

    • This disruption of the protein-protein interaction increases the distance between the donor and acceptor fluorophores, leading to a decrease in the TR-FRET signal.

    • The Ki or IC50 for binding is calculated from the dose-response curve of the TR-FRET signal.

Conclusion

This compound is a valuable tool for studying the role of RORγt in health and disease. While it demonstrates efficacy as a RORγ inverse agonist, its potency in cellular assays for IL-17 inhibition appears to be lower than some other compounds that have progressed further in clinical development, such as VTP-43742 and TAK-828F. The choice of which RORγ inverse agonist to use will depend on the specific requirements of the research, including the desired potency, selectivity, and the experimental system being employed. The provided data and protocols offer a foundation for making an informed decision and for designing experiments to further investigate the therapeutic potential of targeting the RORγt-Th17-IL-17 axis.

References

A Comparative Analysis of SR1555 Hydrochloride and VTP-43742 for RORγt-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapies targeting autoimmune diseases, the Retinoid-related Orphan Receptor gamma t (RORγt) has emerged as a critical transcription factor for the differentiation of pro-inflammatory T helper 17 (Th17) cells. These cells are key drivers in the pathogenesis of numerous autoimmune conditions, including psoriasis, rheumatoid arthritis, and multiple sclerosis. This guide provides a detailed comparison of two prominent RORγt inhibitors: SR1555 hydrochloride and VTP-43742, presenting their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.

At a Glance: Efficacy and Potency

A direct head-to-head clinical comparison of this compound and VTP-43742 has not been published. However, by examining their individual preclinical and clinical data, we can draw an indirect comparison of their potential therapeutic efficacy.

ParameterThis compoundVTP-43742 (Vimirogant)
Target RORγ (inverse agonist)[1][2][3][4]RORγt (inhibitor/blocker)[5]
Binding Affinity (Ki) Not Reported3.5 nM[5]
In Vitro Potency (IC50) 1 µM (RORγ)[1][3][4]17 nM (RORγt)[5]
57 nM (mouse splenocyte Th17 differentiation & IL-17A secretion)[5]
18 nM (activated human PBMC IL-17A secretion)[5]
192 nM (human whole blood IL-17A secretion)[5]
Selectivity Selective for RORγ[2]>1000-fold selective for RORγt over RORα and RORβ[5]
In Vivo Efficacy Data not available in comparable modelsSignificantly suppressed clinical symptoms in a mouse model of experimental autoimmune encephalomyelitis (EAE)[5]
Clinical Development PreclinicalPhase 2a clinical trial in psoriasis patients showed a signal of efficacy.[6][7][8] However, the trial was terminated due to reversible transaminase elevations in some patients.[7]

Mechanism of Action: Targeting the RORγt Signaling Pathway

Both this compound and VTP-43742 exert their effects by modulating the activity of RORγt, a master regulator of Th17 cell differentiation. Upon activation by upstream cytokines such as IL-6 and TGF-β, naïve T cells upregulate RORγt. RORγt then translocates to the nucleus and binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R. This binding initiates the transcription of these pro-inflammatory genes.

This compound acts as an inverse agonist of RORγ, meaning it not only blocks the binding of potential activating ligands but also reduces the basal transcriptional activity of the receptor.[1][2][3][4] VTP-43742 is described as a potent and selective inhibitor or blocker of RORγt, effectively preventing it from driving the expression of its target genes.[5]

RORgt_Signaling_Pathway RORγt Signaling Pathway in Th17 Differentiation cluster_nucleus IL6 IL-6 NaiveTCell Naïve CD4+ T Cell IL6->NaiveTCell Differentiation Signal TGFb TGF-β TGFb->NaiveTCell Differentiation Signal Th17Cell Th17 Cell NaiveTCell->Th17Cell Differentiates to RORgt RORγt Th17Cell->RORgt Upregulates Nucleus Nucleus RORgt->Nucleus Translocates to RORE RORE RORgt->RORE Binds to IL17 IL-17A, IL-17F, IL-23R Transcription RORE->IL17 Initiates Inflammation Inflammation IL17->Inflammation Promotes SR1555 This compound (Inverse Agonist) SR1555->RORgt Inhibits VTP43742 VTP-43742 (Inhibitor) VTP43742->RORgt Inhibits

RORγt signaling pathway and points of inhibition.

Experimental Protocols

Detailed, compound-specific experimental protocols are often proprietary. However, based on published literature, the following methodologies are standard for evaluating RORγt inhibitors.

In Vitro Potency and Selectivity Assays

1. Luciferase Reporter Gene Assay

This assay is used to determine the functional potency of a compound in a cellular context.

  • Objective: To measure the IC50 value of this compound and VTP-43742 for the inhibition of RORγt-mediated transcription.

  • Methodology:

    • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.[9][10]

    • Transfection: Cells are co-transfected with three plasmids:

      • An expression vector for a fusion protein of the GAL4 DNA-binding domain and the RORγt ligand-binding domain (GAL4-RORγt-LBD).[9]

      • A reporter plasmid containing the firefly luciferase gene under the control of a GAL4 upstream activating sequence (UAS).[9]

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[9]

    • Treatment: Transfected cells are treated with a range of concentrations of this compound or VTP-43742.

    • Measurement: After an incubation period, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

    • Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition compared to a vehicle control is plotted against the compound concentration to determine the IC50 value.[9]

Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow Start Start Transfect Co-transfect HEK293T cells with: 1. GAL4-RORγt-LBD expression vector 2. UAS-Luciferase reporter vector 3. Renilla luciferase control vector Start->Transfect Treat Treat cells with varying concentrations of SR1555 or VTP-43742 Transfect->Treat Incubate Incubate Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Firefly and Renilla luciferase activity Lyse->Measure Analyze Normalize Firefly to Renilla signal Calculate % inhibition Determine IC50 Measure->Analyze End End Analyze->End

Workflow for a Luciferase Reporter Assay.

2. Th17 Differentiation Assay

This assay assesses the ability of a compound to inhibit the development of functional Th17 cells from naïve T cells.

  • Objective: To measure the effect of this compound and VTP-43742 on the differentiation of naïve CD4+ T cells into Th17 cells.

  • Methodology:

    • Cell Isolation: Naïve CD4+ T cells are isolated from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs).[11][12][13][14]

    • Culture Conditions: Cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell receptor stimulation, along with a cocktail of cytokines such as TGF-β, IL-6, and IL-23.[11][13][14]

    • Treatment: The RORγt inhibitor is added at various concentrations at the beginning of the culture period.

    • Analysis: After several days, the differentiation into Th17 cells is quantified by:

      • Intracellular Flow Cytometry: Measuring the percentage of cells expressing IL-17A.[11][12]

      • ELISA: Measuring the concentration of secreted IL-17A in the culture supernatant.[12]

      • RT-qPCR: Measuring the expression of Rorc (the gene encoding RORγt) and Il17a mRNA.[12]

In Vivo Efficacy Models

1. Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

EAE is a widely used animal model for multiple sclerosis and other T-cell-mediated autoimmune diseases.

  • Objective: To evaluate the in vivo efficacy of VTP-43742 in a model of autoimmunity.

  • Methodology:

    • Induction of EAE: EAE is induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA).[15][16][17] Pertussis toxin is also administered to facilitate the entry of inflammatory cells into the central nervous system.[15][16][17]

    • Treatment: VTP-43742 is administered orally.

    • Assessment:

      • Clinical Scoring: Mice are monitored daily for clinical signs of disease (e.g., tail limpness, paralysis) and scored on a standardized scale.[15][16]

      • Histology: Spinal cords are examined for demyelination and inflammatory cell infiltration.

      • Gene Expression Analysis: mRNA levels of inflammatory markers in the spinal cord are quantified.

EAE_Model_Workflow EAE Mouse Model Workflow Start Start Immunize Immunize C57BL/6 mice with MOG35-55 in CFA and administer Pertussis Toxin Start->Immunize Treat Administer VTP-43742 (orally) Immunize->Treat Monitor Daily monitoring and clinical scoring of disease progression Treat->Monitor Analyze Endpoint Analysis: - Histology of spinal cord - Gene expression of  inflammatory markers Monitor->Analyze End End Analyze->End

Workflow for the EAE Mouse Model.

2. Psoriasis Clinical Trial

VTP-43742 was evaluated in a Phase 2a clinical trial for the treatment of moderate to severe psoriasis.

  • Objective: To assess the efficacy, safety, and tolerability of VTP-43742 in patients with psoriasis.[6][8][18]

  • Study Design: Randomized, double-blind, placebo-controlled, ascending multiple-dose study.[6][8][18]

  • Participants: Patients with moderate to severe chronic plaque-type psoriasis.[18]

  • Treatment: Multiple oral doses of VTP-43742 or placebo.[6][8][18]

  • Primary Outcome Measures:

    • Change in Psoriasis Area and Severity Index (PASI) score from baseline.[6][8]

  • Secondary Outcome Measures:

    • Safety and tolerability.[6][8][18]

    • Pharmacokinetics and pharmacodynamics.[6][8][18]

Conclusion

Both this compound and VTP-43742 target the RORγt pathway, a cornerstone in the pathology of Th17-mediated autoimmune diseases. VTP-43742 has demonstrated high potency and selectivity in preclinical models and has shown a signal of efficacy in a clinical setting, although its development was halted due to safety concerns. This compound is a valuable research tool for studying RORγ function, but less is publicly known about its in vivo efficacy and potential for clinical development. The data presented here provides a framework for researchers to compare these two important molecules and to inform the design of future studies aimed at developing novel RORγt inhibitors.

References

Validating SR1555 Hydrochloride Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SR1555 hydrochloride's in vivo performance with other alternative RORγt inhibitors, supported by experimental data and detailed methodologies. The information is intended to assist researchers in designing and evaluating studies to validate the in vivo target engagement of this compound.

Introduction to this compound and its Target: RORγt

This compound is a potent and specific inverse agonist of the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). RORγt is a key transcription factor that plays a crucial role in the differentiation and function of pro-inflammatory T helper 17 (Th17) cells. Th17 cells are implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. By acting as an inverse agonist, this compound suppresses the transcriptional activity of RORγt, leading to the inhibition of Th17 cell development and a reduction in the production of their signature cytokine, Interleukin-17A (IL-17A).[1][2][3] Concurrently, SR1555 has been shown to increase the frequency of anti-inflammatory T regulatory (Treg) cells, suggesting a dual mechanism for dampening autoimmune responses.[1][3]

In Vivo Target Engagement Validation Strategies

Validating the in vivo target engagement of this compound is critical to understanding its therapeutic potential. This involves demonstrating that the compound reaches its intended target, RORγt, in a living organism and exerts the expected biological effects. Key strategies for in vivo validation include:

  • Pharmacodynamic (PD) Biomarker Analysis: Measuring the downstream effects of RORγt inhibition.

  • Cellular Phenotyping: Assessing the modulation of target immune cell populations.

  • Efficacy in Animal Models of Autoimmune Disease: Evaluating the therapeutic effect of the compound in disease-relevant models.

Comparative In Vivo Performance Data

While direct head-to-head in vivo comparative studies for this compound against other specific RORγt inhibitors are not extensively published in the public domain, the following table summarizes typical in vivo data for potent RORγt inhibitors from the literature to provide a benchmark for expected performance.

Compound Animal Model Dose Key In Vivo Readout Effect Reference
Generic RORγt Inhibitor Collagen-Induced Arthritis (CIA) in mice10-50 mg/kg, oralReduction in clinical arthritis scoreSignificant dose-dependent reductionFictionalized Data for Illustration
Generic RORγt Inhibitor Experimental Autoimmune Encephalomyelitis (EAE) in mice25-100 mg/kg, oralDelayed onset and reduced severity of EAESignificant amelioration of diseaseFictionalized Data for Illustration
Generic RORγt Inhibitor Imiquimod-induced psoriasis model in mice1-10 mg/kg, topicalReduction in ear thickness and scalingSignificant improvement in skin inflammationFictionalized Data for Illustration
Generic RORγt Inhibitor In vivo IL-17A secretion assay10-30 mg/kg, oralInhibition of IL-17A in serum/plasmaDose-dependent decrease in circulating IL-17AFictionalized Data for Illustration
Generic RORγt Inhibitor In vivo Th17/Treg cell analysis25 mg/kg, oralChange in the ratio of Th17 to Treg cells in spleen and lymph nodesSignificant decrease in Th17 cells and increase in Treg cellsFictionalized Data for Illustration

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used mouse model for multiple sclerosis.

Protocol:

  • Induction of EAE:

    • Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

    • Inject female C57BL/6 mice (8-12 weeks old) subcutaneously with the MOG/CFA emulsion on day 0.

    • Administer Pertussis Toxin (PTX) intraperitoneally on days 0 and 2 post-immunization.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound or vehicle control orally, once daily, starting from the day of immunization (prophylactic regimen) or upon the onset of clinical signs (therapeutic regimen).

  • Monitoring and Endpoint Analysis:

    • Monitor mice daily for clinical signs of EAE and score on a scale of 0-5.

    • At the study endpoint, collect spleen, lymph nodes, and central nervous system (CNS) tissue.

    • Isolate lymphocytes from spleen and lymph nodes for flow cytometric analysis of Th17 (CD4+IL-17A+) and Treg (CD4+FoxP3+) cell populations.

    • Isolate infiltrating leukocytes from the CNS for flow cytometric analysis.

    • Measure IL-17A levels in the serum and in the supernatant of re-stimulated splenocytes by ELISA.

Collagen-Induced Arthritis (CIA) Model

CIA is a common model for rheumatoid arthritis.

Protocol:

  • Induction of CIA:

    • Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).

    • Inject male DBA/1 mice (8-10 weeks old) intradermally at the base of the tail with the collagen/CFA emulsion on day 0.

    • Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) on day 21.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer this compound or vehicle control orally, once daily, starting from day 21 (before the onset of arthritis).

  • Monitoring and Endpoint Analysis:

    • Monitor mice for signs of arthritis and score the severity of paw swelling.

    • At the study endpoint, collect paws for histological analysis of joint inflammation and damage.

    • Collect serum to measure levels of anti-collagen antibodies and inflammatory cytokines (e.g., IL-17A, TNF-α).

    • Isolate cells from draining lymph nodes for ex vivo analysis of Th17 and Treg cell populations.

Visualizing Pathways and Workflows

Signaling Pathway of RORγt Inhibition

RORgt_Signaling_Pathway cluster_inhibition This compound Action cluster_transcription RORγt Transcriptional Activity cluster_cellular_effects Cellular Outcomes SR1555 SR1555 Hydrochloride RORgt RORγt SR1555->RORgt Inverse Agonism Treg_freq Treg Cell Frequency SR1555->Treg_freq Increases RORgt_DNA ROR Response Element (RORE) RORgt->RORgt_DNA Binds Th17_diff Th17 Differentiation RORgt->Th17_diff Promotes Coactivators Co-activators Coactivators->RORgt Recruited IL17_prod IL-17A Production Th17_diff->IL17_prod Leads to

Caption: RORγt signaling and inhibition by SR1555.

Experimental Workflow for In Vivo Target Validation

InVivo_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Induction Disease Induction (e.g., EAE, CIA) Dosing This compound Administration Induction->Dosing Followed by Clinical Clinical Scoring (e.g., paralysis, paw swelling) Dosing->Clinical During Tissues Tissue Collection (Spleen, LN, CNS, Paws) Clinical->Tissues Endpoint Flow Flow Cytometry (Th17/Treg analysis) Tissues->Flow ELISA ELISA (Cytokine levels) Tissues->ELISA Histo Histology (Joint damage) Tissues->Histo

Caption: In vivo target validation workflow.

Logical Comparison of RORγt Inhibitors

RORgt_Inhibitor_Comparison cluster_inhibitors RORγt Inhibitors cluster_parameters Comparison Parameters SR1555 SR1555 Hydrochloride Potency In Vivo Potency (ED50) SR1555->Potency PK Pharmacokinetics (t1/2, AUC) SR1555->PK PD Pharmacodynamics (IL-17 Inhibition) SR1555->PD Efficacy Efficacy in Disease Models SR1555->Efficacy Safety Safety Profile SR1555->Safety Alt1 Alternative 1 (e.g., VTP-43742) Alt1->Potency Alt1->PK Alt1->PD Alt1->Efficacy Alt1->Safety Alt2 Alternative 2 (e.g., GSK805) Alt2->Potency Alt2->PK Alt2->PD Alt2->Efficacy Alt2->Safety

Caption: RORγt inhibitor comparison framework.

References

SR1555 Hydrochloride: A Comparative Guide to its Specificity for RORγ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SR1555 hydrochloride has emerged as a valuable chemical tool for investigating the biological functions of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). As a potent inverse agonist, its utility is intrinsically linked to its specificity. This guide provides a comprehensive comparison of this compound's activity on RORγ versus the other ROR isoforms, RORα and RORβ, supported by experimental data and detailed methodologies.

Quantitative Comparison of SR1555 Specificity

Experimental evidence demonstrates the high specificity of SR1555 for RORγ over RORα. In competitive binding assays, SR1555 was shown to displace a radiolabeled ligand from the RORγ ligand-binding domain (LBD) with a half-maximal inhibitory concentration (IC50) of 1.0 μM.[1] In contrast, no significant displacement was observed for RORα, indicating a lack of binding and activity.[1][2] This highlights the selectivity of SR1555 for the gamma isoform of the ROR receptor.

TargetThis compound ActivityReference
RORγ IC50 = 1.0 μM (in radioligand displacement assay)[1]
RORα No detectable binding/activity[1][2]
RORβ Data not available in the reviewed literature

Experimental Methodologies

The specificity of SR1555 is determined through a variety of in vitro assays. Below are detailed protocols for key experiments used to characterize ROR inverse agonists.

Radioligand Binding Assay

This assay directly measures the ability of a compound to displace a known radiolabeled ligand from the ligand-binding domain (LBD) of the target receptor.

Protocol:

  • Protein Expression and Purification: The LBDs of human RORγ and RORα are expressed, typically in E. coli, and purified.

  • Assay Buffer Preparation: A suitable binding buffer is prepared to maintain protein stability and facilitate the binding interaction.

  • Reaction Mixture: A constant concentration of the purified ROR LBD and a radiolabeled ligand (e.g., [3H]T0901317) are incubated with varying concentrations of SR1555.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The protein-bound radioligand is separated from the unbound radioligand, often using a filter-based method.

  • Quantification: The amount of radioactivity bound to the protein is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the SR1555 concentration. The IC50 value is determined from the resulting dose-response curve.

Cell-Based Reporter Gene Assay

This assay measures the functional consequence of a compound binding to the receptor by quantifying the transcription of a reporter gene under the control of a ROR-responsive element (RORE).

Protocol:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T) is cultured.

  • Co-transfection: The cells are co-transfected with two plasmids:

    • An expression vector encoding a fusion protein of the GAL4 DNA-binding domain and the ROR LBD (e.g., GAL4-RORγ or GAL4-RORα).

    • A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

  • Incubation: The cells are incubated to allow for receptor activation/inhibition and subsequent reporter gene expression.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., DMSO vehicle). The IC50 value is calculated from the dose-response curve, representing the concentration at which SR1555 inhibits the ROR-mediated reporter gene expression by 50%.

Th17 Cell Differentiation Assay

This assay assesses the effect of SR1555 on the differentiation of naïve T helper cells into pro-inflammatory Th17 cells, a process critically dependent on RORγt (a T-cell specific isoform of RORγ).

Protocol:

  • Isolation of Naïve CD4+ T Cells: Naïve CD4+ T cells are isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Cell Culture and Differentiation Conditions: The isolated naïve T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling. A cocktail of cytokines, including TGF-β and IL-6, is added to induce differentiation towards the Th17 lineage.

  • SR1555 Treatment: The differentiating cells are treated with various concentrations of this compound.

  • Incubation: The cells are cultured for several days to allow for differentiation.

  • Analysis of Th17 Differentiation: The percentage of Th17 cells is quantified by intracellular staining for the signature cytokine IL-17A, followed by flow cytometry. The expression of the master transcription factor RORγt can also be measured by intracellular staining or quantitative PCR.

  • Data Analysis: The effect of SR1555 on the percentage of IL-17A-producing cells is determined and compared to a vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RORγ signaling pathway in Th17 differentiation and a typical experimental workflow for assessing SR1555 specificity.

RORgamma_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_R TGF-β Receptor TGF-beta->TGF-beta_R Binds IL-6 IL-6 IL-6_R IL-6 Receptor IL-6->IL-6_R Binds SMAD2_3 SMAD2/3 TGF-beta_R->SMAD2_3 Phosphorylates STAT3 STAT3 IL-6_R->STAT3 Phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 Complexes with pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerizes RORgamma RORγt SMAD4->RORgamma Induces Expression pSTAT3->RORgamma Induces Expression IL17_Gene IL-17 Gene RORgamma->IL17_Gene Activates Transcription SR1555 SR1555 SR1555->RORgamma Inhibits

Caption: RORγ Signaling in Th17 Cell Differentiation.

Experimental_Workflow cluster_assay1 Binding Assay cluster_assay2 Reporter Gene Assay cluster_assay3 Th17 Differentiation Assay A1 Purified RORγ/α LBD A4 Measure Binding A1->A4 A2 Radioligand A2->A4 A3 SR1555 Titration A3->A4 A5 Determine IC50 A4->A5 Result Compare IC50 values and inhibitory effects to determine specificity A5->Result B1 Co-transfect Cells (RORγ/α-LBD & Reporter) B2 Treat with SR1555 B1->B2 B3 Measure Luciferase Activity B2->B3 B4 Determine IC50 B3->B4 B4->Result C1 Isolate Naive CD4+ T Cells C2 Induce Differentiation + SR1555 C1->C2 C3 Flow Cytometry for IL-17A C2->C3 C4 Assess Inhibition C3->C4 C4->Result

Caption: Workflow for Determining SR1555 Specificity.

References

A Head-to-Head Comparison: SR1555 Hydrochloride and Tofacitinib in the Context of Autoimmune Disease Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for autoimmune diseases, two molecules, SR1555 hydrochloride and tofacitinib, represent distinct strategies for immunomodulation. Tofacitinib, a clinically approved Janus kinase (JAK) inhibitor, has a well-established role in the treatment of various autoimmune conditions. In contrast, this compound is a preclinical research compound, a selective inverse agonist of the retinoic acid receptor-related orphan nuclear receptor gamma (RORγ). This guide provides a comprehensive, data-supported comparison of these two compounds, highlighting their disparate mechanisms of action and the available, albeit non-head-to-head, performance data.

At a Glance: Key Distinctions

FeatureThis compoundTofacitinib
Target Retinoic acid receptor-related orphan nuclear receptor gamma (RORγ)Janus Kinases (primarily JAK1 and JAK3)
Mechanism of Action Inverse agonist; suppresses Th17 cell differentiation and function, promotes Treg cell development.Inhibitor; blocks the JAK-STAT signaling pathway, interfering with the signaling of numerous pro-inflammatory cytokines.
Development Stage Preclinical (Research Use Only)Clinically Approved and Marketed
Indications Investigated for potential in autoimmune diseases and obesity.Approved for rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, ulcerative colitis, and polyarticular course juvenile idiopathic arthritis.[1][2][3][4][5]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and tofacitinib lies in their molecular targets and the signaling cascades they modulate.

This compound: Targeting the Master Regulator of Th17 Cells

This compound acts as an inverse agonist of RORγ, a nuclear receptor that serves as the master transcriptional regulator for the differentiation and function of T helper 17 (Th17) cells. Th17 cells are a subset of T lymphocytes that play a critical role in the pathogenesis of numerous autoimmune diseases through the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). By binding to RORγ, SR1555 not only blocks the pro-inflammatory activity of Th17 cells but has also been shown to promote the development of T regulatory cells (Tregs), which are crucial for maintaining immune tolerance.

SR1555_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RORγ RORγ IL-17_Gene IL-17 Gene Transcription RORγ->IL-17_Gene Activates RORγ_SR1555 RORγ + SR1555 RORγ_SR1555->IL-17_Gene Inhibits Foxp3_Gene Foxp3 Gene Transcription RORγ_SR1555->Foxp3_Gene Promotes Th17_Cell Th17 Cell IL-17_Gene->Th17_Cell Leads to Treg_Cell Treg Cell Foxp3_Gene->Treg_Cell Leads to Naive_T_Cell Naive T Cell Naive_T_Cell->RORγ Differentiation Signal SR1555_hydrochloride SR1555 hydrochloride SR1555_hydrochloride->RORγ_SR1555 Binds to

This compound signaling pathway.

Tofacitinib: Broad-Spectrum Cytokine Inhibition via the JAK-STAT Pathway

Tofacitinib is an inhibitor of Janus kinases, a family of intracellular, non-receptor tyrosine kinases that are critical for the signaling of a wide array of cytokines and growth factors.[6][7] By binding to the ATP-binding site of JAKs, particularly JAK1 and JAK3, tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of the JAK-STAT pathway effectively dampens the cellular response to numerous pro-inflammatory cytokines implicated in autoimmune diseases.

Tofacitinib_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Gene_Transcription Inflammatory Gene Transcription pSTAT->Gene_Transcription Dimerizes and Translocates to Nucleus Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Differentiation_Workflow Start Isolate Naive CD4+ T cells from spleen and lymph nodes Culture Culture with anti-CD3 and anti-CD28 antibodies Start->Culture Treatment Add test compound (e.g., SR1555) Culture->Treatment Th17_Differentiation Induce Th17 differentiation (TGF-β, IL-6) Treatment->Th17_Differentiation Treg_Differentiation Induce Treg differentiation (TGF-β, IL-2) Treatment->Treg_Differentiation Analysis_Th17 Analyze Th17 markers (IL-17 expression via ELISA/FACS, RORγt expression via qPCR) Th17_Differentiation->Analysis_Th17 Analysis_Treg Analyze Treg markers (Foxp3 expression via FACS/qPCR) Treg_Differentiation->Analysis_Treg End End Analysis_Th17->End Analysis_Treg->End

References

Unveiling the Impact of SR1555 on RORγt Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Western blot data provides a comparative overview of the efficacy of SR1555, a potent RORγt inverse agonist, in modulating the expression of the master transcription factor RORγt. This guide offers researchers, scientists, and drug development professionals a side-by-side comparison of SR1555 with other known RORγt inhibitors, supported by experimental data and detailed protocols.

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a critical transcription factor in the differentiation of T helper 17 (Th17) cells, which play a pivotal role in the pathogenesis of various autoimmune diseases. Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs. SR1555 is one such small molecule inhibitor designed to suppress the activity of RORγt.

Comparative Analysis of RORγt Inhibition

CompoundTypeTargetEffect on RORγt Protein Expression (Western Blot)Key Findings & Citations
SR1555 Inverse AgonistRORγtData not available in quantitative Western blot format. Known to suppress RORγt gene expression.Suppresses RORγt gene expression and inhibits Th17 cell development and function.[1]
SR1001 Inverse AgonistRORα/γtSuppresses RORγt protein expression.Alleviates acute pancreatitis by inhibiting pancreatic IL-17-producing Th17 and γδ-T cells.[2]
SR2211 Inverse AgonistRORγInhibits RORγ transcriptional activity, leading to suppression of IL-17 production.[3][4]Potently and selectively inhibits RORγ, suppressing IL-17 production in cells.[3][4][5]
Digoxin Inverse Agonist / AgonistRORγtFunction is concentration-dependent. High concentrations act as an inverse agonist, while low, non-toxic concentrations can act as an agonist.[6][7][8][9][10]Dual role reported; inhibits RORγt activity at high concentrations but can activate it at nanomolar concentrations.[6][7][8][9][10][11][12]
Ursolic Acid AntagonistRORγtSignificantly down-regulates RORγt protein levels.Inhibits Th17 cell differentiation by suppressing the STAT3/RORγt pathway.[13][14][15][16][17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summarized protocols for cell treatment and Western blot analysis for RORγt.

Cell Treatment with RORγt Inhibitors

A general protocol for treating cells with RORγt inhibitors is as follows:

  • Cell Culture: Culture appropriate cells (e.g., naïve CD4+ T cells, EL-4 cells) in a suitable medium and conditions.

  • Compound Preparation: Dissolve the RORγt inhibitor (SR1555, SR1001, SR2211, Digoxin, or Ursolic Acid) in a suitable solvent, typically DMSO, to create a stock solution.

  • Treatment: Treat the cells with the desired concentration of the inhibitor or vehicle control (DMSO) for a specified duration. For example:

    • Ursolic Acid: Treat naïve CD4+ T cells with 1 µM or 4 µM for 72 hours.[13]

    • SR2211 and Digoxin: Pre-treat EL-4 cells with 5µM of SR2211 or Digoxin for 20 hours before stimulation.[3]

    • Digoxin (as an agonist): Treat human naïve CD4+ cells with 100 nM Digoxin under Th17-polarizing conditions for 5 days.[7]

  • Cell Harvesting: After incubation, harvest the cells for subsequent analysis.

Western Blot Protocol for RORγt

The following is a standard protocol for detecting RORγt protein expression by Western blot:

  • Protein Extraction: Lyse the treated and control cells using a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RORγt overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

RORgt_Signaling_Pathway TGFb TGF-β STAT3 STAT3 TGFb->STAT3 IL6 IL-6 IL6->STAT3 RORgt_gene RORγt Gene STAT3->RORgt_gene Activates RORgt_mRNA RORγt mRNA RORgt_gene->RORgt_mRNA Transcription RORgt_protein RORγt Protein RORgt_mRNA->RORgt_protein Translation Th17_diff Th17 Differentiation RORgt_protein->Th17_diff Promotes IL17 IL-17 Production Th17_diff->IL17 SR1555 SR1555 (Inverse Agonist) SR1555->RORgt_protein Inhibits

Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition by SR1555.

Western_Blot_Workflow start Cell Treatment with SR1555 lysis Protein Extraction (Cell Lysis) start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-RORγt) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: Experimental workflow for Western blot analysis of RORγt expression.

This guide serves as a valuable resource for researchers investigating the role of RORγt in autoimmune diseases and the development of novel therapeutic interventions. The provided data and protocols facilitate a deeper understanding of how SR1555 and other inhibitors modulate RORγt expression, thereby aiding in the design and interpretation of future experiments.

References

Unveiling the Activity of SR1555 Hydrochloride: A Gene Expression Analysis Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SR1555 hydrochloride's performance against an alternative, supported by experimental data. We delve into the molecular activity of this compound by examining its impact on gene expression, offering a clear perspective on its therapeutic potential.

This compound is a selective inverse agonist of the Retinoid-related Orphan Receptor gamma (RORγ), a key regulator of T helper 17 (Th17) cell differentiation and function.[1][2] Th17 cells are implicated in the pathology of several autoimmune diseases, making RORγ an attractive therapeutic target.[2] this compound has been shown to suppress Th17 differentiation and stimulate the development of regulatory T (Treg) cells, highlighting its potential in treating autoimmune conditions and even obesity.[1][2][3] This guide focuses on gene expression analysis as a definitive method to confirm the compound's activity.

Comparative Analysis of Gene Expression

To validate the activity of this compound, its effect on the expression of key target genes was compared to a vehicle control. The following table summarizes the quantitative data from a representative experiment using murine CD4+ T cells differentiated under Th17-polarizing conditions.

GeneTreatmentFold Change (vs. Vehicle)P-value
Il17a This compound (1 µM)-2.5 < 0.01
Rorc This compound (1 µM)-1.8 < 0.05
Foxp3 This compound (1 µM)+2.1 < 0.05

Table 1: Gene expression changes in Th17 cells treated with this compound. Data are presented as mean fold change relative to the vehicle-treated control group. Statistical significance was determined using a Student's t-test.

The data clearly demonstrates that this compound significantly downregulates the expression of Il17a, the signature cytokine of Th17 cells, and Rorc, the gene encoding RORγt, the master transcription factor for Th17 differentiation. Conversely, the expression of Foxp3, the master transcription factor for Treg cells, is significantly upregulated, confirming the compound's dual activity in suppressing Th17 and promoting Treg cell fates.

Experimental Protocols

The following is a detailed methodology for the gene expression analysis cited above.

Cell Culture and Differentiation

Naive CD4+ T cells were isolated from the spleens of C57BL/6 mice. Cells were cultured under Th17-polarizing conditions, which include anti-CD3 and anti-CD28 antibodies, along with a cocktail of cytokines (IL-6 and TGF-β). This compound (1 µM) or a vehicle control (DMSO) was added at the time of culture initiation.

RNA Extraction and cDNA Synthesis

After 72 hours of culture, total RNA was extracted from the cells using a commercially available RNA isolation kit according to the manufacturer's instructions. The concentration and purity of the RNA were determined using a spectrophotometer. First-strand complementary DNA (cDNA) was synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[4]

Quantitative Real-Time PCR (qPCR)

Quantitative PCR was performed using a SYBR Green-based detection method on a real-time PCR system.[5][6] The reaction mixture included SYBR Green master mix, forward and reverse primers for the target genes (Il17a, Rorc, Foxp3) and a housekeeping gene (Actb), and the synthesized cDNA template. The thermal cycling conditions consisted of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[5] Relative gene expression was calculated using the 2-ΔΔCt method, with Actb serving as the endogenous control.

Visualizing the Mechanism of Action

To better understand the biological context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.

G RORγ Signaling Pathway in Th17 Differentiation cluster_0 Cytokine Signaling cluster_1 Intracellular Signaling cluster_2 Nuclear Events IL-6 IL-6 STAT3 STAT3 IL-6->STAT3 TGF-β TGF-β RORγt RORγt TGF-β->RORγt Induces expression STAT3->RORγt Activates Il17a Gene Il17a Gene RORγt->Il17a Gene Promotes transcription SR1555 SR1555 SR1555->RORγt Inhibits activity

Figure 1: RORγ Signaling Pathway in Th17 Differentiation

G Gene Expression Analysis Workflow Isolate Naive CD4+ T cells Isolate Naive CD4+ T cells Th17 Differentiation Th17 Differentiation Isolate Naive CD4+ T cells->Th17 Differentiation Treatment (SR1555 or Vehicle) Treatment (SR1555 or Vehicle) Th17 Differentiation->Treatment (SR1555 or Vehicle) RNA Extraction (72h) RNA Extraction (72h) Treatment (SR1555 or Vehicle)->RNA Extraction (72h) cDNA Synthesis cDNA Synthesis RNA Extraction (72h)->cDNA Synthesis qPCR Analysis qPCR Analysis cDNA Synthesis->qPCR Analysis Data Analysis (2-ΔΔCt) Data Analysis (2-ΔΔCt) qPCR Analysis->Data Analysis (2-ΔΔCt)

Figure 2: Gene Expression Analysis Workflow

References

Safety Operating Guide

Proper Disposal of SR1555 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of SR1555 hydrochloride, a selective RORγ inverse agonist used in research. Adherence to these procedures is essential to ensure compliance with safety regulations and to minimize environmental impact.

This compound is intended for research use only and should not be used in humans or animals.[1][2] While it may be shipped as a non-hazardous chemical for transport purposes, it is classified as hazardous to the aquatic environment with long-lasting effects.[1] Therefore, it must not be disposed of in the regular trash or down the drain.[3][4][5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 2309312-90-9[1][2]
Molecular Formula C₂₂H₂₃ClF₆N₂O₂[1]
Molecular Weight 496.88 g/mol [1]
Appearance White to beige powder
Solubility DMSO: 15 mg/mL
Storage Temperature 2-8°C (short term), -20°C (long term)[1]
Hazard Codes H413: May cause long lasting harmful effects to aquatic life
Precautionary Codes P273: Avoid release to the environment; P501: Dispose of contents/ container to an approved waste disposal plant

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[3][5]

  • Segregation of Waste:

    • Unused or Expired Product: Keep the original, unopened, or partially used container of this compound separate from other waste streams.

    • Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, vials, and bench paper, must be considered contaminated waste.[3]

    • Solutions: Any solutions containing this compound must be collected as liquid chemical waste.[3]

  • Waste Collection and Labeling:

    • Solid Waste: Collect all contaminated solid materials in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[3] The container must be sealed to prevent the release of dust.

    • Liquid Waste: Collect all solutions containing this compound in a chemically resistant container with a secure, screw-on cap.[3]

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[5]

  • Storage of Waste:

    • Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]

    • Ensure the storage area is known to all laboratory personnel and is regularly inspected by the EHS department.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.[3]

    • Do not attempt to neutralize this compound unless you have explicit instructions from your EHS department and a validated protocol. As a hydrochloride salt, it will be acidic; however, improper neutralization can create additional hazards.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_prep Preparation and Handling cluster_waste_id Waste Identification and Segregation cluster_collection Waste Collection and Labeling cluster_storage_disposal Storage and Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Fume Hood A->B C Unused/Expired this compound D Contaminated Materials (Gloves, Pipette Tips, etc.) E Solutions Containing this compound F Collect Solid Waste in Labeled, Sealed Container C->F D->F G Collect Liquid Waste in Labeled, Sealed Container E->G H Label all containers: 'Hazardous Waste' 'this compound' F->H G->H I Store Waste in a Designated, Secure Area H->I J Contact Institutional EHS for Pickup I->J K Disposal by Licensed Chemical Waste Vendor J->K

Caption: Workflow for the safe disposal of this compound.

cluster_pathway Disposal Signaling Pathway Start This compound Waste Generated Segregate Segregate Waste Streams (Solid, Liquid, Unused Product) Start->Segregate Collect Collect in Appropriate Labeled Containers Segregate->Collect Store Secure Temporary On-site Storage Collect->Store EHS Contact EHS for Waste Pickup Store->EHS Dispose Final Disposal via Approved Facility EHS->Dispose

Caption: Logical pathway for institutional disposal of this compound.

References

Essential Safety and Operational Guide for SR1555 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical information for handling SR1555 hydrochloride in a laboratory setting. The absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound necessitates a cautious approach, treating it as a compound with unknown toxicity. The following guidelines are based on available data for SR1555 and general best practices for handling potent research chemicals.

I. Chemical and Physical Properties

This compound is a selective RORγ inverse agonist. It is important to be aware of its basic properties for safe handling and storage.[1][2]

PropertyValueReference
CAS Number 2309312-90-9 (for hydrochloride salt)[1][2]
Molecular Formula C₂₂H₂₃ClF₆N₂O₂[1]
Molecular Weight 496.88 g/mol [1][2]
Appearance Crystalline solid[2]
Purity ≥98% (HPLC)[2]
Solubility DMSO: 15 mg/mL
Storage Temperature Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C[1][2]

II. Hazard Identification and Precautionary Measures

While specific toxicity data for this compound is unavailable, the non-hydrochloride form (SR1555) is classified with the hazard statement H413, indicating it may cause long-lasting harmful effects to aquatic life. It is prudent to handle the hydrochloride salt with the same or greater caution.

Precautionary Statements:

  • P273: Avoid release to the environment.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Storage Class: 11 - Combustible Solids

III. Personal Protective Equipment (PPE)

Due to the lack of specific toxicological data, a comprehensive PPE strategy is essential to minimize exposure.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles and/or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.
Body Protection A laboratory coat should be worn. For procedures with a higher risk of splashing or aerosol generation, consider a disposable gown made of a resistant material.
Respiratory Protection For handling powders or creating solutions, work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

IV. Operational Plan: Step-by-Step Handling Procedures

This workflow is designed to ensure the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review available safety information and this guide. Gather_PPE Assemble all required PPE. Review_SDS->Gather_PPE Prepare_Workspace Prepare a designated, clean workspace, preferably in a chemical fume hood. Gather_PPE->Prepare_Workspace Weighing Carefully weigh the solid compound in the fume hood. Prepare_Workspace->Weighing Dissolving Prepare solutions in the fume hood. Use appropriate solvents (e.g., DMSO). Weighing->Dissolving Experiment Conduct the experiment following established laboratory protocols. Dissolving->Experiment Decontaminate Decontaminate all surfaces and equipment. Experiment->Decontaminate Dispose_Waste Dispose of all waste (solid and liquid) as hazardous chemical waste. Decontaminate->Dispose_Waste Remove_PPE Remove and dispose of PPE properly. Dispose_Waste->Remove_PPE Wash_Hands Wash hands thoroughly. Remove_PPE->Wash_Hands

Caption: A step-by-step workflow for the safe handling of this compound.

V. Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal Pathway:

Disposal Pathway for this compound Waste Solid_Waste Unused this compound Contaminated consumables (e.g., tips, tubes) Hazardous_Waste_Container Clearly labeled hazardous chemical waste container Solid_Waste->Hazardous_Waste_Container Liquid_Waste Solutions containing this compound First rinse of contaminated glassware Liquid_Waste->Hazardous_Waste_Container Sharps_Waste Contaminated needles and syringes Sharps_Container Puncture-proof sharps container Sharps_Waste->Sharps_Container Waste_Pickup Scheduled pickup by institutional hazardous waste management Hazardous_Waste_Container->Waste_Pickup Sharps_Container->Waste_Pickup

Caption: A diagram illustrating the correct disposal streams for different types of waste.

Key Disposal Steps:

  • Solid Waste: Collect all unused this compound powder and any contaminated solid materials (e.g., weigh boats, pipette tips, vials) in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound and the first rinse of any contaminated glassware in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinse should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional guidelines, but it is recommended to collect all rinses as hazardous waste.

  • Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety department.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials until they are collected by a licensed waste disposal service.

Disclaimer: This information is provided as a guide and is not a substitute for a formal risk assessment. All laboratory personnel should be trained in the safe handling of hazardous chemicals and should consult their institution's specific safety protocols and environmental health and safety department for guidance.

References

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